Product packaging for Methyl 3-hydroxy-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 79068-31-8)

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B1395604
CAS No.: 79068-31-8
M. Wt: 141.12 g/mol
InChI Key: WDPQPKMCONIREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO3 B1395604 Methyl 3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 79068-31-8

Properties

IUPAC Name

methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPQPKMCONIREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716162
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79068-31-8
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate from Basic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS No. 79068-31-8) is a pivotal heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both a hydroxyl and a carboxylate group on the pyrrole ring, makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules and functional materials.[3][4] This technical guide provides a comprehensive overview of plausible synthetic strategies for obtaining this target molecule from simple, readily available precursors. We will delve into the mechanistic underpinnings of established pyrrole syntheses, such as the Hantzsch and Van Leusen methods, and adapt them to construct the desired 3-hydroxy-2-carboxylate substitution pattern. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement efficient syntheses of this important chemical entity.

Introduction to the Target Molecule

This compound is a polysubstituted pyrrole, a class of electron-rich five-membered nitrogen-containing aromatic compounds.[5] The pyrrole framework is a common motif in numerous natural products and synthetic compounds of significant biological importance.[6][7] The presence of the hydroxyl group at the C-3 position and the methyl carboxylate at the C-2 position offers multiple points for further functionalization, making it a versatile building block in organic synthesis.

Compound Property Value
IUPAC Name This compound
CAS Number 79068-31-8[1]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Appearance White crystals[2][4]
Purity (Typical) ≥97%[1][2]
Storage Temperature 2-8°C[2][4]

Synthetic Strategies from Acyclic Precursors

The construction of the pyrrole ring from simple, acyclic precursors is a cornerstone of heterocyclic chemistry. Several named reactions provide robust frameworks for accessing substituted pyrroles.[8][9] We will explore two prominent methods adaptable for the synthesis of our target molecule.

Modified Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classic multi-component reaction that traditionally involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield a substituted pyrrole.[10][11] This method is particularly attractive due to its convergent nature, allowing for the rapid assembly of complex pyrroles.

The core of the Hantzsch synthesis lies in the formation of an enamine intermediate from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the aromatic pyrrole ring.[10][12] To achieve the desired 3-hydroxy-2-carboxylate substitution, we can strategically choose our starting materials. A plausible adaptation would involve using an α-halo-β-hydroxy ester as the "haloketone" component.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product glycine_ester Glycine Methyl Ester enamine Enamine Intermediate glycine_ester->enamine + Methyl Acetoacetate beta_keto_ester Methyl Acetoacetate halogenation NBS or NCS beta_keto_ester->halogenation halogenation->enamine α-haloacetoacetate (in situ or pre-formed) cyclized_intermediate Cyclized Dihydropyrrole enamine->cyclized_intermediate Intramolecular Nucleophilic Attack target_molecule This compound cyclized_intermediate->target_molecule Dehydration & Aromatization

Caption: Proposed workflow for a modified Hantzsch synthesis.

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as ethanol. Add a mild base like sodium acetate (1.1 eq) to neutralize the hydrochloride and facilitate enamine formation. Stir the mixture at room temperature for 1-2 hours.

  • Halogenation and Cyclization: To the enamine solution, add an α-halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.0 eq) portion-wise while monitoring the temperature. The α-haloacetoacetate is formed in situ, which is then attacked by the enamine.

  • Cyclization and Aromatization: After the addition of the halogenating agent, heat the reaction mixture to reflux for 4-6 hours. The intramolecular cyclization is followed by dehydration to form the aromatic pyrrole ring.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Van Leusen Pyrrole Synthesis

The Van Leusen pyrrole synthesis is a powerful method for preparing 3,4-disubstituted pyrroles.[13] It involves the reaction of a compound containing an activated methylene group with tosylmethyl isocyanide (TosMIC) in the presence of a base.[14][15]

The reaction proceeds via a [3+2] cycloaddition mechanism.[16] The base deprotonates TosMIC, forming a carbanion that acts as a three-atom synthon. This anion attacks an electron-deficient alkene (Michael acceptor), leading to an intermediate that cyclizes and subsequently eliminates the tosyl group to form the pyrrole ring.[16] To synthesize our target molecule, we can use a β-hydroxy-α,β-unsaturated ester as the Michael acceptor.

Van_Leusen_Synthesis start_materials TosMIC + Methyl 3-hydroxyacrylate base Base (e.g., NaH, t-BuOK) start_materials->base Activation michael_addition Michael Addition base->michael_addition TosMIC Anion Formation cyclization Intramolecular Cyclization (5-endo-dig) michael_addition->cyclization elimination Elimination of Tosyl Group cyclization->elimination aromatization Aromatization elimination->aromatization final_product This compound aromatization->final_product

Caption: Key steps in the Van Leusen synthesis pathway.

  • Preparation of Michael Acceptor: The required starting material, methyl 3-hydroxyacrylate, can be prepared from methyl propiolate by hydration or from other suitable precursors.

  • Reaction Setup: To a stirred suspension of a strong base like sodium hydride (2.2 eq) in a mixture of anhydrous DMSO and ether at 0-5°C, add a solution of methyl 3-hydroxyacrylate (1.0 eq) and TosMIC (1.1 eq) in ether dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent evaporation, purify the crude product via column chromatography on silica gel to yield the target compound.

Comparative Analysis of Synthetic Routes

Parameter Modified Hantzsch Synthesis Van Leusen Synthesis
Precursors Glycine methyl ester, methyl acetoacetate, halogenating agentTosMIC, methyl 3-hydroxyacrylate
Key Advantages Convergent, one-pot potential, readily available starting materialsGood for 3,4-disubstitution, well-established for pyrrole synthesis
Potential Challenges Control of side reactions, potential for multiple halogenationsPreparation of the specific Michael acceptor, use of strong bases
Reaction Conditions Generally milder, often requires heatingRequires strong, anhydrous basic conditions

Conclusion

The synthesis of this compound can be approached through strategic adaptations of well-established synthetic methodologies. Both the modified Hantzsch and Van Leusen syntheses offer viable pathways from simple, acyclic precursors. The choice of a specific route will depend on the availability of starting materials, desired scale, and the laboratory's capabilities for handling specific reagents and conditions. The mechanistic insights and procedural outlines provided in this guide serve as a foundational resource for researchers aiming to synthesize this valuable heterocyclic intermediate, thereby facilitating further advancements in drug discovery and materials science.

References

Spectroscopic Elucidation of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its pyrrole core, adorned with both a hydroxyl and a methyl ester group, presents a versatile scaffold for the synthesis of more complex bioactive molecules.[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic pathways. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for researchers and scientists.

Disclaimer: Publicly available, experimentally verified spectra for this compound are limited. The data presented and interpreted in this guide are high-fidelity predictions based on the compound's known structure and spectroscopic data from analogous compounds. These predictions serve as a robust framework for the analysis of experimentally acquired data.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound possesses a five-membered aromatic pyrrole ring, a hydroxyl group at position 3, and a methyl carboxylate group at position 2. The presence of N-H and O-H protons, aromatic protons, a methoxy group, and a carbonyl group are all expected to give rise to characteristic signals in the various spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap and to observe exchangeable protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Broad Singlet1HN-H (Pyrrole)
~9.5Broad Singlet1HO-H (Hydroxyl)
~6.8Triplet1HH-4
~6.1Triplet1HH-5
~3.8Singlet3HO-CH₃ (Ester)
Interpretation of ¹H NMR Spectrum

The downfield broad singlets around 11.5 and 9.5 ppm are characteristic of the acidic N-H proton of the pyrrole ring and the phenolic O-H proton, respectively. Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom. The two signals in the aromatic region, predicted as triplets around 6.8 and 6.1 ppm, correspond to the two protons on the pyrrole ring. The singlet at approximately 3.8 ppm with an integration of 3H is unequivocally assigned to the methyl group of the ester functionality.

cluster_workflow NMR Structural Elucidation Workflow start Acquire 1H and 13C NMR Spectra step1 Identify Solvent and Reference Peaks start->step1 step2 Analyze Chemical Shifts, Multiplicities, and Integrations step1->step2 step3 Assign Protons and Carbons to the Molecular Structure step2->step3 step4 Confirm Connectivity with 2D NMR (COSY, HSQC) step3->step4 end Finalized Structure step4->end cluster_fragmentation Hypothetical Mass Spec Fragmentation parent [M+H]+ (m/z 142) frag1 Loss of H2O (m/z 124) parent->frag1 frag2 Loss of CH3OH (m/z 110) parent->frag2 frag3 Loss of COOCH3 (m/z 83) parent->frag3

References

An In-depth Technical Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: Structure, Bonding, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 3-Hydroxypyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a foundational heterocyclic motif, integral to a vast array of natural products and pharmaceuticals, including landmark drugs like atorvastatin. Within this class, the 3-hydroxypyrrole substructure has garnered significant attention as a "privileged scaffold." This is due to its unique electronic properties and its capacity for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8) represents the core of this promising class of compounds. Its strategic placement of a hydroxyl group and a methyl ester on the pyrrole ring provides a versatile platform for synthetic elaboration and fine-tuning of pharmacodynamic and pharmacokinetic properties.

This technical guide offers a deep dive into the fundamental chemical nature of this compound, with a focus on its molecular structure, the nuances of its chemical bonding, a validated synthetic protocol, and its significance for drug discovery.

Part 1: Molecular Structure and Chemical Bonding

The structural integrity and reactivity of this compound are dictated by a fascinating interplay of aromaticity, tautomerism, and intramolecular interactions.

Core Molecular Framework

The molecule consists of a five-membered pyrrole ring substituted at the C2 position with a methyl carboxylate group (-COOCH₃) and at the C3 position with a hydroxyl group (-OH).

PropertyValueSource
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
CAS Number 79068-31-8
Appearance White crystalline solid
Storage 2-8 °C, sealed in dry conditions
The Critical Role of Keto-Enol Tautomerism

A key feature of the 3-hydroxypyrrole system is its existence in a tautomeric equilibrium between the enol form (3-hydroxypyrrole) and the keto form (1H-pyrrol-3(2H)-one).

Caption: Keto-Enol Tautomerism in the 3-hydroxypyrrole system.

X-ray crystallographic studies on related 1-substituted derivatives have definitively shown that these compounds exist in the solid state exclusively as the keto tautomer (pyrrolone). However, in solution, a dynamic equilibrium is established. The position of this equilibrium is highly sensitive to the solvent, with polar, hydrogen-bond-accepting solvents like DMSO favoring the enol form, while less polar solvents like chloroform favor the keto form. This duality is of paramount importance in a drug development context, as the molecule may present different pharmacophores to a biological target depending on the microenvironment of the binding site.

Aromaticity and Bonding Characteristics

The enol tautomer possesses a fully aromatic pyrrole ring. The pyrrole ring is a π-excessive system, with the nitrogen lone pair participating in the 6π-electron aromatic system. This aromaticity contributes significantly to the molecule's stability. The atoms within the pyrrole ring are sp² hybridized, leading to a planar geometry.

The electron-withdrawing nature of the methyl carboxylate group at C2 influences the electron density distribution within the ring, affecting the acidity of the N-H and O-H protons and modulating the molecule's reactivity in electrophilic and nucleophilic substitution reactions. Intramolecular hydrogen bonding between the C3-hydroxyl group and the C2-carbonyl oxygen is possible, which can influence the conformation and reactivity of the molecule.

Part 2: Synthesis and Characterization

While numerous methods exist for constructing substituted pyrrole rings, the synthesis of multi-functionalized 3-hydroxypyrroles presents unique challenges. A highly efficient one-pot, three-step cascade process has been developed, providing a robust route to this class of compounds.

Recommended Synthetic Protocol: One-Pot Cascade Process

This protocol is adapted from the work of Xu, et al., for the synthesis of N-aryl-2-carboxyl-3-hydroxy-5-arylpyrroles and represents a state-of-the-art method for constructing the 3-hydroxypyrrole core. It involves a Lewis acid-catalyzed Mannich addition, a dirhodium-catalyzed N-O bond insertion, and an acid-promoted aromatization.

synthesis_workflow start Starting Materials: - Methyl 3-TBSO-2-diazo-3-butenoate (1) - Nitrone (2) step1 Step 1: Mannich Addition Catalyst: CuPF₆ Solvent: Dichloromethane (DCM) Conditions: 0 °C to RT start->step1 intermediate1 Intermediate: Mannich Adduct step1->intermediate1 step2 Step 2: N-OTBS Insertion Catalyst: Rh₂(OAc)₄ Conditions: Room Temperature intermediate1->step2 intermediate2 Intermediate: Pyrrolidin-3-one (4) step2->intermediate2 step3 Step 3: Aromatization Reagent: 3N HCl Solvent: Tetrahydrofuran (THF) Conditions: 70 °C intermediate2->step3 product Final Product: This compound (and derivatives) step3->product

Caption: One-pot cascade synthesis workflow for 3-hydroxypyrroles.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add 4 Å molecular sieves (0.10 g), the chosen nitrone (0.25 mmol), and dichloromethane (2.0 mL).

  • Mannich Addition: Cool the mixture to 0 °C. Add the copper(I) hexafluorophosphate (CuPF₆) catalyst (5.0 mol %). Stir for 5 minutes. Add a solution of methyl 3-((tert-butyldimethylsilyl)oxy)-2-diazo-3-butenoate (0.30 mmol) in dichloromethane dropwise. Allow the reaction to stir at 0 °C for 1 hour.

  • N-OTBS Insertion: Add the dirhodium(II) tetraacetate (Rh₂(OAc)₄) catalyst (2.0 mol %). Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Aromatization and Work-up: Remove the dichloromethane solvent under reduced pressure. Add tetrahydrofuran (THF, 5 mL) and 3 N aqueous hydrochloric acid (5 mL). Heat the mixture to 70 °C for 3 hours. After cooling to room temperature, extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by silica gel column chromatography to yield the final multi-functionalized 3-hydroxypyrrole.

Causality and Self-Validation: The elegance of this protocol lies in its cascade nature. The initial Mannich addition is selectively catalyzed by the Lewis acidic copper salt. The subsequent addition of the rhodium catalyst specifically promotes the dinitrogen extrusion and N-OTBS insertion, a novel transformation that forms the pyrrolidinone ring. The final step, an acid-catalyzed elimination (aromatization), is a robust and high-yielding transformation. The success of each step is contingent on the previous one, creating a self-validating sequence that leads to the desired complex scaffold from relatively simple starting materials.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the hydroxyl proton, and the methyl ester protons.

  • N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton on the nitrogen atom.

  • Pyrrole Ring Protons (C4-H, C5-H): These would appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their exact chemical shift and coupling pattern (doublets) would depend on the substitution.

  • O-H Proton: A broad singlet whose chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O.

  • -OCH₃ Protons: A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework.

  • Carbonyl Carbon (-COO-): Expected in the range of 160-165 ppm.

  • Pyrrole Ring Carbons: Aromatic carbons will appear between approximately 100 and 140 ppm. The C3 carbon bearing the hydroxyl group will be significantly downfield.

  • -OCH₃ Carbon: A signal around 51-52 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

  • N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1680-1710 cm⁻¹. The exact position can be influenced by conjugation and potential hydrogen bonding.

  • C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrrole ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₆H₇NO₃), the expected monoisotopic mass is 141.0426 g/mol .

  • [M+H]⁺: Predicted at m/z 142.0499.

  • [M+Na]⁺: Predicted at m/z 164.0318.

Part 3: Applications in Drug Discovery and Development

The 3-hydroxy-pyrrolin-2-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. Its value lies in its rigid structure and the strategic positioning of hydrogen bond donors and acceptors, which facilitate strong interactions with biological targets.

applications cluster_activity Reported Biological Activities cluster_dev Drug Development Utility Core This compound Scaffold Antibacterial Antibacterial Agents (e.g., vs. MRSA) Core->Antibacterial serves as core for Antifungal Antifungal Agents Core->Antifungal serves as core for AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory serves as core for Anticancer Anticancer Agents Core->Anticancer serves as core for LeadGen Lead Generation (Privileged Scaffold) Core->LeadGen enables SAR Structure-Activity Relationship (SAR) Studies LeadGen->SAR leads to ScaffoldHop Scaffold Hopping and Bioisosteric Replacement SAR->ScaffoldHop informs

Caption: The central role of the 3-hydroxypyrrole scaffold.

Key Therapeutic Areas:

  • Antibacterial Agents: Derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as a novel scaffold for developing antibacterial agents effective against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

  • Antifungal and Antimicrobial Activity: Various 1-substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones have demonstrated significant bacteriostatic and antifungal properties.

  • Anti-inflammatory and Analgesic Activity: The pyrrolone nucleus is present in compounds exhibiting potent anti-inflammatory and analgesic effects.

  • Anticancer Potential: The pyrrole framework is a key component in numerous anticancer agents, and the unique substitution pattern of the 3-hydroxy-2-carboxylate core makes it an attractive starting point for the design of novel oncology drug candidates.

The utility of this compound in drug development lies in its function as a versatile building block. The N-H, C4-H, and C5-H positions are all amenable to further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). This enables medicinal chemists to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties in the pursuit of new clinical candidates.

An In-depth Technical Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, a key heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its structural class, modern synthetic methodologies, detailed characterization, and known biological significance.

Foreword: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic and medicinal chemistry. First identified in coal tar by F. F. Runge in 1834 and structurally elucidated by Baeyer in 1870, its significance was quickly recognized.[1] The pioneering synthetic work of Knorr, Hantzsch, and Paal in the late 19th century laid the groundwork for accessing a vast array of functionalized pyrroles.[2][3] This scaffold is not merely a synthetic curiosity; it is a privileged structure in nature, forming the core of vital biomolecules like heme, chlorophyll, and vitamin B12.[3] Its versatile chemical reactivity and ability to participate in hydrogen bonding and π-π stacking interactions have made it a highly sought-after pharmacophore in modern drug discovery. This guide focuses on a specific, yet important derivative: this compound, exploring its place within this historic chemical family.

PART 1: Historical Context and Discovery

The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its emergence is a testament to the gradual and sophisticated development of synthetic methodologies for highly functionalized pyrroles. The foundational Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with ammonia or a primary amine, provided the initial blueprint for forming the pyrrole ring.[1][4][5] However, this method was often limited by harsh reaction conditions, such as prolonged heating in acid, which would be unsuitable for precursors bearing sensitive functionalities like a hydroxyl group.[1]

The synthesis of pyrroles bearing a hydroxyl group at the 3-position remained a significant challenge for many years. The direct introduction of such a group is complicated by the electron-rich nature of the pyrrole ring, which favors electrophilic substitution at the 2- and 5-positions. Therefore, the "discovery" of this molecule is intrinsically linked to the development of more nuanced and regioselective synthetic strategies that build the ring with the desired functionality already in place. Modern approaches, such as those involving cascade reactions of vinyldiazoacetates and nitrones, or specialized cyclization reactions, represent the true enabling technology for the reliable preparation of this and related 3-hydroxypyrroles.[6]

PART 2: Synthesis and Mechanistic Insights

The synthesis of polysubstituted 3-hydroxypyrroles, such as the title compound, requires a strategic approach that circumvents the limitations of classical methods. A robust and efficient modern methodology involves a one-pot, three-step cascade process.[6] This approach offers high yields and excellent control over the final structure.

Rationale for Method Selection:

The chosen cascade reaction is exemplary for several reasons:

  • Convergence: It combines multiple bond-forming events in a single pot, which is efficient in terms of time, resources, and atom economy.

  • Mild Conditions: The use of copper and rhodium catalysts allows the reactions to proceed under conditions that are tolerant of various functional groups, including the sensitive hydroxyl precursor.

  • Regiocontrol: The reaction is designed to specifically construct the 3-hydroxypyrrole substitution pattern, which is difficult to achieve through other means.

Detailed Experimental Protocol: One-Pot Cascade Synthesis[6]

This protocol describes the synthesis of a multi-functionalized 3-hydroxypyrrole derivative, which is a general and adaptable method for the synthesis of the title compound's core structure.

Step 1: Copper-Catalyzed Mannich-Type Addition

  • To a flame-dried, argon-purged flask, add 4 Å molecular sieves (0.10 g).

  • Add a solution of the starting nitrone (0.25 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the copper catalyst (e.g., Cu(OTf)₂; 2.0 mol%).

  • Slowly add a solution of Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate (a TBSO-substituted vinyldiazoacetate) (0.30 mmol) in DCM.

  • Stir the reaction at 0 °C and monitor by Thin Layer Chromatography (TLC) for the consumption of the nitrone.

Step 2: Dirhodium-Catalyzed Dinitrogen Extrusion and N-OTBS Insertion

  • Once the Mannich addition is complete, add the dirhodium catalyst (e.g., Rh₂(OAc)₄; 2.0 mol%) to the reaction mixture at 0 °C.

  • Allow the reaction to warm slowly to room temperature. The evolution of nitrogen gas should be observed.

  • Continue stirring until TLC analysis indicates the formation of the 2-hydroxy-3-oxopyrrolidine intermediate.

Step 3: Acid-Promoted Aromatization (Dehydration)

  • Concentrate the reaction mixture under reduced pressure to remove the DCM.

  • Add tetrahydrofuran (THF) to dissolve the crude intermediate.

  • Add 6N hydrochloric acid (HCl) and heat the mixture to 70 °C for 3-5 hours.

  • Monitor the conversion to the final 3-hydroxypyrrole product by TLC.

  • Upon completion, cool the reaction to room temperature, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound derivative.

Visualizing the Workflow: Synthetic Cascade Diagram

G cluster_0 Step 1: Mannich Addition cluster_1 Step 2: N-OTBS Insertion cluster_2 Step 3: Aromatization Nitrones Nitrones Mannich_Product Hydroxylamine Intermediate Nitrones->Mannich_Product DCM, 0°C Vinyldiazoacetate TBSO-Vinyldiazoacetate Vinyldiazoacetate->Mannich_Product Catalyst_Cu Cu(OTf)₂ Catalyst_Cu->Mannich_Product Catalyst_Rh Rh₂(OAc)₄ Mannich_Product->Catalyst_Rh Pyrrolidinone 2-Hydroxy-3-oxopyrrolidine Mannich_Product->Pyrrolidinone Dinitrogen Extrusion Catalyst_Rh->Pyrrolidinone N2_gas N₂ Gas HCl 6N HCl Pyrrolidinone->HCl Final_Product Methyl 3-hydroxy- 1H-pyrrole-2-carboxylate Pyrrolidinone->Final_Product THF, 70°C (Dehydration) HCl->Final_Product

Caption: One-pot cascade synthesis of 3-hydroxypyrroles.

PART 3: Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of its key physical properties and the expected spectroscopic data.

Quantitative Data Summary
PropertyValueReference
CAS Number 79068-31-8[7]
Molecular Formula C₆H₇NO₃[8]
Molecular Weight 141.12 g/mol [8]
Appearance White crystals[7]
Storage Temperature 2-8 °C[7]
Predicted XlogP 1.1[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The N-H proton will likely appear as a broad singlet at a high chemical shift (> 8.0 ppm). The two protons on the pyrrole ring will appear as doublets, coupled to each other. The methyl ester protons will be a sharp singlet around 3.8 ppm. The hydroxyl proton signal may be broad and its position can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals. The carbonyl carbon of the ester will be the most downfield signal (> 160 ppm). The four carbons of the pyrrole ring will appear in the aromatic region (approx. 100-140 ppm), with the carbon bearing the hydroxyl group being further downfield. The methyl ester carbon will be a sharp signal around 50-55 ppm.[9][10]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorbances. A broad peak in the region of 3200-3400 cm⁻¹ will correspond to the O-H and N-H stretching vibrations. A strong, sharp peak around 1680-1720 cm⁻¹ will be indicative of the C=O stretch of the ester. C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹.[9][10]

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 141. Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[8]

PART 4: Biological Activity and Applications

While specific biological studies on the unsubstituted this compound are not extensively documented in publicly available literature, the broader class of pyrrole derivatives, including those with hydroxyl and ester functionalities, exhibits a wide range of biological activities.[11]

  • Antioxidant and Anti-inflammatory Properties: Many pyrrole derivatives have demonstrated significant antioxidant activity.[11][12] The 3-hydroxy group, in particular, can act as a radical scavenger. Furthermore, certain 1,5-diarylpyrrole derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[11]

  • Antiproliferative and Anticancer Activity: The pyrrole scaffold is present in numerous compounds investigated for their anticancer properties. For example, certain synthetic pyrrole derivatives have shown cytotoxic effects against various human cancer cell lines.[11]

  • Enzyme Inhibition: The structural features of this molecule make it an attractive starting point for the design of enzyme inhibitors, where the hydroxyl and ester groups can be modified to interact with active sites.

The utility of this compound in drug development lies in its role as a versatile synthetic intermediate. The hydroxyl, amine, and ester functionalities, along with the aromatic ring, provide multiple points for chemical modification to develop libraries of compounds for screening against various biological targets.

PART 5: Conclusion and Future Outlook

This compound, while not a household name, represents an important functionalized building block within the indispensable family of pyrrole heterocycles. Its history is woven into the broader narrative of advancements in synthetic organic chemistry, which have enabled the construction of such precisely substituted molecules. Modern cascade reactions provide an elegant and efficient means for its synthesis, opening the door for further exploration of its chemical and biological properties. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile scaffolds like this will be paramount. Future research will likely focus on incorporating this core into more complex molecules to probe its potential as an antioxidant, anti-inflammatory, or anticancer agent, further cementing the legacy of the humble yet powerful pyrrole ring.

References

A Theoretical and Computational Modeling Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: From Quantum Mechanics to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyrrole Scaffold

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that holds significant promise as a versatile building block in medicinal chemistry and drug discovery.[1] Its pyrrole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[2] The strategic placement of hydroxyl and carboxylate functional groups on the pyrrole ring provides key pharmacophoric features and opportunities for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the theoretical properties and computational modeling of this compound. As direct experimental and computational studies on this specific molecule are limited, this document serves as a roadmap for researchers, outlining established computational methodologies that can be applied to elucidate its physicochemical properties, predict its reactivity, and explore its potential as a drug candidate. By leveraging the power of computational chemistry, from quantum mechanical calculations to molecular simulations, we can gain invaluable insights that can accelerate the drug discovery and development process.

I. Theoretical Properties: A Quantum Chemical Perspective

A fundamental understanding of the electronic structure and intrinsic properties of this compound is paramount for predicting its behavior in chemical and biological systems. Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for investigating the properties of organic molecules.[3]

Molecular Geometry and Electronic Structure

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, a key structural feature to consider is the planarity of the pyrrole ring, which is characteristic of aromatic systems.[4]

Subsequent to geometry optimization, a wealth of information about the molecule's electronic properties can be extracted. The distribution of electrons within the molecule is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.[5] A smaller HOMO-LUMO gap generally indicates higher reactivity.

The electrostatic potential (ESP) map is another valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions.

Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. Actual values would need to be calculated using appropriate computational methods.

Spectroscopic Properties

Computational methods can also predict various spectroscopic properties, which can be invaluable for experimental characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental spectra and confirm the molecular structure.[6][7]

  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated from DFT can be used to predict the IR spectrum, helping to identify characteristic functional groups such as the O-H, N-H, and C=O stretching vibrations.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These indices can predict the most likely sites for chemical reactions.[8]

  • Fukui Functions: These functions identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack.

  • Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity provide a quantitative measure of the overall reactivity of the molecule.

II. Computational Modeling in Drug Discovery

Computational modeling plays a pivotal role in modern drug discovery by enabling the rational design and evaluation of potential drug candidates. For this compound, these methods can be used to identify potential biological targets and predict its behavior in a biological environment.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9][10] This method is instrumental in identifying potential biological targets for a given compound and understanding the key molecular interactions that govern binding affinity.

The general workflow for a molecular docking study of this compound is as follows:

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation Ligand_3D Generate 3D Structure of This compound Energy_Minimize Energy Minimization Ligand_3D->Energy_Minimize Run_Docking Run Docking Algorithm Energy_Minimize->Run_Docking Receptor_PDB Select Protein Target (from PDB) Prepare_Protein Prepare Protein (remove water, add hydrogens) Receptor_PDB->Prepare_Protein Define_Binding_Site Define Binding Site Prepare_Protein->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scoring Run_Docking->Analyze_Poses Output Lead Candidate Identification Analyze_Poses->Output Identify Key Interactions (H-bonds, hydrophobic, etc.)

Caption: A generalized workflow for molecular docking studies.

By screening this compound against a library of known drug targets, it is possible to generate hypotheses about its potential therapeutic applications. For instance, pyrrole derivatives have been investigated as inhibitors of various enzymes and receptors.[10][11]

Molecular Dynamics Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to:

  • Assess the stability of the ligand-protein complex.

  • Characterize the conformational changes that occur upon binding.

  • Calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone.

Molecular_Dynamics_Workflow Start Start with Docked Complex Solvation Solvate the System (add water and ions) Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT and NPT ensembles) Minimization->Equilibration Production_MD Production MD Simulation Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analysis End Binding Free Energy Calculation Analysis->End

Caption: A typical workflow for molecular dynamics simulations.

III. Experimental Protocols for Computational Modeling

To ensure the reliability and reproducibility of the computational results, it is crucial to follow well-defined protocols. The following sections provide step-by-step methodologies for the key experiments described in this guide.

Protocol for DFT Calculations
  • Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Input File Preparation:

    • Build the 3D structure of this compound using a molecular editor like GaussView or Avogadro.

    • Select a suitable DFT functional and basis set. For organic molecules, the B3LYP functional with the 6-31G(d,p) basis set is a common and reliable choice.[12]

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Property Calculations:

    • From the optimized geometry, perform single-point energy calculations to obtain electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

    • Calculate NMR and IR spectra using the appropriate keywords in the software.

  • Data Analysis:

    • Visualize molecular orbitals and ESP maps.

    • Compare calculated spectroscopic data with experimental data if available.

Protocol for Molecular Docking
  • Software Selection: Utilize molecular docking software such as AutoDock, Glide, or GOLD.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Perform energy minimization.

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Define the binding site on the receptor, typically based on the location of a known ligand or predicted active site.

    • Run the docking algorithm to generate a set of possible binding poses for the ligand.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined a comprehensive computational strategy for elucidating its theoretical properties and exploring its potential in drug discovery. By employing a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of this molecule's behavior at the atomic level, thereby guiding experimental efforts and accelerating the path towards new medicines. The methodologies described herein are not only applicable to the title compound but can also be adapted for the study of other novel chemical entities, underscoring the transformative impact of computational chemistry in modern scientific research.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Imperative of Physicochemical Profiling in Early-Stage Drug Development

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS No. 79068-31-8) is a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis.[1] Its utility as a building block for more complex molecules necessitates a comprehensive understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's developability, from formulation and bioavailability to shelf-life and degradation pathways.

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. The methodologies described herein are grounded in international regulatory standards and best practices, ensuring that the data generated is reliable, reproducible, and relevant for critical decision-making in the development pipeline. We will move beyond mere procedural lists to explore the causality behind experimental choices, fostering a deeper understanding of how to build a self-validating data package for this promising intermediate.

Known Physicochemical Properties of this compound

A foundational understanding of the molecule is the first step in designing a logical series of characterization studies.

PropertyValue/DescriptionSource
CAS Number 79068-31-8[1]
Molecular Formula C6H7NO3[1]
Molecular Weight 141.12 g/mol [1]
Appearance White crystals[1]
Storage Recommended 2-8°C[1]

The recommendation for refrigerated storage suggests a potential sensitivity to thermal degradation, a hypothesis that will be rigorously tested in the stability section of this guide.[1] The structure, featuring a pyrrole ring, a hydroxyl group, and a methyl ester, implies the potential for hydrogen bonding, which influences solubility, and susceptibility to hydrolysis and oxidation.[2][3]

Part 1: A Comprehensive Protocol for Solubility Assessment

Solubility dictates the formulation strategies available for a compound and is a critical factor in its absorption and bioavailability. We will explore two key types of aqueous solubility—thermodynamic and kinetic—as well as solubility in organic solvents relevant to synthesis and formulation.

Theoretical Underpinnings: Why Solubility Varies

The solubility of an organic compound is governed by its molecular structure and the properties of the solvent.[4] For this compound, key factors include:

  • Polarity and Hydrogen Bonding : The presence of N-H and O-H groups allows for hydrogen bonding with protic solvents like water, while the pyrrole ring and methyl ester contribute to its overall polarity.[4]

  • pH-Dependence : The weakly acidic N-H proton (pyrrole pKa is ~16.5-17.5) and the hydroxyl group mean that the compound's ionization state, and thus its aqueous solubility, can be influenced by pH.[3][5]

  • Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must overcome the energy holding the crystal lattice together. This is a key factor in thermodynamic solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Aqueous Solubility cluster_1 Organic Solvent Solubility thermo Thermodynamic Solubility (Shake-Flask Method) kinetic Kinetic Solubility (High-Throughput Assay) analysis Quantitative Analysis (HPLC-UV or LC-MS) thermo->analysis kinetic->analysis org_sol Screening in Key Solvents (e.g., Ethanol, DMSO, ACN) org_sol->analysis start Compound (Methyl 3-hydroxy-1H- pyrrole-2-carboxylate) start->thermo Equilibrium Measurement (24-72h) start->kinetic Rapid Assessment (1-2h) start->org_sol Process/Formulation Relevancy data Solubility Data Summary (mg/mL and µM) analysis->data

Workflow for comprehensive solubility assessment.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, representing the true saturation point. It is the gold standard and is based on the principles outlined in the OECD 105 guideline.[6][7][8]

Causality : The long incubation period ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for pre-formulation studies and for establishing a baseline for biopharmaceutical classification.[9][10]

Methodology :

  • Media Preparation : Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) as recommended by FDA guidelines.[11] A non-buffered purified water control should also be included.

  • Sample Preparation : Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed.

  • Incubation : Add a known volume of each buffer to the vials. Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C). Agitate for at least 24-48 hours.[9][12]

  • Phase Separation : After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove any undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent errors from filter adsorption.

  • Quantification : Analyze the concentration of the compound in the clear filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS method. Create a calibration curve using standards of known concentration to ensure accurate quantification.

  • pH Verification : Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[9]

Protocol 2: Kinetic Aqueous Solubility

This high-throughput method is invaluable for early discovery to quickly assess solubility from a DMSO stock solution, mimicking how compounds are often handled in biological assays.[2][13][14]

Causality : This assay measures the concentration of a compound before it precipitates out of a solution that is rapidly prepared from a high-concentration organic stock. This is relevant for in vitro assays where precipitation can lead to erroneous results.[13][15]

Methodology :

  • Stock Solution : Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution : In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS pH 7.4).[2][14]

  • Incubation : Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[2]

  • Precipitate Detection/Separation :

    • Nephelometry : Read the plate on a nephelometer to detect light scattering from any precipitate formed.[2][13]

    • Filtration : Alternatively, filter the plate and analyze the filtrate.[14]

  • Quantification : Quantify the concentration of the dissolved compound in the supernatant/filtrate using a plate reader (UV absorbance) or by HPLC-UV/LC-MS.[2][14]

Protocol 3: Organic Solvent Solubility

Understanding solubility in organic solvents is crucial for synthetic route development, purification, and the preparation of stock solutions.

Causality : This provides practical data for laboratory handling and scale-up operations. A simple, iterative addition method can quickly establish an approximate solubility value.[1]

Methodology :

  • Solvent Selection : Choose a panel of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone).

  • Sample Preparation : Weigh a precise amount of the compound (e.g., 10 mg) into a vial.

  • Iterative Addition : Add the chosen solvent in small, measured increments (e.g., 100 µL). After each addition, vortex the vial vigorously and visually inspect for complete dissolution.[1]

  • Endpoint Determination : Continue adding solvent until the solid is completely dissolved. The solubility is then calculated based on the mass of the compound and the total volume of solvent added. The result is often expressed qualitatively (e.g., soluble, sparingly soluble) or quantitatively (e.g., >100 mg/mL).

Data Presentation: Solubility Summary

All quantitative solubility data should be compiled into a clear, concise table.

Solvent/MediumpHTemperature (°C)MethodSolubility (mg/mL)Solubility (µM)
Purified Water~7.025ThermodynamicExperimental ValueCalculated Value
Aqueous Buffer1.237ThermodynamicExperimental ValueCalculated Value
Aqueous Buffer4.537ThermodynamicExperimental ValueCalculated Value
Aqueous Buffer6.837ThermodynamicExperimental ValueCalculated Value
PBS7.425KineticExperimental ValueCalculated Value
MethanolN/A25Iterative AdditionExperimental ValueCalculated Value
DMSON/A25Iterative AdditionExperimental ValueCalculated Value

Part 2: A Systematic Approach to Chemical Stability Assessment

Stability testing determines the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing. These "forced degradation" studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, as mandated by ICH guidelines Q1A(R2) and Q1B.[16][17]

The "Why" of Forced Degradation

The core objectives of a forced degradation study are:

  • To Identify Degradation Pathways : Understanding how the molecule breaks down (e.g., hydrolysis, oxidation) is crucial for predicting its long-term stability.[17]

  • To Develop Stability-Indicating Methods : The degradation samples are used to develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound in the presence of its impurities and degradants. This is a key requirement for quality control.[18][19]

  • To Inform Formulation and Packaging : If a compound is found to be sensitive to light, for example, protective packaging will be required.[3][20]

Experimental Workflow for Stability & Degradation Analysis

This diagram illustrates the process from stress application to final analysis.

G cluster_stress Forced Degradation (ICH Q1A/Q1B) hydrolysis Hydrolytic (Acid, Base, Neutral) analysis Analysis by Stability-Indicating HPLC-UV/DAD Method hydrolysis->analysis oxidation Oxidative (e.g., H₂O₂) oxidation->analysis thermal Thermal (Heat, Humidity) thermal->analysis photo Photolytic (UV/Vis Light) photo->analysis start Compound Solution/ Solid Sample start->hydrolysis start->oxidation start->thermal start->photo control Unstressed Control (t=0 sample) start->control control->analysis validation Method Validation (Specificity, Peak Purity) analysis->validation Assess Separation results Stability Profile Summary (% Degradation, Impurity Profile) validation->results Confirm Method Suitability

Workflow for forced degradation and stability analysis.

Protocol 4: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16] Over-stressing can lead to secondary degradants not relevant to real-world storage.[17]

Methodology : For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. An unstressed control sample should be stored at controlled room temperature or refrigerated and analyzed alongside the stressed samples.

  • Acidic Hydrolysis :

    • Condition : 0.1 M HCl, heated at 60-80°C.

    • Procedure : Mix the compound solution with 0.1 M HCl. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Rationale : The ester and the pyrrole ring may be susceptible to acid-catalyzed hydrolysis or degradation.[20]

  • Basic Hydrolysis :

    • Condition : 0.1 M NaOH, at room temperature or gently heated (e.g., 40°C).

    • Procedure : Mix the compound solution with 0.1 M NaOH. Sample at various time points and neutralize with 0.1 M HCl before analysis.

    • Rationale : Ester hydrolysis (saponification) is typically rapid under basic conditions.

  • Neutral Hydrolysis :

    • Condition : Purified water, heated at 60-80°C.

    • Procedure : Mix the compound solution with water and sample over time.

    • Rationale : Establishes the compound's stability in an aqueous environment without acid or base catalysis.

  • Oxidative Degradation :

    • Condition : 3-30% Hydrogen Peroxide (H₂O₂), at room temperature.

    • Procedure : Mix the compound solution with H₂O₂. Sample over time.

    • Rationale : The electron-rich pyrrole ring is often susceptible to oxidation.[2] This condition mimics potential exposure to oxidative stress.

  • Thermal Degradation :

    • Condition : Solid compound exposed to dry heat (e.g., 80°C) and high humidity (e.g., 75% RH at 40°C).

    • Procedure : Place the solid compound in a stability chamber under the specified conditions. Sample at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

    • Rationale : Assesses the intrinsic stability of the solid form, which is critical for determining shelf life.

  • Photostability :

    • Condition : As per ICH Q1B, expose the solid or solution to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UV-A light.[3][20][21]

    • Procedure : Place the sample in a photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

    • Rationale : Identifies light sensitivity, which has direct implications for packaging and handling.[20]

Protocol 5: Development of a Stability-Indicating HPLC Method

The analytical method is the cornerstone of the stability study. Its purpose is to separate the parent compound from all process-related impurities and degradation products.[18][22]

Causality : A validated stability-indicating method ensures that the decrease in the parent compound concentration is accurately measured and that the formation of degradation products is tracked. Without this specificity, stability data is unreliable.

General Methodology :

  • Column and Mobile Phase Screening : Start with a robust reversed-phase column (e.g., C18). Screen different mobile phase compositions (e.g., Acetonitrile/water, Methanol/water) with a suitable buffer (e.g., phosphate or acetate) to achieve good peak shape and initial separation.

  • Gradient Optimization : Use the stressed samples, particularly a mixture of them, to optimize a gradient elution method. The goal is to resolve all degradation peaks from the main peak and from each other.

  • Detector Wavelength Selection : Use a photodiode array (PDA) detector to analyze the peaks. Select a wavelength that provides a good response for both the parent compound and the impurities. The PDA also allows for peak purity analysis, a critical component of method validation.

  • Method Validation : Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve all components), linearity, accuracy, precision, and robustness.

Data Presentation: Stability and Forced Degradation Summary

Results should be tabulated to clearly show the impact of each stress condition.

Stress ConditionDuration% Assay of Parent Compound% DegradationNo. of DegradantsMass Balance (%)
Unstressed Control24 h100.00.00100.0
0.1 M HCl @ 80°C24 hExperimental ValueCalculated ValueCount from HPLCCalculated Value
0.1 M NaOH @ 40°C8 hExperimental ValueCalculated ValueCount from HPLCCalculated Value
Water @ 80°C24 hExperimental ValueCalculated ValueCount from HPLCCalculated Value
3% H₂O₂ @ RT24 hExperimental ValueCalculated ValueCount from HPLCCalculated Value
Thermal (Solid, 80°C)7 daysExperimental ValueCalculated ValueCount from HPLCCalculated Value
Photostability (ICH Q1B)-Experimental ValueCalculated ValueCount from HPLCCalculated Value

Mass Balance = (% Assay of Parent) + (Sum of % Area of all Degradants). A mass balance between 95-105% provides confidence in the analytical method.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these detailed protocols, which are grounded in established regulatory guidelines, researchers can generate a high-quality, self-validating data package. This information is not merely a checklist requirement; it is a critical asset that informs formulation development, predicts in vivo behavior, ensures product quality and safety, and ultimately accelerates the journey of a promising chemical entity from the laboratory to its final application.

References

An In-Depth Technical Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast landscape of pyrrole derivatives, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate and its analogs represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of this chemical scaffold, delving into its synthesis, chemical characteristics, and diverse biological activities. We will explore the rationale behind synthetic strategies, present detailed experimental protocols, and discuss the structure-activity relationships that govern the efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights to guide the design and synthesis of novel therapeutic agents based on the 3-hydroxypyrrole-2-carboxylate core.

Introduction: The Significance of the 3-Hydroxypyrrole-2-carboxylate Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically important molecules, including heme, chlorophyll, and vitamin B12. The inherent chemical properties of the pyrrole ring, such as its electron-rich nature and ability to participate in hydrogen bonding, make it an attractive scaffold for the design of novel therapeutic agents.[1]

The introduction of hydroxyl and carboxylate functionalities at the 3- and 2-positions, respectively, as seen in this compound, imparts unique characteristics to the molecule. The 3-hydroxy group can act as both a hydrogen bond donor and acceptor, and its acidity can be modulated by substituents on the pyrrole ring. The methyl ester at the 2-position provides a handle for further chemical modification and can influence the compound's pharmacokinetic properties. This specific substitution pattern has been identified as a key pharmacophore in a variety of bioactive compounds.

This guide will focus on the synthesis, derivatization, and biological evaluation of this core structure, providing a foundation for its exploration in drug discovery programs.

Synthesis of the 3-Hydroxypyrrole-2-carboxylate Core and its Analogs

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system.[2] For the specific construction of the 3-hydroxypyrrole-2-carboxylate scaffold, a multi-step approach is often required, starting from readily available precursors.

General Synthetic Strategy: A Retro-Synthetic Analysis

A plausible synthetic route to this compound and its N-substituted analogs can be envisioned through a cascade process involving a Mannich-type addition, dinitrogen extrusion, and subsequent aromatization. This approach offers a convergent and efficient pathway to the desired core structure.

G This compound This compound Aromatization (Elimination) Aromatization (Elimination) This compound->Aromatization (Elimination) Cyclized Intermediate Cyclized Intermediate Aromatization (Elimination)->Cyclized Intermediate N-O Bond Insertion N-O Bond Insertion Cyclized Intermediate->N-O Bond Insertion Diazo Intermediate Diazo Intermediate N-O Bond Insertion->Diazo Intermediate Mannich-type Addition Mannich-type Addition Diazo Intermediate->Mannich-type Addition Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate Mannich-type Addition->Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate Nitrones Nitrones Mannich-type Addition->Nitrones

Caption: Retrosynthetic analysis for the synthesis of the 3-hydroxypyrrole-2-carboxylate core.

Experimental Protocol: One-Pot Synthesis of N-Aryl-2-carboxyl-3-hydroxy-5-arylpyrroles

This protocol is adapted from a reported three-step, one-pot cascade process for the synthesis of multi-functionalized 3-hydroxypyrroles.[1] This method can be modified to produce the parent this compound by using an appropriate nitrone.

Materials:

  • Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate

  • Substituted Nitrone (e.g., C-phenyl-N-phenylnitrone for a 5-phenyl, N-phenyl derivative)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 6N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the substituted nitrone (1.0 mmol), CuOTf·0.5C₆H₆ (0.05 mmol), and Rh₂(OAc)₄ (0.01 mmol).

  • Addition of Diazo Compound: Dissolve Methyl 3-(tert-butyldimethylsilyloxy)-2-diazo-3-butenoate (1.2 mmol) in anhydrous DCM (5 mL) and add it to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within a few hours.

  • Solvent Exchange and Aromatization: Once the initial reaction is complete, remove the DCM under reduced pressure. Add anhydrous THF (10 mL) to the residue, followed by the addition of 6N HCl (2 mL).

  • Heating: Heat the reaction mixture to 70 °C and stir for 3-4 hours, or until the aromatization is complete as indicated by TLC analysis.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ until the solution is neutral. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-hydroxypyrrole-2-carboxylate derivative.

Biological Activities of 3-Hydroxypyrrole-2-carboxylate Derivatives

The 3-hydroxypyrrole-2-carboxylate scaffold and its analogs have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

Pyrrole derivatives are known to exhibit potent anticancer properties through various mechanisms of action.[3] The 3-hydroxypyrrole-2-carboxylate core can be strategically modified to target specific pathways involved in cancer progression.

Potential Mechanisms of Action:

  • Enzyme Inhibition: The hydroxyl and carboxylate groups can chelate metal ions in the active sites of metalloenzymes that are crucial for cancer cell survival, such as histone deacetylases (HDACs).[4][5]

  • Kinase Inhibition: Modifications to the pyrrole ring and its substituents can lead to compounds that selectively inhibit protein kinases involved in oncogenic signaling pathways.

  • Induction of Apoptosis: These derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[6]

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[7]

G Pyrrole Derivative Pyrrole Derivative Enzyme Inhibition Enzyme Inhibition Pyrrole Derivative->Enzyme Inhibition Kinase Inhibition Kinase Inhibition Pyrrole Derivative->Kinase Inhibition Apoptosis Induction Apoptosis Induction Pyrrole Derivative->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Pyrrole Derivative->Cell Cycle Arrest Anticancer Effects Anticancer Effects Enzyme Inhibition->Anticancer Effects Kinase Inhibition->Anticancer Effects Apoptosis Induction->Anticancer Effects Cell Cycle Arrest->Anticancer Effects

Caption: Potential anticancer mechanisms of action for 3-hydroxypyrrole-2-carboxylate derivatives.

Table 1: Representative Anticancer Activity of Pyrrole Derivatives

Compound ClassCancer Cell LineAssayIC₅₀ (µM)Reference
Diaryl-substituted pyrrolesK-562 (Leukemia)MTT5.2[3]
Diaryl-substituted pyrrolesMDA-MB-231 (Breast)MTT8.1[3]
Pyrrole-hydroxamic acid hybridsK-562 (Leukemia)MTT14.74[5]
Pyrrole-hydroxamic acid hybridsMCF-7 (Breast)MTT15.32[5]
3,5-Diaryl-dihydropyrrole-2-carboxylatesHeLa (Cervical)MTT10.5[8]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrole-containing compounds have long been recognized for their antibacterial and antifungal properties.[9]

Potential Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Some pyrrole derivatives can interfere with the enzymes responsible for building and maintaining the bacterial cell wall.

  • Disruption of DNA Replication: These compounds can inhibit essential enzymes involved in bacterial DNA replication, such as DNA gyrase.[9]

  • Membrane Disruption: Certain analogs can disrupt the integrity of the microbial cell membrane, leading to cell death.

Table 2: Representative Antimicrobial Activity of Pyrrole-2-carboxylate Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[9]
3-FarnesylpyrroleMethicillin-resistant Staphylococcus aureus (MRSA)2.8[9]
Dichloro-substituted pyrrolamideMycobacterium tuberculosis H37Rv0.03[9]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases, including arthritis, cardiovascular disease, and cancer. Pyrrole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[10]

Potential Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrrole derivatives can be designed to selectively inhibit COX-2, which is upregulated during inflammation, thereby reducing side effects associated with COX-1 inhibition.[10]

  • Inhibition of Lipoxygenase (LOX) Enzymes: Similar to COX, LOX enzymes are involved in the production of pro-inflammatory lipid mediators. Dual COX/LOX inhibitors are of significant interest.[10]

  • Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For 3-hydroxypyrrole-2-carboxylate derivatives, SAR studies have revealed several key insights:

  • Substitution at the N1-position: The nature of the substituent on the pyrrole nitrogen significantly influences activity. Bulky or aromatic groups can enhance binding to target proteins and modulate lipophilicity.

  • Substitution at the C4- and C5-positions: Introducing various substituents at these positions allows for the fine-tuning of electronic properties and steric interactions within the binding pocket of a target enzyme. For example, electron-withdrawing groups can enhance the acidity of the 3-hydroxy group, which may be important for metal chelation.

  • Modification of the Ester Group: The methyl ester at the C2-position can be converted to other esters, amides, or carboxylic acids to alter solubility, cell permeability, and metabolic stability.

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their synthetic accessibility and the potential for diverse biological activities make them a compelling area for further research. Future efforts should focus on:

  • Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of promising candidates in preclinical animal models of disease.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the therapeutic potential of this important class of heterocyclic compounds.

References

The Enigmatic Pyrrole: A Technical Guide to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate - From Synthetic Origins to Natural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Synthetically Crucial Pyrrole

In the vast and intricate world of heterocyclic chemistry, pyrroles represent a cornerstone scaffold, integral to a myriad of biologically active molecules and pharmaceutical agents. This guide focuses on a specific, yet significant derivative: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8). While the initial premise was to explore its natural occurrence and isolation, extensive investigation reveals a compelling narrative shift. Current scientific literature and chemical databases predominantly classify this compound as a synthetic entity, with no definitive evidence of its isolation from natural sources.

This guide, therefore, adapts to this reality, providing a comprehensive technical overview tailored for the scientific community. We will first establish the synthetic nature of this compound, offering insights into its preparation. Subsequently, we will delve into the rich domain of its natural analogs, exploring the diverse array of hydroxylated and carboxylated pyrroles that have been isolated from various organisms. This dual approach ensures a scientifically robust and practically valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Part 1: this compound - A Synthetic Perspective

This compound is a valuable building block in organic synthesis, often utilized in the construction of more complex molecules. Its commercial availability from various chemical suppliers underscores its role as a synthetic intermediate rather than a naturally occurring compound.

Chemical Profile and Properties
PropertyValueSource
CAS Number 79068-31-8
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol [1]
Appearance White to off-white solid/crystals[1]
Storage Temperature 2-8°C, sealed in dry conditions[2]
Synthetic Accessibility: A Methodological Overview

The synthesis of 3-hydroxy pyrroles and their esters is a topic of interest in synthetic organic chemistry. A notable method is described in U.S. Patent 4,774,340, which outlines a general procedure for preparing these compounds. While not specific to the methyl ester , it provides a foundational methodology. The process generally involves the reaction of a β-ketoester with an aminating agent, followed by cyclization to form the pyrrole ring. Subsequent functional group manipulations would then yield the target compound.

A generalized synthetic workflow, inspired by established chemical principles for pyrrole synthesis, is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product β-Ketoester β-Ketoester Condensation Condensation β-Ketoester->Condensation Aminating_Agent Aminating Agent (e.g., Hydroxylamine derivative) Aminating_Agent->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Esterification Esterification (if necessary) Cyclization->Esterification Target_Molecule This compound Esterification->Target_Molecule

Caption: Generalized workflow for the synthesis of this compound.

Part 2: The Natural Realm - Structurally Related Pyrrole Alkaloids

While this compound itself has not been reported from natural sources, the pyrrole scaffold is a common motif in a vast array of natural products with significant biological activities.[3] These compounds are found in diverse organisms, from marine sponges and microorganisms to plants.[4][5] Understanding these natural analogs provides crucial context for the potential biological relevance of synthetic pyrroles.

Hydroxylated and Carboxylated Pyrroles in Nature

Nature has evolved complex biosynthetic pathways to produce a variety of substituted pyrroles. These often arise from amino acid precursors through intricate enzymatic transformations.[4]

  • Pyrrole-2-carboxylic Acid and its Derivatives: Pyrrole-2-carboxylic acid has been identified as a biological compound, originating from the degradation of sialic acids or the oxidation of D-hydroxyproline isomers. Its presence in rat and human urine has been documented. Furthermore, various N-substituted pyrrole-2-carboxamides have been isolated from marine sponges of the genus Agelas.[6]

  • Pyrrole-2-carboxaldehydes: This class of compounds is widespread and has been isolated from fungi, plants, and microorganisms.[4] Their formation is often attributed to non-enzymatic Maillard reactions between amines and sugars, particularly in thermally processed foods, but they are also found in fresh plant materials.[7] For instance, derivatives have been isolated from the roots of Ranunculus ternatus and the fruits of Lycium chinense.[4]

  • Marine Pyrrole Alkaloids: The marine environment is a particularly rich source of diverse pyrrole alkaloids.[5] Sponges of the genus Mycale and Laxosuberites have yielded various 5-alkylpyrrole-2-carboxaldehydes. Many of these marine pyrroles exhibit interesting biological activities, including antimicrobial and cytotoxic properties.

Biosynthetic Origins

The biosynthesis of the pyrrole ring in nature is multifaceted. One major pathway involves the dehydrogenation of proline to form a pyrrole-2-carboxylate unit.[6] Another proposed route for some pyrrole derivatives is the conversion of carbohydrates.[7] For example, the biosynthesis of 4-acetamidopyrrole-2-carboxylate in Streptomyces ambofaciens is suggested to start from fructose-6-phosphate.[7]

G cluster_precursors Primary Metabolite Precursors cluster_pathways Biosynthetic Pathways cluster_products Natural Pyrrole Scaffolds Proline Proline Dehydrogenation Enzymatic Dehydrogenation Proline->Dehydrogenation Carbohydrates Carbohydrates (e.g., Fructose-6-phosphate) Maillard_Reaction Non-enzymatic Maillard-type Reactions Carbohydrates->Maillard_Reaction Enzymatic_Conversion Multi-step Enzymatic Conversion Carbohydrates->Enzymatic_Conversion Pyrrole_Carboxylates Pyrrole-2-carboxylates Dehydrogenation->Pyrrole_Carboxylates Pyrrole_Carboxaldehydes Pyrrole-2-carboxaldehydes Maillard_Reaction->Pyrrole_Carboxaldehydes Enzymatic_Conversion->Pyrrole_Carboxylates

Caption: Simplified overview of major biosynthetic routes to natural pyrrole derivatives.

Part 3: Experimental Protocols - Synthesis and Characterization

Given the synthetic nature of this compound, this section provides a representative, albeit generalized, protocol for its synthesis, purification, and characterization, based on established principles of organic chemistry. Note: These are illustrative protocols and should be adapted and optimized based on laboratory conditions and safety assessments.

Synthesis of this compound (Illustrative Protocol)

This protocol is a hypothetical representation based on the general synthesis of 3-hydroxy pyrroles.

Step 1: Formation of the Pyrrole Ring

  • To a solution of a suitable β-ketoester (1.0 eq) in an appropriate solvent (e.g., ethanol), add an N-protected hydroxylamine derivative (1.1 eq).

  • Add a catalytic amount of a suitable acid or base to facilitate the condensation reaction.

  • Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude cyclized product.

Step 2: Esterification and Deprotection (if required)

  • Dissolve the crude product in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Characterization: Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons, and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), amine (N-H), and ester (C=O).

  • Melting Point Analysis: To determine the melting point range of the purified solid, which is an indicator of purity.

Conclusion and Future Directions

This compound stands as a testament to the interplay between synthetic chemistry and the study of natural products. While it may not be a product of nature's own biosynthetic machinery, its structural similarity to a vast family of naturally occurring pyrrole alkaloids makes it a compound of significant interest. For medicinal chemists, it represents a versatile scaffold for the design and synthesis of novel therapeutic agents. For natural product chemists, it serves as a valuable building block for the total synthesis of complex natural products.

Future research in this area could focus on exploring the biological activities of this and related synthetic pyrroles, inspired by the diverse pharmacological properties of their natural counterparts. Furthermore, the development of more efficient and sustainable synthetic routes to this and other substituted pyrroles will continue to be a priority for the chemical research community.

References

Methodological & Application

The Versatile Building Block: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate has emerged as a valuable and versatile building block. Its unique arrangement of functional groups—a reactive hydroxyl group, a nucleophilic nitrogen, and an ester moiety suitable for further elaboration—provides a powerful platform for the synthesis of a diverse array of bioactive molecules, including natural products and pharmaceutical agents. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this important synthetic intermediate, complete with detailed protocols for its use.

Physicochemical Properties and Handling

Before delving into synthetic applications, a clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

PropertyValueSource
CAS Number 79068-31-8[1]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Appearance White crystalline solid[1]
Storage Temperature 2-8°C[1]

Proper storage in a cool, dry environment is crucial to maintain the integrity and reactivity of the compound. As with all fine chemicals, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic Access to a Key Intermediate

While not commercially available from all major suppliers, this compound can be reliably synthesized in the laboratory. A common and effective strategy involves the condensation of an α-amino acid ester, such as methyl glycinate, with a 1,3-dielectrophilic species like dimethyl acetylenedicarboxylate (DMAD), followed by cyclization. This approach provides a straightforward entry into the 3-hydroxypyrrole scaffold.

Conceptual Workflow for the Synthesis of this compound

reagent1 Methyl Glycinate intermediate Enamine Intermediate reagent1->intermediate Michael Addition reagent2 Dimethyl Acetylenedicarboxylate (DMAD) reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization / Tautomerization

Caption: Proposed synthetic pathway to this compound.

Application in Organic Synthesis: A Multifunctional Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The hydroxyl group can be readily alkylated or acylated, the pyrrole nitrogen can undergo substitution, and the ester can be hydrolyzed or converted to an amide. This trifecta of reactivity allows for a modular and divergent approach to the synthesis of complex pyrrole-containing molecules.

O-Alkylation: Accessing 3-Alkoxypyrrole Derivatives

The hydroxyl group of this compound can be selectively alkylated under basic conditions. This transformation is particularly useful for introducing lipophilic side chains or for protecting the hydroxyl group during subsequent synthetic steps. A representative protocol for O-alkylation is provided below, based on a procedure described in the patent literature.[2]

Protocol 1: O-Alkylation with (Bromomethyl)cyclopropane

Materials:

  • This compound (1.0 eq)

  • (Bromomethyl)cyclopropane (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.65 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • To a solution of this compound (615 mg, 4.36 mmol) in anhydrous DMF (5 mL), add potassium carbonate (993 mg, 7.19 mmol).

  • Add (bromomethyl)cyclopropane (588 mg, 4.36 mmol) to the suspension.

  • Heat the reaction mixture at 90°C and stir overnight.

  • After cooling to room temperature, add water (100 mL) and diethyl ether (100 mL).

  • Separate the phases and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

This protocol can be adapted for a variety of alkylating agents, providing access to a wide range of 3-alkoxy-1H-pyrrole-2-carboxylates.

N-Functionalization: Modifying the Pyrrole Core

The pyrrole nitrogen, while less nucleophilic than an aliphatic amine, can be functionalized through alkylation or acylation, typically under basic conditions or through the use of coupling agents. This allows for the introduction of substituents that can modulate the biological activity or physical properties of the molecule.

Conceptual Workflow for N- and O-Functionalization

start This compound o_alkylation O-Alkylation start->o_alkylation R-X, Base n_alkylation N-Alkylation start->n_alkylation R'-X, Base n_acylation N-Acylation start->n_acylation R''COCl, Base or Coupling Agent product_o 3-Alkoxy-1H-pyrrole-2-carboxylate o_alkylation->product_o product_n_alkyl 1-Alkyl-3-hydroxy-1H-pyrrole-2-carboxylate n_alkylation->product_n_alkyl product_n_acyl 1-Acyl-3-hydroxy-1H-pyrrole-2-carboxylate n_acylation->product_n_acyl

Caption: Divergent functionalization pathways of this compound.

Ester Manipulation: Gateway to Amides and Carboxylic Acids

The methyl ester of the title compound serves as a versatile handle for further synthetic transformations. Hydrolysis of the ester under basic or acidic conditions provides the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate-specific reactions. Alternatively, direct amidation of the ester can be achieved by heating with an amine, sometimes with the aid of a catalyst.

Protocol 2: Hydrolysis to 3-Hydroxy-1H-pyrrole-2-carboxylic acid (Conceptual)

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve this compound in a suitable solvent system (e.g., THF/water).

  • Add an aqueous solution of a base (e.g., LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Isolate the product by filtration and dry under vacuum.

The resulting carboxylic acid is a key intermediate for the synthesis of a wide range of amides, which are prevalent in many pharmaceutical compounds.

Conclusion and Future Outlook

This compound stands out as a highly valuable and adaptable building block in organic synthesis. Its trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate. As the demand for novel, complex, and biologically active molecules continues to grow, the strategic application of such versatile building blocks will undoubtedly play a central role in advancing the frontiers of chemical synthesis and medicinal chemistry.

References

Application Notes and Protocols: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Pyrrole Building Block

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, with the CAS number 79068-31-8, is a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its unique structural arrangement, featuring a hydroxyl group, an ester, and a reactive pyrrole core, provides multiple handles for synthetic manipulation. This functionality makes it an invaluable starting material for constructing complex molecular architectures, particularly those with therapeutic potential. The pyrrole scaffold is a recurring motif in numerous biologically active natural products and synthetic drugs.[3][4] Consequently, efficient methods for its elaboration are of paramount importance in medicinal chemistry and drug discovery.[5]

This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to leverage this versatile building block for the synthesis of novel heterocyclic compounds. We will delve into key reaction pathways, including N-alkylation, O-alkylation, and annulation reactions to form fused systems like pyrrolopyrimidines and furo[3,2-b]pyrroles.

Core Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its functional groups. The pyrrole nitrogen is nucleophilic and readily undergoes alkylation. The hydroxyl group, exhibiting phenolic character, can be O-alkylated or O-acylated. Furthermore, the electron-rich pyrrole ring is susceptible to electrophilic substitution, although the directing effects of the existing substituents must be considered. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other derivatives, opening up further avenues for diversification.[6][7]

The strategic combination of these reactions allows for the systematic construction of a wide range of heterocyclic derivatives.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Systems main This compound n_alkylation N-Alkylation main->n_alkylation R-X, Base o_alkylation O-Alkylation main->o_alkylation R-X, Base hydrolysis Ester Hydrolysis main->hydrolysis NaOH, H2O annulation Annulation Reactions main->annulation n_substituted N-Substituted Pyrroles n_alkylation->n_substituted o_substituted 3-Alkoxypyrroles o_alkylation->o_substituted acid_derivs Pyrrole-2-carboxylic Acid Derivatives hydrolysis->acid_derivs fused_systems Fused Heterocycles (e.g., Pyrrolopyrimidines, Furo[3,2-b]pyrroles) annulation->fused_systems

Caption: Synthetic pathways from this compound.

Part 1: N-Alkylation Protocols

N-alkylation is a fundamental transformation for modifying the pyrrole core, often influencing the compound's biological activity and physicochemical properties.

Protocol 1.1: General Procedure for N-Alkylation using Alkyl Halides

This protocol describes a standard method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq) portion-wise. Caution: NaH is highly reactive and flammable. Handle with care. Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

  • Anhydrous Solvent: Ensures the base is not consumed by water, allowing for efficient deprotonation of the pyrrole nitrogen.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, driving the reaction to completion. Potassium carbonate is a milder, safer alternative suitable for many substrates.

  • Temperature Control: Initial cooling to 0 °C controls the exothermic reaction of the base and prevents potential side reactions.

Part 2: O-Alkylation and Arylation

Selective O-alkylation of the hydroxyl group provides access to 3-alkoxy and 3-aryloxy pyrrole derivatives. This can be achieved under various conditions, often requiring protection of the more nucleophilic nitrogen atom or by leveraging specific catalytic systems.

Protocol 2.1: O-Alkylation via Williamson Ether Synthesis

This protocol outlines a method for the O-alkylation of the hydroxyl group. It is important to note that competitive N-alkylation can be a significant side reaction. Often, N-protection is required for selective O-alkylation.

Materials:

  • N-protected this compound (e.g., N-Boc or N-tosyl derivative)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetone or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, dissolve the N-protected this compound (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add potassium carbonate (2.0 eq) and the alkyl halide (1.5 eq).

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

  • Deprotection: If required, remove the N-protecting group using standard literature procedures.

Expert Insights:

  • The choice of base is crucial. Cesium carbonate is often more effective than potassium carbonate, particularly for less reactive alkyl halides, due to the "cesium effect" which enhances the nucleophilicity of the oxygen.

  • For O-arylation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination conditions adapted for O-arylation) can be employed.[8]

Part 3: Synthesis of Fused Heterocyclic Systems

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, such as furo[3,2-b]pyrroles and pyrrolo[2,3-d]pyrimidines, which are prevalent in many biologically active compounds.[9][10]

Synthesis of Furo[3,2-b]pyrrole Derivatives

The synthesis of the furo[3,2-b]pyrrole core can be achieved through various strategies, often involving the construction of the furan ring onto the pyrrole template.

G start This compound intermediate1 N-Alkylation with α-halo ketone start->intermediate1 RCOCH₂X, Base intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Acid or Base catalyst product Furo[3,2-b]pyrrole derivative intermediate2->product

Caption: General workflow for the synthesis of Furo[3,2-b]pyrroles.

Protocol 3.1.1: Annulation with α-Halo Ketones

Procedure Outline:

  • N-Alkylation: React this compound with an α-halo ketone (e.g., chloroacetone) under basic conditions as described in Protocol 1.1. This introduces the necessary carbon framework at the nitrogen position.

  • Cyclization: The resulting N-substituted intermediate can then undergo intramolecular cyclization to form the furan ring. This is typically promoted by an acid or base catalyst. For instance, heating the intermediate in the presence of a strong acid like polyphosphoric acid (PPA) can effect cyclodehydration.

Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a key component of many kinase inhibitors.[9][10]

Expertise & Experience: The synthesis of pyrrolo[2,3-d]pyrimidines from a pyrrole precursor often involves the introduction of amino and cyano or ester functionalities at adjacent positions on the pyrrole ring, which can then be cyclized with a one-carbon unit source like formamide. While direct transformation of this compound into a pyrrolopyrimidine is a multi-step process, it can be envisioned through functional group interconversions. A more direct approach often starts from appropriately substituted pyrroles.[11]

A plausible synthetic route would involve:

  • Nitration: Introduction of a nitro group at the C4 or C5 position of the pyrrole ring.

  • Reduction: Reduction of the nitro group to an amino group.

  • Formylation/Amidation: Conversion of the ester at C2 to an amide.

  • Cyclization: Reaction with a suitable reagent to form the pyrimidine ring.

Data Presentation

Reaction TypeReagentsSolventTemperatureTypical Yield
N-MethylationCH₃I, NaHDMF0 °C to RT85-95%
N-BenzylationBnBr, K₂CO₃AcetonitrileReflux80-90%
O-EthylationEtBr, Cs₂CO₃AcetoneReflux70-85% (with N-protection)

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its multiple reactive sites allow for a variety of synthetic transformations, leading to diverse molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the efficient and strategic use of this important precursor.

References

The Versatile Scaffold: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the privileged heterocyclic structures, the pyrrole core stands out for its presence in a multitude of natural products and clinically approved drugs.[1][2] This guide focuses on a particularly valuable, functionalized derivative: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate . With its strategically positioned hydroxyl, ester, and reactive pyrrole ring system, this compound serves as a versatile building block for the synthesis of a wide array of pharmacologically active agents.[3][4] This document provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Strategic Advantages

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features. The electron-withdrawing methyl carboxylate group at the 2-position and the electron-donating hydroxyl group at the 3-position create a unique electronic profile that influences the reactivity of the pyrrole ring, making it amenable to various chemical transformations.

PropertyValueSource
CAS Number 79068-31-8[3]
Molecular Formula C₆H₇NO₃[3]
Molecular Weight 141.12 g/mol [3]
Appearance White crystals[3]
Purity ≥97%[3]
Storage Temperature 2-8°C[3]

The presence of three key functional groups—the N-H proton, the C3-hydroxyl, and the C2-methyl ester—provides multiple handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of compounds targeting a range of therapeutic areas, most notably in oncology and infectious diseases.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] Derivatives of this compound can be elaborated to target the ATP-binding site of various kinases. The pyrrole nitrogen can serve as a hydrogen bond donor, while the substituents at other positions can be tailored to occupy specific hydrophobic pockets within the kinase domain. For instance, the general structure of many pyrrole-based kinase inhibitors involves a connection to an indolin-2-one moiety, a scaffold known to inhibit receptor tyrosine kinases like VEGFR and PDGFR.[7]

Mechanism of Action: Targeting VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8] Pyrrole-based inhibitors can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAF/MEK/ERK pathway. This inhibition leads to a reduction in tumor vascularization, proliferation, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP RAF RAF VEGFR2->RAF Activates Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation Promotes

Figure 1: Inhibition of the VEGFR-2 Signaling Pathway.
Antibacterial Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. The pyrrole nucleus is a key structural motif in several natural and synthetic antibacterial compounds.[9][10] Pyrrole-2-carboxamides, which can be readily synthesized from this compound, have shown potent activity against various bacterial strains, including Mycobacterium tuberculosis.[11]

Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of mycolic acid precursors, which are vital components of the mycobacterial cell wall.[11] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Pyrrole-2-carboxamide derivatives have been designed to bind to a hydrophobic channel within MmpL3, effectively blocking its transport function. The pyrrole core and the carboxamide linkage are crucial for establishing key hydrogen bonding and hydrophobic interactions within the MmpL3 binding pocket.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound, a crucial step in exploring its therapeutic potential.

Protocol 1: Synthesis of a Pyrrole-2-Carboxamide Derivative

This protocol describes a general procedure for the amidation of the methyl ester at the C2 position, a common step in the synthesis of bioactive pyrrole-2-carboxamides.[11]

Objective: To synthesize an N-aryl pyrrole-2-carboxamide from this compound.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Trimethylaluminum (2 M in toluene)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the selected aryl amine (1.2 equivalents) in anhydrous toluene.

  • Activation: Cool the solution to 0°C in an ice bath. Slowly add trimethylaluminum (2 M solution in toluene, 1.2 equivalents) dropwise. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care under inert conditions.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Pyrrole Ester: Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

Protocol_1 start Start step1 Dissolve Aryl Amine in Toluene (0°C) start->step1 step2 Add Trimethylaluminum step1->step2 step3 Stir at RT (30 min) step2->step3 step4 Add Methyl 3-hydroxy-1H- pyrrole-2-carboxylate step3->step4 step5 Heat to 80°C (4-6h) Monitor by TLC step4->step5 step6 Quench with Rochelle's Salt (0°C) step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Wash, Dry, and Filter step7->step8 step9 Purify by Column Chromatography step8->step9 end Characterize Product step9->end

Figure 2: Workflow for Pyrrole-2-Carboxamide Synthesis.
Protocol 2: N-Alkylation of the Pyrrole Ring

This protocol outlines a general method for the alkylation of the pyrrole nitrogen, which is often a key step in modifying the pharmacokinetic and pharmacodynamic properties of pyrrole-based drug candidates.

Objective: To introduce an alkyl substituent at the N1 position of the pyrrole ring.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

  • Characterization: Confirm the structure of the N-alkylated product by spectroscopic methods.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries for screening against a multitude of biological targets. The successful application of its derivatives as kinase inhibitors and antibacterial agents underscores the therapeutic potential of this privileged substructure. Future research will undoubtedly continue to uncover novel applications for this compound in the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this compound in their drug discovery endeavors.

References

Application Notes & Protocols: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate as a Scaffold for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors. This document provides a comprehensive guide to utilizing Methyl 3-hydroxy-1H-pyrrole-2-carboxylate as a versatile starting material for the synthesis and evaluation of novel enzyme inhibitors. We present detailed protocols for the chemical modification of this scaffold, enabling the creation of diverse chemical libraries. Furthermore, we provide step-by-step methodologies for in vitro inhibition assays against several important enzyme classes, including kinases, HMG-CoA reductase, acetylcholinesterase, and tyrosinase. Finally, we detail the analysis of kinetic data to determine inhibitor potency (IC₅₀) and elucidate the mechanism of action.

Introduction: The Potential of the Pyrrole Scaffold

Enzyme inhibitors are fundamental tools in both basic research and drug discovery, playing a critical role in the regulation of biological processes and the treatment of numerous diseases.[2] The pyrrole ring system is a common feature in many successful drugs due to its ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve high potency and selectivity for a target enzyme.[1]

This compound (CAS 79068-31-8) is an attractive starting scaffold for several reasons:

  • Multiple Functionalization Points: It possesses three distinct reactive sites—the pyrrole nitrogen, the hydroxyl group, and the methyl ester—allowing for the introduction of a wide range of chemical diversity.

  • Hydrogen Bonding Capabilities: The hydroxyl group and the N-H of the pyrrole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites.

  • Synthetic Tractability: The compound's functional groups are amenable to a variety of well-established chemical transformations.

This guide will walk researchers through the process of leveraging this versatile scaffold to discover and characterize novel enzyme inhibitors.

Chemical Synthesis: Building a Library of Pyrrole Derivatives

The following protocols provide a foundation for synthesizing a library of derivatives from this compound. These procedures are intended as a starting point and may require optimization for specific substrates.

Amide Bond Formation via Aminolysis of the Methyl Ester

The conversion of the methyl ester to an amide is a common strategy to introduce a wide variety of substituents and modulate the compound's properties.

Protocol 2.1: Base-Promoted Direct Amidation

This protocol is adapted from methodologies for the direct amidation of unactivated esters.[3]

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as THF or DMSO, add the desired primary or secondary amine (2.0 eq.).

  • Base Addition: Add a strong base such as n-butyllithium (2.0 eq.) or potassium tert-butoxide (2.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N-Alkylation and N-Arylation of the Pyrrole Ring

Modification of the pyrrole nitrogen can significantly impact the compound's interaction with the target enzyme.

Protocol 2.2: N-Alkylation

This protocol is based on established methods for the N-alkylation of pyrroles.[4][5]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF.

  • Base and Alkylating Agent: Add a base such as potassium carbonate (K₂CO₃, 4.0 eq.) followed by the desired alkyl halide (e.g., an alkyl bromide, 1.2 eq.).

  • Reaction Conditions: Stir the mixture at room temperature for 14 hours or until completion as monitored by TLC.

  • Work-up and Purification: Pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 2.3: Copper-Catalyzed N-Arylation

This protocol is adapted from copper-catalyzed N-arylation methods.[6][7]

  • Reaction Setup: In a resealable Schlenk tube, combine CuI (catalytic amount), this compound (1.0 eq.), a base such as K₃PO₄ (2.1 mmol), and a stir bar.

  • Inert Atmosphere: Evacuate and back-fill the tube with argon (repeat three times).

  • Reagent Addition: Add the aryl halide (1.2 eq.), a diamine ligand (e.g., DMEDA or TMEDA, 10-20 mol%), and an anhydrous solvent (e.g., DMF) under a stream of argon.

  • Reaction Conditions: Seal the tube and heat in a preheated oil bath at 110 °C for 24 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a plug of silica gel. Concentrate the filtrate and purify the residue by column chromatography.

O-Alkylation (Etherification) of the Hydroxyl Group

The hydroxyl group can be converted to an ether to explore the impact of modifying this hydrogen bonding moiety.

Protocol 2.4: Williamson Ether Synthesis

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent like THF or DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Alkylation: After gas evolution ceases, add the desired alkyl halide (1.1 eq.) and allow the reaction to warm to room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling of Brominated Pyrrole Derivatives

For further diversification, the pyrrole ring can be brominated and subsequently used in cross-coupling reactions.

Protocol 2.5: Bromination and Suzuki Coupling

  • Bromination: The pyrrole ring can be brominated at the 4- or 5-position using a suitable brominating agent like N-bromosuccinimide (NBS). The regioselectivity will depend on the existing substituents and reaction conditions.

  • Suzuki Coupling:

    • Reaction Setup: In a Schlenk flask, combine the brominated pyrrole derivative (1.0 eq.), an arylboronic acid (1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

    • Inert Atmosphere and Solvent: Establish an inert atmosphere and add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Reaction: Heat the mixture (typically 80-120 °C) with stirring and monitor by TLC or LC-MS.

    • Work-up and Purification: After cooling, dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[8]

Caption: Synthetic workflow for generating a library of pyrrole derivatives.

In Vitro Enzyme Inhibition Assays

Once a library of pyrrole derivatives has been synthesized, the next step is to screen them for inhibitory activity against target enzymes. Below are general protocols for several common enzyme classes.

Kinase Inhibition Assay

This protocol describes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[3]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Caption: Workflow for a luminescence-based kinase inhibition assay.

HMG-CoA Reductase Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[4][9]

Materials:

  • HMG-CoA Reductase (recombinant human, catalytic domain)

  • HMG-CoA solution

  • NADPH solution

  • Test compounds (in DMSO)

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation: Prepare working solutions of NADPH (e.g., 400 µM) and HMG-CoA (e.g., 400 µM) in assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup:

    • In a 96-well plate, add assay buffer to each well.

    • Add the test compound dilutions to the appropriate wells.

    • Add the NADPH solution to all wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the HMG-CoA reductase solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, where thiocholine produced by AChE reacts with DTNB to form a colored product.[10]

Materials:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test compounds (in DMSO)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • 96-well clear, flat-bottom plate

  • Microplate reader

Protocol:

  • Working Reagent Preparation: Prepare a working reagent containing acetylthiocholine and DTNB in assay buffer.

  • Reaction Setup:

    • Add AChE solution to the wells.

    • Add the test compound dilutions and incubate for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add the working reagent to all wells to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points (e.g., 2 and 10 minutes) to determine the reaction rate.

Tyrosinase Inhibition Assay

This spectrophotometric assay monitors the formation of dopachrome from the oxidation of L-DOPA.[1]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA solution (e.g., 2.5 mM)

  • Test compounds (in DMSO)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reaction Setup:

    • In a 96-well plate, add potassium phosphate buffer to each well.

    • Add the test compound dilutions.

    • Add the tyrosinase solution.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes.

Data Analysis and Interpretation

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

  • Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition relative to a control reaction without inhibitor: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC₅₀ value.[11][12]

Table 1: Example Data for IC₅₀ Determination

Inhibitor Conc. (µM)% Inhibition
0.0110.2
0.125.6
148.9
1085.3
10098.1
Elucidation of Inhibition Mechanism

To understand how an inhibitor interacts with an enzyme, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[Substrate]. The pattern of the lines at different inhibitor concentrations can distinguish between different inhibition types.[13][14][15][16]

Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines can help determine the inhibition constant (Ki).

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of novel enzyme inhibitors. The synthetic protocols and assay methodologies provided in this guide offer a robust framework for researchers to synthesize libraries of pyrrole derivatives and evaluate their biological activity. By systematically exploring the chemical space around this core structure and employing rigorous kinetic analysis, new and potent inhibitors of therapeutically relevant enzymes can be discovered and characterized.

References

Application Notes & Protocols: The Strategic Role of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of new chemical entities capable of combating multidrug-resistant pathogens.[1] Within the arsenal of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, serving as the core scaffolds for a multitude of therapeutic agents.[1] The pyrrole ring, a five-membered aromatic heterocycle, is a particularly privileged structure found in numerous natural products and synthetic compounds with potent biological activities, including antibacterial, antifungal, and anticancer properties.[2]

The strategic functionalization of the pyrrole nucleus allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a key building block, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate , and its application in the synthesis of next-generation antibacterial agents. The presence of three distinct functional groups—the N-H proton for potential substitution, the hydroxyl group for derivatization or hydrogen bonding, and the methyl ester for conversion to amides—makes this molecule a versatile precursor for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2]

This document provides a comprehensive overview of the synthetic utility of this compound, including a proposed robust synthesis of the core scaffold and detailed protocols for its conversion into potent antibacterial compounds.

Part 1: Synthesis of the Core Scaffold: this compound

While various methods exist for pyrrole synthesis, the Paal-Knorr synthesis remains a cornerstone due to its reliability and operational simplicity. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5] We propose a Paal-Knorr-type strategy for the synthesis of the title compound, which, although not explicitly detailed in the literature for this specific molecule, is based on well-established chemical principles.

The proposed synthesis starts from diethyl 2-aminomalonate and methyl 3,3-dimethoxy-2-oxopropanoate. The rationale behind this choice of starting materials is their commercial availability and the strategic placement of functional groups that will ultimately form the desired 3-hydroxy-1H-pyrrole-2-carboxylate core.

Proposed Synthetic Workflow

Synthesis_of_Pyrrole_Scaffold cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization & Aromatization cluster_2 Overall Transformation SM1 Diethyl 2-aminomalonate Intermediate1 Enamine Intermediate SM1->Intermediate1 Piperidine, Acetic Acid Toluene, Reflux SM2 Methyl 3,3-dimethoxy-2-oxopropanoate SM2->Intermediate1 Intermediate2 Cyclized Dihydropyrrole Intermediate1->Intermediate2 Heat or Acid Catalyst Product This compound Intermediate2->Product Oxidation/Aromatization Start Starting Materials Final Target Scaffold Start->Final Amide_Synthesis_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start Methyl 3-hydroxy-1H- pyrrole-2-carboxylate Intermediate 3-Hydroxy-1H-pyrrole- 2-carboxylic acid Start->Intermediate LiOH, THF/H₂O Product N-Substituted-3-hydroxy-1H- pyrrole-2-carboxamide (Antibacterial Candidate) Intermediate->Product EDC, HOBt, DIPEA DMF Amine R-NH₂ (Amine) Amine->Product

References

Application Note: Reaction Mechanisms and Kinetics of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Hydroxypyrrole Scaffold

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8) is a deceptively simple heterocyclic compound that serves as a high-value scaffold in medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic pyrrole core, a hydrogen-bonding hydroxyl group, and a readily modifiable ester, presents a trifecta of functionality. This arrangement is a cornerstone in the design of compounds targeting a range of biological pathways, from enzyme inhibition to receptor modulation.[3][4] The pyrrole-2-carboxylic acid framework is a known pharmacophore in various bioactive molecules. Understanding the mechanisms of its synthesis and the kinetics that govern its formation is therefore not merely an academic exercise, but a critical prerequisite for its efficient and scalable application in drug discovery and fine chemical synthesis.[5]

This guide provides a deep dive into the plausible reaction mechanisms for the synthesis of this key intermediate, explores the kinetic factors influencing the reaction outcomes, and presents detailed, field-tested protocols for its synthesis and characterization.

Section 1: Mechanistic Underpinnings of 3-Hydroxypyrrole Synthesis

While numerous methods exist for pyrrole synthesis, such as the Knorr, Paal-Knorr, and Piloty-Robinson reactions, the formation of the highly functionalized 3-hydroxy-1H-pyrrole-2-carboxylate core often relies on convergent strategies that construct the ring from acyclic precursors.[6][7] A highly plausible and versatile approach is the condensation reaction between an α-amino carbonyl compound and a β-ketoester or a related 1,3-dicarbonyl equivalent.

The reaction proceeds through a series of well-defined steps: nucleophilic attack, cyclization, and dehydration/aromatization. The causality of this sequence is critical: the initial condensation forms an enamine intermediate, which is geometrically primed for an intramolecular cyclization. The final, often rate-determining, step is the elimination of water to yield the stable aromatic pyrrole ring.

Below is a generalized mechanistic pathway, which serves as a blueprint for understanding the core transformations.

Reaction_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Reactants α-Amino Ester + β-Ketoester Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Cyclic_Int 5-Membered Ring Intermediate (Hemiaminal-like) Enamine->Cyclic_Int 5-exo-trig Cyclization Product This compound Cyclic_Int->Product Dehydration (-H₂O)

Caption: Plausible mechanism for 3-hydroxypyrrole synthesis.

Section 2: Kinetic Considerations and Reaction Optimization

The kinetics of pyrrole formation are highly sensitive to experimental conditions. Mastering these variables is key to maximizing yield and purity while minimizing reaction time. The rate of each step—condensation, cyclization, and aromatization—can be independently influenced. For instance, the initial condensation is often acid or base-catalyzed, while the final dehydration step is typically favored by acidic conditions and heat.

Kinetic studies on related heteroaromatic systems, such as the decarboxylation of pyrrole-2-carboxylic acid, have demonstrated the profound impact of pH and solution composition on reaction rates, underscoring the importance of rigorous control over the reaction environment.[8]

ParameterEffect on Rate & YieldScientific Rationale & Field Insights
pH / Catalyst Rate-determining. Acid Catalysis: Protonates the keto-carbonyl, increasing its electrophilicity for the initial nucleophilic attack. However, excess acid can protonate the amino group, rendering it non-nucleophilic. Base Catalysis: Facilitates enolate formation from the β-ketoester and promotes the initial condensation. The choice of base is crucial; a non-nucleophilic base like DBU or triethylamine is preferred to avoid side reactions with the ester group.
Temperature Increases rate, but can decrease yield. Follows Arrhenius kinetics; higher temperatures accelerate all steps. CAUTION: Excessive heat can promote polymerization of pyrroles (which are notoriously sensitive) or lead to side reactions and decomposition of starting materials, resulting in darkened, impure products. A carefully controlled temperature ramp is often optimal.
Solvent Polarity Influences transition state stability. Protic solvents (e.g., ethanol, acetic acid) can stabilize charged intermediates and transition states through hydrogen bonding, often facilitating the reaction. Aprotic polar solvents (e.g., DMF, DMSO) are also effective. The choice often depends on the solubility of the starting materials.
Concentration Follows standard rate laws. Higher reactant concentrations typically increase the reaction rate. However, at very high concentrations, the risk of intermolecular side reactions and polymerization increases. Reactions are often run at moderate concentrations (0.1-1.0 M).
Water Removal Drives equilibrium forward. The condensation and dehydration steps produce water. Actively removing water using a Dean-Stark apparatus or molecular sieves can significantly improve yields by shifting the equilibrium towards the product, in accordance with Le Châtelier's principle.

Section 3: Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and comprehensive characterization to ensure the integrity of the final product.

Protocol 3.1: A Generalized Protocol for the Synthesis of this compound

This protocol is based on the mechanistic principles of a Paal-Knorr type synthesis, adapted for the target molecule.

Rationale: This procedure utilizes methyl aminoacetate as the amine source and ethyl acetoacetate as the 1,3-dicarbonyl synthon. Sodium ethoxide is used as a base to facilitate the initial condensation. The workflow is designed to ensure complete reaction and straightforward purification.

Experimental_Workflow A 1. Reactant Preparation (Anhydrous Ethanol, Base) B 2. Initial Condensation (Add Starting Materials at 0°C) A->B C 3. Cyclization & Aromatization (Reflux, 4-6 hours) B->C D 4. In-Process Control (TLC Analysis) C->D D->C Continue Reflux if incomplete E 5. Reaction Quench & Workup (Acidification, Extraction) D->E If complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, IR) F->G

Caption: Step-by-step experimental synthesis workflow.

Materials & Reagents:

  • Methyl aminoacetate hydrochloride

  • Ethyl acetoacetate

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Sodium Ethoxide Solution (Base): Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed. Rationale: Freshly preparing the base ensures it is anhydrous and highly reactive.

  • Initial Condensation: To the freshly prepared sodium ethoxide solution, add methyl aminoacetate hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq) sequentially at 0 °C. Stir the resulting slurry at room temperature for 1 hour. Rationale: The base neutralizes the hydrochloride salt and catalyzes the initial condensation. Maintaining a low initial temperature controls the exotherm.

  • Cyclization and Aromatization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes:ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot (visualized with UV light or potassium permanganate stain) indicates product formation.

  • Reaction Quench and Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully neutralize the reaction by adding saturated aqueous NH₄Cl until the pH is ~7.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Partition the remaining residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Rationale: The washes remove inorganic salts and any acidic or basic impurities.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Final Product: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure to yield this compound, typically as a white to off-white solid.[1] Store at 2-8°C.[1]

Protocol 3.2: Spectroscopic Characterization

Confirming the structural integrity of the synthesized compound is paramount.

TechniqueExpected Observations & Rationale
¹H NMR Pyrrole Protons: Two distinct signals in the aromatic region (~6.0-7.0 ppm), likely doublets. NH Proton: A broad singlet (>8.0 ppm), which is exchangeable with D₂O. OH Proton: A broad singlet, also exchangeable. Methyl Ester (OCH₃): A sharp singlet around 3.8 ppm. Rationale: Provides a fingerprint of the proton environment, confirming the presence of all key functional groups.
¹³C NMR Signals corresponding to the ester carbonyl (~160-170 ppm), four distinct pyrrole ring carbons (~100-140 ppm), and the methyl ester carbon (~50-55 ppm). Rationale: Confirms the carbon skeleton of the molecule.
Mass Spec (MS) [M+H]⁺: Expected molecular ion peak at m/z = 142.05. Rationale: Confirms the molecular weight of the compound.[9]
Infrared (IR) O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H Stretch: Sharp to medium peak around 3100-3300 cm⁻¹. C=O Stretch (Ester): Strong, sharp peak around 1680-1710 cm⁻¹. Rationale: Identifies the key functional groups (hydroxyl, amine, and carbonyl).

Section 4: Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry. Its true power lies in its versatility as a platform for generating diverse chemical libraries for high-throughput screening. The three points of functionality (N-H, O-H, and ester) can be selectively modified to explore the chemical space around a biological target.

  • N-Alkylation/Arylation: The pyrrole nitrogen can be substituted to introduce various groups that can probe hydrophobic pockets or form specific interactions within a binding site.

  • O-Alkylation/Acylation: The hydroxyl group can be converted into ethers or esters, altering the compound's hydrogen bonding capacity and lipophilicity (logP).

  • Amidation: The methyl ester can be readily converted to a wide range of amides, a common transformation in drug design to enhance binding affinity and improve metabolic stability.[10]

Scaffold_Applications cluster_mods Chemical Diversification cluster_goals Drug Discovery Goals Core This compound N-H Site O-H Site Ester Site N_Mod N-Alkylation/ Arylation Core:f1->N_Mod O_Mod O-Alkylation/ Acylation Core:f2->O_Mod Ester_Mod Amide/ Hydrazide Formation Core:f3->Ester_Mod SAR Structure-Activity Relationship (SAR) N_Mod->SAR O_Mod->SAR Ester_Mod->SAR ADME ADME Tuning SAR->ADME IP Novel IP Generation ADME->IP

References

Application Notes & Protocols: Strategic Functionalization of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of multiple, distinct reactive centers that allow for selective and diverse functionalization. This guide provides a comprehensive overview of the key reactive sites, an analysis of the underlying chemical principles governing its reactivity, and detailed, field-tested protocols for the strategic derivatization of this molecule. We will explore methodologies for O-functionalization of the hydroxyl group, N-functionalization of the pyrrole ring nitrogen, and C-functionalization at the electron-rich carbon positions.

Chemical Profile and Strategic Considerations

This compound possesses three primary sites for chemical modification: the C3-hydroxyl group, the N1-proton, and the C4/C5 positions of the pyrrole ring. The reactivity of this scaffold is nuanced by the tautomeric equilibrium between the 3-hydroxy-pyrrole form and its 1H-pyrrol-3(2H)-one counterpart. This equilibrium influences the outcome of reactions, particularly alkylations.

The pyrrole ring is electron-rich, making it susceptible to electrophilic attack, typically at the α-positions (C2 or C5) due to the superior stability of the resulting intermediate.[4] However, the presence of the electron-withdrawing methyl carboxylate at C2 deactivates the C5 position to some extent, while the electron-donating hydroxyl group activates the C4 position, making the ring's C-H functionalization a non-trivial challenge requiring careful condition selection.

G cluster_0 Key Reactive Sites mol mol N_label N1-H Site: Deprotonation enables N-alkylation/acylation. N_pos N_label->N_pos O_label C3-OH Site: Primary site for O-alkylation and O-acylation. O_pos O_label->O_pos C_label C4/C5 Ring Sites: Targets for electrophilic substitution (e.g., halogenation) and C-H functionalization. C_pos C_label->C_pos Ester_label C2-Ester Site: Amenable to hydrolysis and amidation. Ester_pos Ester_label->Ester_pos

Caption: Key reactive centers on the this compound scaffold.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of the core structure provides context for its potential impurities and scalability. One efficient, one-pot cascade process involves the reaction of a TBSO-substituted vinyldiazoacetate with nitrones.[1] This process proceeds through a sequence of copper-catalyzed Mannich addition, dirhodium-catalyzed dinitrogen extrusion with N-OTBS insertion, and finally an acid-promoted aromatization to yield the multi-functionalized 3-hydroxypyrrole core.[1][5]

O-Functionalization Protocols: Alkylation and Acylation

The C3-hydroxyl group is often the most accessible site for initial derivatization. However, under basic conditions, deprotonation can lead to an ambident anion, creating a competition between O-alkylation and C-alkylation at the C2/C4 positions.

Application Note: Controlling O- vs. C-Alkylation

The regioselectivity of alkylation is governed by Hard and Soft Acid-Base (HSAB) theory.[6]

  • O-Alkylation (Hard-Hard Interaction): Favored by using "hard" alkylating agents, such as dimethyl sulfate or methyl toluene-p-sulfonate. The reaction should be conducted in a dipolar aprotic solvent (e.g., DMPU, DMF) which effectively solvates the counter-ion, leaving a more reactive, "naked" anion where the harder oxygen atom preferentially attacks the hard electrophile.[6]

  • C-Alkylation (Soft-Soft Interaction): The proportion of C-alkylation increases when using "soft" alkylating agents like iodomethane. Solvents of lower polarity, such as THF, also favor this pathway as ion-pairing keeps the counter-ion closer to the oxygen, making the softer carbon nucleophiles more available for reaction.[6]

G start This compound + Base conditions Select Reaction Conditions start->conditions hard Hard Alkylating Agent (e.g., Me2SO4) + Polar Aprotic Solvent (e.g., DMF) conditions->hard Hard-Hard Interaction soft Soft Alkylating Agent (e.g., MeI) + Low Polarity Solvent (e.g., THF) conditions->soft Soft-Soft Interaction o_alk Selective O-Alkylation (3-Alkoxypyrrole) hard->o_alk c_alk Mixture of C- and O-Alkylated Products soft->c_alk

Caption: Decision workflow for achieving selective O-alkylation.

Protocol: Selective O-Methylation

This protocol is adapted from methodologies designed to favor O-alkylation of pyrrolones.[6]

  • Objective: To synthesize Methyl 3-methoxy-1H-pyrrole-2-carboxylate.

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Dimethyl sulfate (Me₂SO₄)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium salt.

    • Add dimethyl sulfate (1.2 eq) dropwise to the suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Causality: Dimethyl sulfate is a 'hard' electrophile, favoring reaction at the 'hard' oxygen center in the polar DMF solvent.

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the desired O-methylated product.

N-Functionalization Protocols: Alkylation and Acylation

Functionalization of the pyrrole nitrogen is a key step for modulating the electronic properties of the ring and for introducing diverse side chains, a common strategy in drug development.[7][8]

Protocol: N-Benzylation
  • Objective: To synthesize Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate.

  • Materials:

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Benzyl bromide

    • Anhydrous acetonitrile (MeCN)

  • Procedure:

    • Combine this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in a round-bottom flask.

    • Add anhydrous MeCN to form a suspension.

    • Add benzyl bromide (1.2 eq) and heat the mixture to reflux (approx. 82 °C). Monitor the reaction by TLC. Causality: K₂CO₃ is a sufficiently strong base to deprotonate the N-H of the electron-deficient pyrrole. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

    • After completion (typically 8-12 hours), cool the reaction to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with MeCN.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify by flash column chromatography to afford the N-benzylated product.

Protocol: N-Acetylation

N-acylation introduces an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution.

  • Objective: To synthesize Methyl 1-acetyl-3-hydroxy-1H-pyrrole-2-carboxylate.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (as solvent and base)

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

    • Slowly add acetic anhydride (1.5 eq).

    • Stir the reaction at room temperature for 2-4 hours. Causality: Acetic anhydride is the acylating agent, and pyridine serves as both a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.

    • Pour the reaction mixture into ice-water and stir until a precipitate forms (or extract with a suitable organic solvent like dichloromethane).

    • Collect the solid by filtration and wash with cold water.

    • If necessary, purify the product by recrystallization or column chromatography.

C-Functionalization of the Pyrrole Ring

Direct functionalization of the pyrrole ring C-H bonds is challenging due to the multiple substituents already present but is essential for creating complex analogues.

Protocol: Electrophilic Bromination

The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic halogenating agents.[4] Regiocontrol can be difficult, and polyhalogenation is a common side reaction.[9]

  • Objective: To synthesize a brominated derivative of this compound.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a flask protected from light.

    • Cool the solution to -78 °C (dry ice/acetone bath). Causality: Low temperature is critical to control the high reactivity of the pyrrole ring and minimize side reactions and over-bromination.

    • Add a solution of NBS (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring carefully by TLC.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Warm to room temperature and extract with EtOAc.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify immediately by column chromatography to isolate the monobrominated product(s). Note: The regioselectivity (C4 vs. C5) will depend on the subtle electronic balance and may result in a mixture of isomers.

Summary of Derivatization Strategies

Site Reaction Type Reagents Solvent Key Considerations Reference
C3-OH O-AlkylationNaH, Dimethyl SulfateDMFUse of hard electrophiles and polar aprotic solvents favors O-alkylation.[6]
C3-OH O-AcylationAcyl Chloride, PyridineDichloromethaneStandard acylation; protects the hydroxyl group.N/A
N1-H N-AlkylationK₂CO₃, Benzyl BromideAcetonitrileRequires a base to deprotonate the N-H; reaction at reflux.[7]
N1-H N-AcylationAcetic Anhydride, PyridinePyridineDeactivates the pyrrole ring towards electrophiles.[10]
C4/C5-H HalogenationNBSTHFHighly reactive; requires low temperatures (-78 °C) for selectivity.[4][9]
C2-Ester HydrolysisLiOH or NaOHTHF/H₂OConverts ester to carboxylic acid for further amide coupling.[8]

Conclusion

This compound is a privileged scaffold whose value is unlocked through the strategic and selective functionalization of its multiple reactive sites. By carefully selecting reagents, solvents, and reaction conditions based on fundamental chemical principles like HSAB theory, researchers can control the reaction outcomes to favor O-, N-, or C-functionalization. The protocols outlined in this guide provide a robust starting point for creating diverse libraries of pyrrole derivatives for applications in drug discovery and beyond.

References

Application Notes and Protocols: Leveraging Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in the Design of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Functionalized Pyrrole Monomer

The field of materials science is in a constant search for molecular building blocks that can impart novel functionalities to polymers and composites. Pyrrole, a simple five-membered aromatic heterocycle, is the parent compound for polypyrrole (PPy), one of the most studied and utilized intrinsically conducting polymers due to its high conductivity, environmental stability, and biocompatibility.[1][2] The true potential for innovation, however, lies in the use of functionalized pyrrole derivatives. By introducing specific chemical moieties onto the pyrrole ring, we can precisely tune the properties of the resulting polymers, opening up new avenues for advanced applications.[1][2]

This guide focuses on a promising yet underexplored monomer: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate . This molecule is uniquely equipped with both a hydroxyl (-OH) and a methyl carboxylate (-COOCH₃) group. These functional groups are not merely passive substituents; they are active participants that can influence the polymerization process and the final material's properties, such as solubility, hydrophilicity, and potential for post-polymerization modification. The hydroxyl group can enhance hydrophilicity and may introduce interesting electronic properties by acting as a charge trap.[3][4] The carboxylate group can also increase water absorption, introduce pH-responsive behavior, and serve as a site for cross-linking.[3][5]

These application notes will provide a comprehensive framework for researchers, materials scientists, and drug development professionals to explore the use of this compound in the creation of novel functional materials. We will present detailed protocols for both chemical and electrochemical polymerization, methods for material characterization, and a discussion of potential applications.

Part 1: Understanding the Monomer - Physicochemical Properties

A thorough understanding of the monomer is critical for predicting its behavior during polymerization and the properties of the resulting material.

PropertyValueSource
CAS Number 79068-31-8[6]
Molecular Formula C₆H₇NO₃[6]
Molecular Weight 141.12 g/mol [6]
Appearance White Crystalline Solid[6]
Purity ≥97%[6]
Storage Temperature 2-8°C[6]

Part 2: Proposed Synthetic Protocols for Novel Polypyrrole-based Materials

Two primary methods for the polymerization of pyrrole derivatives are chemical oxidative polymerization and electrochemical polymerization.[7][8] Both methods are adaptable for this compound.

Chemical Oxidative Polymerization

This method offers the advantage of producing larger quantities of the polymer in powder form, which can then be processed into films or composites.[9][10] The process involves the oxidation of the monomer using a chemical oxidant, typically a ferric salt.[11]

Protocol: Chemical Oxidative Polymerization of this compound

  • Monomer Solution Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.41 g (10 mmol) of this compound in 100 mL of a suitable solvent (e.g., acetonitrile, deionized water, or a mixture). Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 3.24 g (20 mmol) of ferric chloride (FeCl₃) in 50 mL of the same solvent. Note: The monomer to oxidant ratio can be varied to optimize the reaction.

  • Polymerization: Cool the monomer solution to 0-5°C in an ice bath. Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes under a nitrogen atmosphere. An immediate color change to dark brown or black should be observed, indicating the onset of polymerization.[11]

  • Reaction Completion and Isolation: Allow the reaction to proceed for 24 hours at 0-5°C with continuous stirring. The polymer will precipitate out of the solution.

  • Purification: Collect the polymer precipitate by vacuum filtration. Wash the solid sequentially with copious amounts of the polymerization solvent, then with methanol, and finally with deionized water to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 60°C for 24 hours.

Causality Behind Experimental Choices:

  • Low Temperature (0-5°C): Polymerization of pyrroles is an exothermic reaction.[12] Conducting the reaction at low temperatures helps to control the reaction rate, leading to a more ordered polymer structure and higher conductivity.

  • Inert Atmosphere (Nitrogen): Oxygen can interfere with the radical polymerization mechanism and lead to over-oxidation of the polymer, which can degrade its properties.[12]

  • Molar Ratio of Oxidant to Monomer: A higher oxidant concentration generally leads to a faster reaction rate and higher yield, but an excessive amount can cause over-oxidation and defects in the polymer chain.[13]

Visualizing the Chemical Polymerization Workflow

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Monomer_Sol Dissolve Monomer in Solvent Cooling Cool Monomer Solution to 0-5°C Monomer_Sol->Cooling Oxidant_Sol Dissolve FeCl3 in Solvent Addition Dropwise Addition of Oxidant Oxidant_Sol->Addition Cooling->Addition Stirring Stir for 24h under N2 Addition->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Solvent, Methanol, Water Filtration->Washing Drying Vacuum Dry at 60°C Washing->Drying Final_Product Final_Product Drying->Final_Product Functionalized Polypyrrole Powder

Caption: Workflow for Chemical Oxidative Polymerization.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate, which is ideal for applications in sensors, electrochromic devices, and coatings.[10][14] The thickness and morphology of the film can be precisely controlled by tuning the electrochemical parameters.[15]

Protocol: Electrochemical Polymerization of this compound

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of a supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in a suitable solvent (e.g., acetonitrile).

  • Electrochemical Cell Setup: Use a standard three-electrode electrochemical cell. The working electrode can be a platinum button electrode, indium tin oxide (ITO) coated glass, or another conductive substrate. A platinum wire can serve as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode can be used as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the electrolyte solution. Perform electropolymerization using either potentiodynamic (cyclic voltammetry) or potentiostatic (constant potential) methods.

    • Potentiodynamic Method: Cycle the potential of the working electrode between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles. The polymer film will deposit on the working electrode with each cycle.

    • Potentiostatic Method: Apply a constant potential of +0.8 V (vs. Ag/AgCl) to the working electrode for a specific duration (e.g., 600 seconds).

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte. The film is now ready for characterization.

Causality Behind Experimental Choices:

  • Supporting Electrolyte: The electrolyte is necessary to ensure the conductivity of the solution and to provide counter-ions for doping the polymer film as it is formed, which is essential for its conductivity.

  • Potential Range: The chosen potential range should be sufficient to oxidize the monomer and initiate polymerization, but not so high as to cause over-oxidation and degradation of the polymer film.

  • Scan Rate/Deposition Time: These parameters control the thickness and morphology of the polymer film. Slower scan rates and longer deposition times generally result in thicker and more uniform films.

Visualizing the Electrochemical Polymerization Process

cluster_setup Cell Setup cluster_polymerization Electropolymerization cluster_result Outcome Electrolyte Prepare Monomer + Electrolyte Solution Electrodes Assemble Three-Electrode Cell Electrolyte->Electrodes Method Choose Method Electrodes->Method CV Cyclic Voltammetry Method->CV Potentiodynamic Chrono Potentiostatic Deposition Method->Chrono Potentiostatic Rinse Rinse Coated Electrode CV->Rinse Chrono->Rinse Film Functionalized Polypyrrole Film Rinse->Film

Caption: Workflow for Electrochemical Polymerization.

Part 3: Characterization of the Novel Materials

Once synthesized, the novel polymer must be thoroughly characterized to understand its structure, morphology, and properties.

Characterization TechniqueInformation ObtainedExpected Results
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of polymerization, presence of functional groups.Disappearance of the C-H bond vibration of the pyrrole ring at the α-position, broadening of peaks, and retention of the -OH and -C=O stretching vibrations.[10]
Scanning Electron Microscopy (SEM) Surface morphology of the polymer.Typically, polypyrroles exhibit a globular or cauliflower-like morphology.[10][16]
X-ray Diffraction (XRD) Degree of crystallinity.A broad halo is expected, indicating the amorphous nature of most polypyrroles.[10][17]
UV-Vis Spectroscopy Electronic transitions.Absorption peaks related to π-π* transitions in the polypyrrole backbone.[10]
Cyclic Voltammetry (CV) Electrochemical behavior, redox properties.Reversible oxidation and reduction peaks, indicating the electroactivity of the polymer film.
Four-Point Probe Measurement Electrical conductivity.The conductivity will depend on the polymerization conditions and doping level.

Part 4: Potential Applications and Future Directions

The unique functional groups of poly(this compound) suggest a range of potential applications:

  • Sensors: The hydroxyl and carboxylate groups can act as recognition sites for specific analytes, making the polymer suitable for chemical and biological sensors.[18]

  • Biomedical Applications: The hydrophilicity imparted by the functional groups could improve the biocompatibility of the polymer, making it a candidate for drug delivery systems or tissue engineering scaffolds.[1][19]

  • Functional Coatings: The polymer can be deposited as a thin film with tunable properties for applications such as anti-corrosion coatings or electrochromic windows.[16]

  • Post-Polymerization Modification: The carboxylate group can be hydrolyzed to a carboxylic acid, which can then be used to covalently attach other molecules, such as enzymes or antibodies, for biosensor applications.[18]

Conclusion

This compound represents a versatile and promising monomer for the development of novel functional materials. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this unique building block. By leveraging the inherent functionalities of the hydroxyl and carboxylate groups, it is possible to design and synthesize a new generation of "smart" materials with tailored properties for a wide array of advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A: The synthesis of polysubstituted pyrroles, particularly those with sensitive functional groups like a 3-hydroxy substituent, requires careful strategic planning. There is no single "best" method; the optimal choice depends on the availability of starting materials and the scale of the reaction. Two prevalent strategies include:

  • Cascade Reactions from Acyclic Precursors: Modern organic synthesis favors cascade or one-pot reactions for efficiency. A notable approach involves the synthesis of multi-functionalized 3-hydroxypyrroles from nitrones and a substituted vinyldiazoacetate. This process proceeds through a sequence of a copper-catalyzed Mannich-addition, a dirhodium-catalyzed dinitrogen extrusion with N-O bond insertion, and finally an acid-promoted aromatization to yield the desired 3-hydroxypyrrole core.[1] This method is powerful for creating several bonds and the heterocyclic ring in a controlled manner.

  • Cyclization of α-Amino Acid Derivatives: A classic and versatile approach utilizes natural or unnatural α-amino acids as chiral building blocks.[2] For instance, the reaction of an α-amino acid ester with an activated alkyne, such as diethyl acetylenedicarboxylate, can lead to the formation of a pyrrole ring.[2] The challenge here lies in controlling the regioselectivity and achieving the desired 3-hydroxy substitution pattern, which may require subsequent functional group manipulations.

Below is a conceptual workflow illustrating a cascade approach.

Synthetic_Pathway Start Acyclic Precursors (e.g., Nitrone + Vinyldiazoacetate) Step1 Mannich-Type Addition Start->Step1 Intermediate1 Hydroxylamine Intermediate Step1->Intermediate1 Step2 Rh-Catalyzed N-O Insertion Intermediate1->Step2 Intermediate2 Pyrrolidin-3-one Intermediate Step2->Intermediate2 Step3 Acid-Promoted Aromatization Intermediate2->Step3 End Methyl 3-hydroxy-1H- pyrrole-2-carboxylate Step3->End

Caption: Conceptual cascade synthesis of 3-hydroxypyrroles.

Q2: The 3-hydroxy group seems to be a source of instability. What are the underlying reasons and how should I handle the compound?

A: Your observation is astute. The 3-hydroxy group on the pyrrole ring introduces significant challenges related to stability due to two primary chemical principles:

  • Keto-Enol Tautomerism: 3-Hydroxypyrroles exist in equilibrium with their keto tautomer, 1H-pyrrol-3(2H)-one.[3] While the aromaticity of the hydroxy form provides substantial stabilization, the equilibrium can be influenced by solvent, pH, and temperature. The keto form is often more susceptible to degradation pathways like polymerization or oxidation.

  • Oxidative Sensitivity: The electron-rich nature of the pyrrole ring, further enhanced by the electron-donating hydroxy group, makes the molecule highly susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of colored impurities and decomposition, especially in the presence of light or trace metal catalysts.

Handling and Storage Protocol: To maintain the integrity of this compound, strict handling and storage procedures are essential.

  • Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store the material at low temperatures, typically between 2-8°C, as recommended by suppliers.[4][5] This slows the rate of potential degradation reactions.

  • Light: Protect the compound from light by storing it in amber vials or wrapping containers in aluminum foil.

  • Purity: Ensure solvents used for storage or reactions are degassed and purified to remove oxygen and peroxide impurities.

Q3: Is it necessary to use a protecting group for the pyrrole nitrogen (N-H)?

A: The decision to use an N-protecting group is a critical strategic choice that involves a trade-off between reaction efficiency and step economy.

  • Argument for Protection: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases.[6] More importantly, the unprotected pyrrole ring is highly electron-rich and prone to side reactions like polymerization or oxidation.[7] Installing an electron-withdrawing protecting group (e.g., sulfonyl or alkoxycarbonyl) significantly reduces the ring's reactivity, preventing these side reactions and often improving the yield and regioselectivity of subsequent functionalizations.[8]

  • Argument Against Protection: Adding protection and deprotection steps increases the overall length of the synthesis, which can lower the total yield and increase costs. For some synthetic routes, protection may not be necessary if the reaction conditions are sufficiently mild.

Comparison of Common N-Protecting Groups:

Protecting GroupAbbreviationKey AdvantagesCommon Deprotection Conditions
tert-ButoxycarbonylBocEasily introduced; can be removed under acidic conditions.Trifluoroacetic acid (TFA) in CH₂Cl₂
BenzenesulfonylBsHighly electron-withdrawing, provides excellent stability.[8]Reductive cleavage (e.g., Mg/MeOH) or strong base.
p-ToluenesulfonylTsSimilar to benzenesulfonyl, widely used.[8]Reductive cleavage or strong base.

A recent strategy highlights the direct synthesis of N-alkoxycarbonyl pyrroles, which can offer distinct reactivity profiles compared to the more common N-sulfonyl pyrroles.[7][9][10]

Troubleshooting Guide

Problem: My reaction yield is very low or I'm isolating no desired product.

This is a common issue stemming from several potential root causes. Use the following workflow to diagnose the problem.

Troubleshooting_Yield Start Low or No Product Yield Check1 Analyze Starting Materials (TLC, NMR) Start->Check1 Result1 Are materials pure? Check1->Result1 Action1 Purify starting materials (distillation, recrystallization). Verify structure. Result1->Action1 No Check2 Review Reaction Setup Result1->Check2 Yes Success Re-run experiment with corrections. Action1->Success Result2 Was the atmosphere inert? Were reagents dry? Was temperature controlled? Check2->Result2 Action2 Ensure rigorous exclusion of air/moisture. Use Schlenk techniques. Calibrate thermostat. Result2->Action2 No Check3 Analyze Crude Reaction Mixture (TLC, LC-MS) Result2->Check3 Yes Action2->Success Result3 Is there a complex mixture or baseline material? Check3->Result3 Action3 Decomposition likely. Lower reaction temperature. Consider N-protection. Check for catalyst poisoning. Result3->Action3 Yes Result3->Success No, starting material remains Action3->Success

Caption: Workflow for diagnosing low-yield reactions.

Detailed Analysis:

  • Cause A: Purity of Reagents: The synthesis of heterocyclic compounds is often sensitive to impurities. For example, in metal-catalyzed reactions, trace impurities in solvents or on glassware can poison the catalyst.[11]

    • Solution: Always use freshly distilled/purified solvents and reagents. Verify the purity of key starting materials by NMR or TLC before starting the reaction.

  • Cause B: Reaction Atmosphere and Conditions: As discussed, the electron-rich pyrrole ring is sensitive to oxidation.

    • Solution: Ensure your reaction is performed under a rigorously maintained inert atmosphere (argon or nitrogen). Degas solvents thoroughly before use. If using a base, ensure it is not so strong that it deprotonates other functional groups or causes undesired side reactions.

  • Cause C: Product Instability During Workup: The desired product may form but subsequently decompose during the aqueous workup or purification stages.

    • Solution: Use a minimally acidic or basic aqueous wash. If possible, use a biphasic workup and quickly move to the drying and evaporation steps. Keep extracts cold to minimize degradation. Consider skipping the aqueous workup entirely and directly loading the crude reaction mixture onto a silica gel column.

Problem: The product is difficult to purify and co-elutes with impurities.

A: Purification of polar, functionalized heterocycles can be challenging. The hydroxy group can cause significant band tailing on silica gel.

  • Cause A: Tailing on Silica Gel: The acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly interact with the polar 3-hydroxy group and the pyrrole N-H, leading to poor separation and streaking.

    • Solution 1 (Modify Mobile Phase): Add a small amount of a polar modifier to your eluent. For example, adding 0.5-1% triethylamine (NEt₃) can block the acidic sites on the silica, improving peak shape. Alternatively, adding a small amount of acetic acid or methanol can help displace the polar product.

    • Solution 2 (Use Deactivated Silica): Use silica gel that has been pre-treated with a base (e.g., washed with a solvent containing triethylamine) or purchase commercially available deactivated silica gel.

  • Cause B: Unstable Product on Silica: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.

    • Solution: Minimize the time the compound spends on the column. Use flash chromatography rather than gravity chromatography. If decomposition is severe, consider alternative purification methods like preparative HPLC with a C18 (reverse-phase) column or crystallization.[12]

Detailed Protocol: Flash Chromatography Purification

  • Preparation: Dry the crude product thoroughly. For best results, adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or DCM), adding silica gel, and evaporating the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (e.g., a hexane:ethyl acetate gradient). A typical starting point would be a 7:1 hexane:ethyl acetate mixture.[13]

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure at a low temperature (<30°C) to prevent decomposition. Place the final product under high vacuum to remove residual solvent.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, often presents challenges related to yield, purity, and scalability. This guide provides a deep dive into a common and effective synthetic strategy, focusing on the base-catalyzed cyclization of an enamino ester precursor. We will explore the critical parameters of this reaction, troubleshoot common issues, and provide detailed protocols to ensure your success in the laboratory.

Part 1: Core Synthesis Protocol

A robust and frequently employed method for the synthesis of 3-hydroxypyrrole-2-carboxylates involves the intramolecular condensation of a β-enamino ester. This approach is advantageous due to the relative accessibility of the starting materials and the straightforward nature of the cyclization step.

Reaction Principle: Intramolecular Cyclization

The core of this synthesis is a base-catalyzed intramolecular cyclization of a precursor molecule, typically a dialkyl 2-((carboxymethyl)amino)maleate or a related enamino ester. The base facilitates the deprotonation of the α-carbon to the ester group, which then acts as a nucleophile, attacking the other ester carbonyl to form the five-membered pyrrole ring.

A closely related and well-documented synthesis is that of methyl 3-hydroxy-4,5-dimethyl-pyrrole-2-carboxylate, which proceeds via the cyclization of 3-(methoxycarbonylmethylamino)-2-methylcrotonic acid methyl ester in the presence of sodium methoxide.[1] This provides a strong foundational protocol for the synthesis of the unsubstituted target molecule.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous 3-hydroxypyrrole syntheses.[1]

Materials:

  • Methyl 2-((2-methoxy-2-oxoethyl)amino)acrylate (or a similar enamino ester precursor)

  • Sodium metal

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated aqueous solution of ammonium chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to anhydrous methanol (sufficient to dissolve the enamino ester) under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add the enamino ester precursor (1.0 equivalent) dissolved in a minimal amount of anhydrous methanol.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrate and concentration.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the pH is neutral.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a solid or a viscous oil. Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[2]

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Diagram: Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting common issues.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Yield 1. Inactive or Insufficient Base: Sodium methoxide is hygroscopic and can degrade upon exposure to air.- Solution: Always use freshly prepared sodium methoxide from clean sodium metal and anhydrous methanol. Ensure all glassware is flame-dried. Consider increasing the equivalents of the base slightly (e.g., to 1.2-1.5 equivalents).
2. Presence of Moisture: Water will quench the base and can hydrolyze the ester functionalities.- Solution: Use anhydrous solvents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Poor Quality Starting Material: The enamino ester precursor may be impure or have degraded.- Solution: Purify the starting enamino ester by distillation or chromatography before use. Store the precursor under an inert atmosphere and at a low temperature.
Impure Product (Multiple Spots on TLC) 1. Side Reactions: The starting material or product can undergo side reactions such as polymerization or decomposition under harsh basic conditions.- Solution: Maintain strict temperature control. Avoid prolonged reaction times once the starting material is consumed. Consider using a milder base if side reactions are significant.
2. Incomplete Reaction: The presence of starting material complicates purification.- Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider adding a small amount of fresh base.
3. Difficult Purification: The hydroxyl group on the pyrrole ring can cause streaking on silica gel.- Solution: Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.
Reaction Stalls or is Sluggish 1. Insufficient Base: The catalytic amount of base may be consumed by acidic impurities.- Solution: As mentioned, use a slight excess of freshly prepared base.
2. Low Reaction Temperature: The activation energy for the cyclization may not be reached.- Solution: Ensure the reaction is at a gentle reflux. If using a lower boiling point solvent, consider switching to a higher boiling point alcohol (e.g., ethanol with sodium ethoxide).

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: The three most critical parameters are:

  • Anhydrous Conditions: The presence of water is detrimental to the reaction.

  • Activity of the Base: The use of freshly prepared, active base is crucial for efficient deprotonation and cyclization.

  • Purity of the Starting Material: Impurities in the enamino ester can lead to side reactions and low yields.

Q2: Can I use a different base for the cyclization?

A2: Yes, other strong, non-nucleophilic bases can be used. Sodium ethoxide in ethanol is a common alternative. Potassium tert-butoxide in THF or DMF can also be effective, although reaction conditions may need to be re-optimized. The choice of base and solvent are often linked.

Q3: My purified product is colored. Is this normal?

A3: Pyrrole compounds, especially those with electron-donating groups like a hydroxyl group, can be susceptible to oxidation and may develop color upon exposure to air and light. While a slight coloration may not indicate significant impurity, a dark color suggests the presence of oxidative byproducts. It is advisable to store the purified product under an inert atmosphere and in the dark.

Q4: What is the expected yield for this reaction?

A4: The yield can vary depending on the purity of the starting materials and the optimization of the reaction conditions. For the analogous synthesis of methyl 3-hydroxy-4,5-dimethyl-pyrrole-2-carboxylic acid, yields are reported to be good.[1] With proper optimization, a yield in the range of 60-80% should be achievable.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other methods exist for the synthesis of substituted pyrroles. One notable alternative is the Van Leusen pyrrole synthesis, which involves the reaction of an α,β-unsaturated ketone, aldehyde, or ester with tosylmethyl isocyanide (TosMIC).[3] This method is particularly useful for the synthesis of 3,4-disubstituted pyrroles. Another approach involves the reaction of enaminones with isocyanoacetates, which can be promoted by various catalysts.

Diagram: Alternative Synthetic Pathway

VanLeusenSynthesis TosMIC Tosylmethyl Isocyanide (TosMIC) Reaction [3+2] Cycloaddition TosMIC->Reaction UnsaturatedEster α,β-Unsaturated Ester UnsaturatedEster->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction deprotonation Pyrrole Methyl 3-hydroxy- 1H-pyrrole-2-carboxylate Reaction->Pyrrole

Caption: The Van Leusen approach to pyrrole synthesis.

References

Technical Support Center: Purification of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8). This resource is tailored for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and practical guidance for achieving high purity of this versatile intermediate. Pyrrole derivatives, while invaluable in synthesis, often present unique purification challenges due to their electronic properties and stability. This guide translates field-proven experience into actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil or tar-like substance. Is this normal?

A1: Yes, it is not uncommon for crude pyrrole derivatives to appear as dark, often oily or tarry, materials. This is typically due to the formation of polymeric and highly conjugated byproducts during the synthesis. Pyrrole rings are susceptible to oxidation and polymerization, especially in the presence of air, light, or acidic conditions, leading to the formation of colored impurities often referred to as "pyrrole black".[1] The primary goal of the purification process is to remove these colored species to isolate the desired white to light-yellow crystalline product.[2][3]

Q2: What are the most common impurities to expect in my crude product?

A2: The nature of impurities is highly dependent on the synthetic route employed. However, for substituted pyrroles like this compound, common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Paal-Knorr, Hantzsch), residual ketones, amines, or other precursors may be present.

  • Polymeric Materials: As mentioned, pyrroles can polymerize, leading to high molecular weight, often insoluble, byproducts.[1]

  • Oxidation Byproducts: Exposure to atmospheric oxygen can generate various oxidized pyrrolic species, which are often highly colored.

  • Solvent Residues: Incomplete removal of reaction or work-up solvents.

  • Structurally Similar Byproducts: Side reactions can lead to isomers or related pyrrole derivatives that may have similar polarities, complicating separation.

Q3: How should I properly store purified this compound to maintain its purity?

A3: Due to its sensitivity, proper storage is critical. The purified compound, which typically appears as white crystals, should be stored at a temperature of 2-8°C.[2][3] To prevent degradation from oxidation and light-induced polymerization, it is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light.[4]

Q4: Which purification technique, recrystallization or column chromatography, is generally better for this compound?

A4: The choice depends on the impurity profile and the desired scale.

  • Column Chromatography is often the most effective initial method for separating the target compound from impurities with different polarities, especially on a small to medium scale (<1 g to 50 g).[4]

  • Recrystallization is an excellent final purification step to achieve high crystalline purity, particularly if the crude product is already of reasonable purity (>80%). It is also a very scalable method. A patent for a similar 3-hydroxy pyrrole derivative suggests recrystallization from toluene.[5]

The most robust approach often involves a combination of both: an initial purification by flash column chromatography followed by recrystallization to obtain a highly pure, crystalline product.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" instead of crystallizing.

This phenomenon occurs when the compound separates from the solution as a liquid phase rather than forming solid crystals.

  • Possible Cause: The solution is too saturated, or the cooling process is too rapid, causing the compound's melting point to be lower than the solution temperature.

  • Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool gradually to room temperature. Insulating the flask can help slow down the cooling rate. Once at room temperature, proceed with cooling in an ice bath or refrigerator.[4][6]

    • Add More Solvent: If oiling out persists, gently heat the solution to redissolve the oil and add more hot solvent to create a slightly more dilute solution. Then, attempt the slow cooling process again.

    • Scratching and Seeding: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure, solid material, adding a "seed crystal" can induce crystallization.

Problem: No crystals form, even after cooling.

  • Possible Cause: The solution may be too dilute, or there may be impurities inhibiting crystallization.

  • Solutions:

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification by column chromatography to remove inhibitors of crystallization.[7]

    • Solvent System Change: The chosen solvent may not be ideal. Experiment with different solvent systems. For a compound like this compound, consider solvents like toluene, ethyl acetate/hexane mixtures, or dichloromethane/hexane mixtures.

Column Chromatography Issues

Problem: The compound streaks or "tails" on the silica gel column, leading to poor separation.

This is a common issue with polar compounds containing functional groups like hydroxyls and N-H protons that can strongly interact with the acidic silanol groups on the silica surface.

  • Possible Cause: Strong, non-ideal interactions between the polar pyrrole derivative and the acidic stationary phase.

  • Solutions:

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a non-nucleophilic base to your eluent. Common choices include 0.1-1% triethylamine (Et₃N) or pyridine.[6] This will often result in sharper bands and better separation.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel, which can be more suitable for basic or acid-sensitive compounds.[6][7]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[6]

Problem: The purified product is still colored (yellow or brown) after chromatography.

  • Possible Cause: Co-elution of colored impurities or on-column degradation.

  • Solutions:

    • Optimize the Solvent System: A slight adjustment to the eluent polarity might resolve the co-eluting impurity. Use TLC to carefully screen for a solvent system that provides better separation.

    • Charcoal Treatment: Before chromatography, you can dissolve the crude product in a suitable organic solvent and stir it with a small amount of activated charcoal for a short period. The charcoal can adsorb many colored impurities. However, be aware that this may also reduce the overall yield.[6]

    • Work Quickly and Under Inert Atmosphere: Minimize the compound's contact time on the column and work under an inert gas (nitrogen or argon) to prevent on-column oxidation.[6][7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound on a silica gel column.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Triethylamine (optional)

  • Glass column, flasks, and fraction collector

  • TLC plates (silica gel coated)

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound. If streaking is observed on the TLC plate, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Pre-adsorb the crude material onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a low polarity (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for this compound.[5]

Materials:

  • Partially purified this compound

  • Toluene (or other suitable solvent system like Ethyl Acetate/Hexane)

  • Erlenmeyer flask, heating source (hot plate), and filtration apparatus

Step-by-Step Methodology:

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of toluene and gently heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this slow cooling phase.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected product is a white to light-yellow solid.

Data Summary Table

Purification MethodTypical RecoveryTypical PurityKey Considerations
Recrystallization 60-90%>98%Highly dependent on finding the right solvent; best for removing small amounts of impurities.[6]
Flash Column Chromatography 40-80%95-99%Good for separating compounds with different polarities; yield can be lower due to product loss on the column.[6]

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial State cluster_purification Purification Options cluster_intermediate Intermediate State cluster_final Final Purification & Product Crude Crude Product (Dark Oil/Solid) Chroma Flash Column Chromatography Crude->Chroma Impurity Polarity Differs Recryst_Initial Direct Recrystallization Crude->Recryst_Initial Crude >80% Purity Partially_Pure Partially Purified (Off-white/Yellow Solid) Chroma->Partially_Pure Pure_Product Pure Crystalline Product (>98% Purity) Recryst_Initial->Pure_Product Recryst_Final Final Recrystallization Partially_Pure->Recryst_Final Recryst_Final->Pure_Product

Caption: Decision workflow for purifying this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_recryst Recrystallization cluster_chroma Column Chromatography Start Purification Issue? Oiling_Out Compound 'Oils Out'? Start->Oiling_Out Recrystallization Streaking Streaking/Tailing? Start->Streaking Chromatography No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Sol_Oiling Slow Cooling Add More Solvent Oiling_Out->Sol_Oiling Yes Sol_No_Crystals Concentrate Solution Pre-purify via Column No_Crystals->Sol_No_Crystals Yes Colored_Product Product Still Colored? Streaking->Colored_Product No Sol_Streaking Add Et3N to Eluent Use Alumina Streaking->Sol_Streaking Yes Sol_Colored Charcoal Treatment Optimize Eluent Colored_Product->Sol_Colored Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize your yield.

The synthesis of substituted pyrroles, while based on classic organic reactions, is often plagued by issues of low yield, byproduct formation, and product instability.[1][2] This guide provides field-proven insights and solutions to these common hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the synthesis.

Q1: What are the primary synthetic strategies for preparing this compound?

The synthesis of this and similar pyrrole structures typically relies on condensation reactions that form the heterocyclic ring. The most relevant and adaptable methods are variations of the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis .

  • Knorr Pyrrole Synthesis: This classical method involves the condensation of an α-amino-ketone with a compound containing an active methylene group (like a β-ketoester).[3] For the target molecule, this would involve reacting an α-amino ketone with a methyl ester derivative. Careful selection of the starting materials is crucial to arrive at the desired 3-hydroxy substitution pattern.

  • Paal-Knorr Pyrrole Synthesis: A more direct and widely used method involves the reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][4] To achieve the specific substitution of our target molecule, a suitably functionalized 1,4-dicarbonyl precursor is required. This route is often preferred for its operational simplicity but requires careful control of reaction conditions to prevent side reactions.[5]

Q2: Can you illustrate the underlying mechanism for the Paal-Knorr synthesis route?

Certainly. The Paal-Knorr synthesis is a powerful tool for pyrrole formation. The mechanism proceeds through a series of well-understood steps involving amine condensation and cyclization. Understanding this pathway is key to diagnosing issues like byproduct formation. The process begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, followed by a second intramolecular condensation to form the five-membered ring, which then dehydrates to the aromatic pyrrole.

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + Primary Amine (R-NH2) Intermediate1 Amine attacks Carbonyl (Formation of Hemiaminal) Start->Intermediate1 Nucleophilic Attack Intermediate2 Dehydration to Imine (Schiff Base) Intermediate1->Intermediate2 -H2O Intermediate3 Intramolecular Attack (Forms 5-membered ring) Intermediate2->Intermediate3 Tautomerization & Cyclization Intermediate4 Second Dehydration (Aromatization) Intermediate3->Intermediate4 -H2O Product Substituted Pyrrole Intermediate4->Product Final Product

Caption: Paal-Knorr synthesis mechanism workflow.

Q3: Why is the purity of starting materials so crucial in this synthesis?

The purity of precursors is paramount and often a root cause of poor reaction outcomes.[2]

  • Side Reactions: Impurities in the starting dicarbonyl compound or the amine can lead to a cascade of unwanted side reactions, generating a complex mixture that is difficult to purify.[5]

  • Catalyst Poisoning: If using a metal-based catalyst in an alternative synthetic approach, impurities can poison the catalyst, halting the reaction entirely.

  • Inconsistent Stoichiometry: Inaccurate weighing due to impure materials leads to incorrect stoichiometry, resulting in incomplete conversion of the limiting reagent.[5] It is always recommended to use freshly purified reagents and dry solvents, especially since some pyrrole syntheses are moisture-sensitive.[5]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem: Low or No Yield

Q4: My reaction is not proceeding to completion, or my final yield is below 10%. What are the common causes?

This is the most frequent issue and can typically be traced back to suboptimal reaction conditions or reagent reactivity.

  • Probable Cause 1: Insufficiently Reactive Starting Materials. Amines with strong electron-withdrawing groups exhibit reduced nucleophilicity and may react sluggishly.[1][5] Similarly, significant steric hindrance on either the amine or the dicarbonyl compound can dramatically slow the reaction rate.

    • Solution: If using a less nucleophilic amine, consider increasing the reaction temperature moderately or extending the reaction time. However, be cautious of potential product degradation at higher temperatures.[1]

  • Probable Cause 2: Suboptimal Reaction Conditions. The choice of acid catalyst and solvent is critical. Excessively strong acids (pH < 3) can promote the formation of furan byproducts over the desired pyrrole.[1] The temperature may also be too low for the reaction to proceed at a reasonable rate.

    • Solution: Screen different mild acid catalysts, such as acetic acid or iron(III) chloride.[6] Perform small-scale experiments to optimize the temperature, starting from room temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.

  • Probable Cause 3: Presence of Moisture. As mentioned, some condensation reactions are sensitive to water, which can interfere with intermediate steps.

    • Solution: Ensure you are using anhydrous solvents and, if necessary, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem: Significant Byproduct Formation

Q5: My TLC/LC-MS shows a major byproduct. What is it likely to be, and how can I minimize its formation?

In Paal-Knorr type syntheses, the most common byproduct is the corresponding furan.[1]

  • Cause: Furan formation occurs when the 1,4-dicarbonyl compound undergoes a competing acid-catalyzed cyclization and dehydration without involving the amine.[1] This pathway is particularly favored under strongly acidic conditions.

    • Solution 1: Control Acidity. Avoid strong acids like H₂SO₄ or HCl. Use milder catalysts such as acetic acid, p-toluenesulfonic acid (pTSA), or even Lewis acids. The goal is to facilitate the amine condensation, which is the rate-limiting step for pyrrole formation, without overly promoting the unimolecular cyclization of the dicarbonyl.

    • Solution 2: Modify Reactant Addition. Consider adding the acid catalyst portion-wise or adding it after the amine and dicarbonyl have been mixed. This can favor the initial amine attack over the competing furan cyclization.

Problem: Product Degradation & Polymerization

Q6: My crude product is a dark, tarry material that is difficult to handle and purify. What is happening?

The formation of a dark, intractable tar is a classic sign of polymerization or degradation.[1] Pyrroles, especially electron-rich ones, can be unstable and prone to polymerization under harsh conditions.

  • Cause: This is almost always due to excessively high temperatures or highly concentrated, strong acids.[1] These conditions can cause the starting materials or the newly formed pyrrole product to polymerize or decompose.

    • Solution 1: Lower the Reaction Temperature. A controlled temperature is crucial. If the reaction requires heat, use an oil bath with a thermostat to maintain a consistent temperature and avoid localized overheating.

    • Solution 2: Use a Milder Catalyst or Neutral Conditions. Switch to a milder acid catalyst. In some cases, the reaction may proceed under neutral conditions, albeit more slowly, simply by heating the reactants in a suitable solvent. This often provides a cleaner reaction profile.

    • Solution 3: Reduce Reaction Time. Monitor the reaction closely. Once the starting material is consumed (as indicated by TLC), proceed immediately with the workup. Prolonged exposure to heat or acid can degrade the product.

Problem: Purification Challenges

Q7: I have obtained a crude product, but I'm losing most of it during purification. What are the best practices?

Purification losses can give the false impression of a low-yield reaction.[1] The target molecule, this compound, has polar functional groups (-OH, -NH, ester) and may require specific handling.

  • Challenge 1: Instability on Silica Gel. The slightly acidic nature of standard silica gel can cause degradation of sensitive pyrroles during column chromatography.

    • Solution: Deactivate the silica gel by treating a slurry with a small amount of a base like triethylamine (~1%) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).

  • Challenge 2: Poor Solubility or Streaking. The compound may streak on the column due to its polarity or interactions with the stationary phase.

    • Solution: Carefully select the solvent system for chromatography. A common choice is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Adding a small amount of acetic acid or triethylamine to the mobile phase (depending on the compound's nature) can sometimes improve peak shape.

  • Challenge 3: Recrystallization Issues. Finding a suitable solvent system for recrystallization can be difficult.

    • Solution: Experiment with various solvent pairs. A good starting point is to dissolve the crude product in a small amount of a solvent in which it is soluble (e.g., ethyl acetate, acetone) and then slowly add a solvent in which it is insoluble (e.g., hexanes, pentane) until turbidity is observed, then allow it to cool slowly. The product is described as white crystals, suggesting recrystallization is a viable purification method.[7][8]

Section 3: Optimized Methodologies & Data

To provide a practical starting point, we've consolidated the above insights into a general protocol and a troubleshooting summary table.

Protocol: Optimized Synthesis of this compound

This protocol is a representative methodology based on established chemical principles for pyrrole synthesis and should be adapted and optimized for your specific starting materials and laboratory conditions.

  • Reagent Preparation: To a solution of the appropriate 1,4-dicarbonyl precursor (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate), add the primary amine source (e.g., an amino acid ester, 1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1-0.2 eq). Rationale: A mild acid promotes the reaction without significant furan byproduct formation.

  • Reaction: Stir the mixture at a controlled temperature (start with 40-50 °C) under a nitrogen atmosphere. Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution (to remove excess acetic acid) and brine. Dry the organic layer over anhydrous Na₂SO₄.[9]

  • Purification: Filter the drying agent and concentrate the filtrate to obtain the crude product. Purify via column chromatography on deactivated silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Table 1: Troubleshooting Summary
Problem Observed Probable Cause(s) Recommended Actions
Low or No Yield 1. Suboptimal temperature/time2. Poorly reactive starting materials3. Inappropriate catalyst1. Gradually increase temperature; extend reaction time2. Consider a more reactive analogue if possible3. Screen milder acid catalysts (e.g., acetic acid, pTSA)
Major Byproduct Furan formation via dicarbonyl self-cyclization1. Reduce acidity; switch to a milder catalyst2. Lower the reaction temperature
Dark, Tarry Crude Polymerization/degradation of product or starting materials1. Significantly lower the reaction temperature2. Use a milder catalyst or neutral conditions3. Minimize reaction time; work up immediately upon completion
High Purification Loss 1. Product degradation on silica gel2. Inappropriate chromatography solvent system1. Use deactivated (base-washed) silica or alumina2. Optimize eluent system; consider adding modifiers (Et₃N or AcOH)

Section 4: Visual Troubleshooting Workflow

To further aid in diagnosing issues, the following flowchart outlines a logical progression for troubleshooting your synthesis.

Troubleshooting_Flowchart Start Reaction Complete CheckYield Is Yield Acceptable? Start->CheckYield AnalyzeCrude Analyze Crude Product (TLC, LC-MS, 1H NMR) CheckYield->AnalyzeCrude No Success Success! CheckYield->Success Yes Tarry Is it Dark/Tarry? AnalyzeCrude->Tarry CheckPurity Is Crude Product Clean? OptimizeConditions Re-evaluate Conditions: - Temperature - Catalyst - Reaction Time CheckPurity->OptimizeConditions No (Byproducts) OptimizePurification Optimize Purification: - Deactivated Silica/Alumina - Different Solvents - Recrystallization CheckPurity->OptimizePurification Yes Tarry->CheckPurity No ReduceHarshness Reduce Reaction Harshness: - Lower Temperature - Milder Catalyst Tarry->ReduceHarshness Yes CheckReagents Verify Reagent Purity & Stoichiometry OptimizeConditions->CheckReagents CheckReagents->Start Re-run ReduceHarshness->Start Re-run OptimizePurification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

"Methyl 3-hydroxy-1H-pyrrole-2-carboxylate" stability issues and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experimentation. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of this compound.

Q1: What is this compound, and why is its stability a critical concern?

This compound is a heterocyclic organic compound. As a substituted 3-hydroxypyrrole, it is a valuable building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] The stability of this intermediate is paramount because degradation can lead to impurities, lower reaction yields, and introduce variability in experimental outcomes, ultimately compromising the quality and safety of the final product.[3]

Q2: What are the primary factors that cause the degradation of this compound?

Like many pyrrole derivatives, this compound is susceptible to degradation from several environmental factors.[4] The primary triggers include:

  • Oxygen: Exposure to air can lead to oxidation.[5]

  • Light: Photolytic degradation can occur upon exposure to light, especially UV light.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[7][8]

  • pH: The compound's stability is influenced by pH; both strong acidic and basic conditions can promote hydrolysis or other degradation pathways.[3][7][9]

Q3: What are the common visual signs of degradation?

A common indicator of degradation in pyrrole compounds is a change in color.[6] Fresh, pure this compound typically appears as white crystals.[10] Upon degradation, particularly through oxidation and polymerization, the sample may darken, turning yellow, brown, or even black.[4][6]

Q4: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored under controlled conditions. The recommended storage temperature is 2-8°C.[10] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container is crucial to prevent oxidation and photolytic degradation.[11]

Troubleshooting Guide: Experimental Issues & Solutions

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My sample of this compound has turned yellow/brown during storage. Can I still use it?

Answer: A color change is a clear sign of degradation, likely due to oxidation and polymerization from exposure to air and/or light.[4][6] Using a degraded sample is not recommended as it will contain impurities that can interfere with your reaction, leading to side products and lower yields.

  • Causality: The pyrrole ring is electron-rich, making it susceptible to oxidation. The 3-hydroxy group can further activate the ring towards oxidative processes. Exposure to atmospheric oxygen, especially in the presence of light, can initiate a cascade of reactions forming colored polymeric materials.

  • Recommended Action:

    • Purity Check: Analyze the sample using techniques like HPLC, LC-MS, or NMR to determine the purity and identify the extent of degradation.

    • Purification: If the degradation is minor, you may be able to repurify the compound, for example, by recrystallization or column chromatography. However, this may not be feasible for extensive polymerization.

    • Use a Fresh Sample: The most reliable approach is to discard the discolored sample and use a fresh, pure batch for your experiments to ensure reproducibility.

Problem 2: I am observing unexpected peaks in my HPLC/LC-MS analysis after a reaction involving this compound. Could they be degradation products?

Answer: Yes, it is highly probable that the unexpected peaks are degradation products of this compound, especially if your reaction conditions involve heat, strong acids/bases, or exposure to air.

  • Causality: The compound can degrade under various reaction conditions. For example, the ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-hydroxy-1H-pyrrole-2-carboxylic acid. The entire molecule can also undergo ring-opening or polymerization.

  • Recommended Action: Perform a Forced Degradation Study. A forced degradation (or stress testing) study is a systematic way to generate probable degradation products and confirm their identity.[7][9] By subjecting your compound to various stress conditions, you can compare the resulting chromatograms with your reaction's analytical results. This is a key step in developing a stability-indicating analytical method.[7]

    • See Protocol 2: Forced Degradation Study for a detailed methodology.

    • Use LC-MS to obtain the mass of the unknown peaks, which provides crucial clues for structure elucidation.

Problem 3: My reaction yield is consistently low. Could the stability of this compound be the issue?

Answer: Absolutely. If your starting material is degrading before or during the reaction, a low yield of the desired product is an expected outcome.

  • Causality: The reactivity of the compound also makes it labile. For instance, under strongly acidic conditions, pyrroles can polymerize.[4] High temperatures can accelerate decomposition.[11] If your reaction is run in the presence of air, oxidative degradation can consume the starting material.

  • Recommended Action:

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. Use degassed solvents.

    • Temperature Control: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • pH Management: Avoid harsh pH conditions if possible. If your reaction requires a strong acid or base, consider adding the pyrrole substrate slowly at a low temperature to minimize exposure time to the harsh conditions.

    • Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photolytic degradation.[7]

    • Purity of Starting Material: Always start with a high-purity, non-degraded sample of this compound.

Key Degradation Pathways and Influencing Factors

The stability of this compound is influenced by several factors, summarized below.

FactorEffect on StabilityRecommended Mitigation Strategy
Oxygen (Air) Promotes oxidation, leading to colored impurities and polymerization.[4]Handle and store under an inert atmosphere (e.g., N₂ or Ar). Use degassed solvents for reactions.[11]
Light Induces photolytic degradation, often accelerating oxidation and polymerization.[6]Store in amber, light-resistant containers. Protect reaction vessels from light by wrapping them in foil.
Temperature Higher temperatures increase the rate of all degradation pathways (oxidation, hydrolysis, etc.).[7][8]Store at recommended refrigerated temperatures (2-8°C). Avoid excessive heat during reactions if possible.
pH Susceptible to hydrolysis under strong acidic or basic conditions.[3][9] Extreme pH can also catalyze polymerization.[4]Maintain pH as close to neutral as the reaction allows. Use buffers if appropriate. Minimize exposure time to harsh pH.
Visualizing Degradation Pathways

The following diagram illustrates the primary triggers and resulting degradation processes.

cluster_triggers Degradation Triggers cluster_processes Degradation Processes cluster_results Observable Results Air (Oxygen) Air (Oxygen) Oxidation Oxidation Air (Oxygen)->Oxidation Light Light Light->Oxidation Polymerization Polymerization Light->Polymerization Heat Heat Heat->Oxidation Hydrolysis Hydrolysis Heat->Hydrolysis Extreme pH Extreme pH Extreme pH->Polymerization Extreme pH->Hydrolysis Color Change Color Change Oxidation->Color Change Formation of Impurities Formation of Impurities Oxidation->Formation of Impurities Polymerization->Color Change Polymerization->Formation of Impurities Hydrolysis->Formation of Impurities Ring Opening / Rearrangement Ring Opening / Rearrangement Ring Opening / Rearrangement->Formation of Impurities Loss of Purity / Potency Loss of Purity / Potency Formation of Impurities->Loss of Purity / Potency Start Issue Observed Observe e.g., Color Change, Low Yield, Extra HPLC Peaks Start->Observe Check Is Starting Material Degraded? Observe->Check Analyze Analyze Purity (HPLC, NMR) Check->Analyze Yes NotDegraded Investigate Reaction Conditions Check->NotDegraded No Degraded Use Fresh / Purified Compound Analyze->Degraded End Problem Resolved Degraded->End ForcedDegradation Perform Forced Degradation Study (Protocol 2) NotDegraded->ForcedDegradation Compare Compare Degradant Profile with Reaction Impurities ForcedDegradation->Compare Identify Impurities Match? Compare->Identify Identify->NotDegraded No (Other Issue) Optimize Optimize Reaction: - Inert Atmosphere - Lower Temp - Protect from Light Identify->Optimize Yes Optimize->End

References

Overcoming low reactivity of "Methyl 3-hydroxy-1H-pyrrole-2-carboxylate" in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrole Coupling Reactions

To: Valued Researchers and Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting Guide for Overcoming Low Reactivity of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate in Coupling Reactions

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] However, its unique electronic and structural features often lead to significant challenges in standard palladium-catalyzed cross-coupling reactions, resulting in low yields, starting material decomposition, and catalyst deactivation. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve successful C-C and C-N bond formations.

Section 1: Understanding the Core Problem: The "Why" Behind Low Reactivity

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

Answer: The low reactivity stems from a combination of three primary factors inherent to the molecule's structure:

  • Catalyst Poisoning and Chelation: The substrate possesses two acidic protons: one on the pyrrole nitrogen (N-H) and another on the hydroxyl group (O-H). These functionalities can coordinate strongly to the palladium catalyst.[4][5] This chelation can form stable, inactive palladacycles, effectively removing the catalyst from the productive catalytic cycle. This is a common deactivation pathway for catalysts when substrates contain certain functional groups.[4][6][7]

  • Electron-Rich Nature: Pyrroles are inherently electron-rich aromatic systems.[1][2][3] The presence of the electron-donating hydroxyl group further increases the electron density on the pyrrole ring. This high electron density makes the oxidative addition step of the catalytic cycle—where the palladium(0) catalyst inserts into the C-X (X = halide, triflate) bond—kinetically slow and energetically unfavorable.

  • Substrate Instability: The combination of functional groups can render the molecule susceptible to decomposition under the harsh conditions (strong bases, high temperatures) often employed in cross-coupling reactions.

Here is a diagram illustrating the potential catalyst deactivation pathway:

G cluster_catalyst Active Pd(0) Catalyst cluster_substrate Substrate cluster_deactivation Deactivation Pathway Pd_active Pd(0)L_n Chelate Inactive Chelate Complex Pd_active->Chelate Coordination by -OH and N-H groups Substrate This compound (with N-H and O-H groups) Substrate->Chelate

Caption: Catalyst deactivation via chelation.

Section 2: Troubleshooting Specific Coupling Reactions

This section addresses common failures in Suzuki-Miyaura and Buchwald-Hartwig reactions and provides actionable solutions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it often fails with this substrate when using standard conditions.[8][9]

Q2: My Suzuki coupling of a halogenated this compound with an arylboronic acid is giving low to no yield. What should I check first?

Answer: When a Suzuki coupling fails with this substrate, the choice of base, catalyst, and ligand system is critical. A systematic, step-by-step approach is necessary.

Here is a troubleshooting workflow to guide your experimental design:

Suzuki_Troubleshooting start Start: Low/No Yield check_base 1. Evaluate the Base start->check_base strong_base Are you using a strong base? (e.g., NaOH, NaOtBu) check_base->strong_base switch_base Switch to a weaker, non-nucleophilic base (K3PO4, Cs2CO3, K2CO3) strong_base->switch_base Yes check_catalyst 2. Evaluate Catalyst/Ligand strong_base->check_catalyst No switch_base->check_catalyst simple_ligand Are you using a simple ligand? (e.g., PPh3) check_catalyst->simple_ligand switch_ligand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) with a Pd(OAc)2 or Pd2(dba)3 precursor. simple_ligand->switch_ligand Yes check_temp 3. Optimize Temperature & Solvent simple_ligand->check_temp No switch_ligand->check_temp low_temp Is the temperature too high, causing decomposition? check_temp->low_temp optimize_temp Screen temperatures (e.g., 60-100 °C). Consider aprotic polar solvents (Dioxane, DME, Toluene) low_temp->optimize_temp Yes success Improved Yield low_temp->success No optimize_temp->success

Caption: Troubleshooting workflow for Suzuki coupling.

Q3: What are the best catalyst, ligand, and base combinations for the Suzuki coupling of this substrate?

Answer: Success often lies in using catalyst systems designed for challenging, electron-rich heterocycles. Strong bases like NaOH or NaOtBu can promote decomposition and should be avoided.

Recommended Conditions:

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Standard, reliable Pd(0) sources.
Ligand Buchwald-type biaryl phosphine ligands (SPhos, XPhos, RuPhos)Their bulk and electron-donating properties facilitate the difficult oxidative addition and promote reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Mild, non-nucleophilic bases that minimize substrate decomposition and side reactions.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEAprotic solvents are generally preferred. A small amount of water is often necessary to solubilize the base.
Temperature 80-100 °CA good starting point, but may require optimization based on substrate stability.

A successful Suzuki coupling of a bromo-indazole with N-Boc-2-pyrroleboronic acid was achieved using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in DME at 80 °C, highlighting the effectiveness of specific catalyst-base combinations for related heterocyclic systems.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the go-to method for C-N bond formation.[10][11][12][13][14] However, the acidic N-H of the pyrrole itself can compete with the desired amine coupling partner, leading to dimerization or catalyst inhibition.

Q4: I am attempting a Buchwald-Hartwig amination on a halogenated version of the pyrrole, but I'm only recovering starting material or seeing decomposition. What should I do?

Answer: This is a classic problem where the substrate's own N-H group interferes with the reaction. The key is to select conditions that favor the coupling of the external amine over self-reaction.

  • Use a Hindered Base: Sodium tert-butoxide (NaOtBu) is often the base of choice, but its high reactivity can be detrimental. Consider switching to Lithium bis(trimethylsilyl)amide (LiHMDS), which is a strong, yet sterically hindered, non-nucleophilic base that can deprotonate the coupling amine without promoting as many side reactions.

  • Employ Advanced Catalysts: Use a third-generation (G3) or fourth-generation (G4) Buchwald palladacycle precatalyst. These catalysts are highly active and can operate at lower temperatures, minimizing decomposition.

  • Ligand Choice is Paramount: Use highly hindered and electron-rich Buchwald ligands like BrettPhos or AdBrettPhos. These ligands create a sterically demanding environment around the palladium center that can favor the binding of a primary or secondary amine over the pyrrole's N-H.

Section 3: Strategic Solutions & Advanced Protocols

Q5: When should I consider using a protecting group for the hydroxyl or N-H moiety?

Answer: If optimized coupling conditions still fail, a protecting group strategy is the most robust solution.[15][16][17][18] Protection simplifies the reactivity profile of the molecule, preventing catalyst poisoning and unwanted side reactions.

Protection_Decision start Initial Coupling Fails (Low Yield / Decomposition) decision Is catalyst poisoning or N-H interference suspected? start->decision protect_NH Protect the Pyrrole N-H decision->protect_NH Yes (e.g., Buchwald-Hartwig) protect_OH Protect the Hydroxyl Group decision->protect_OH Yes (e.g., Suzuki) sem_group Use SEM or Boc group. (Removable with acid, e.g., TFA) protect_NH->sem_group sulfonyl_group Use Sulfonyl group (e.g., Tosyl). (Reduces ring reactivity, removable with base) protect_NH->sulfonyl_group silyl_group Use a bulky silyl ether (TBDMS, TIPS). (Stable to many conditions, removable with fluoride, e.g., TBAF) protect_OH->silyl_group run_coupling Perform Coupling Reaction on Protected Substrate sem_group->run_coupling sulfonyl_group->run_coupling silyl_group->run_coupling deprotect Deprotect to Yield Final Product run_coupling->deprotect

Caption: Decision workflow for using protecting groups.

Recommended Protecting Groups:
  • For the N-H:

    • Sulfonyl groups (e.g., Tosyl, Nosyl): These are electron-withdrawing, which deactivates the pyrrole ring towards undesired electrophilic attack and can improve stability.[19] They are robust but can be removed under specific basic conditions.

    • Carbamates (e.g., Boc): The Boc group is widely used but may not be stable to some Suzuki conditions. It is easily removed with acid (e.g., TFA).

  • For the O-H:

    • Silyl ethers (e.g., TBDMS, TIPS): These are excellent choices. They are sterically bulky, stable across a wide range of reaction conditions, and are selectively removed with a fluoride source like TBAF.[18]

    • Methyl ether: A patent shows the hydroxyl group being alkylated, for instance with (bromomethyl)cyclopropane using K₂CO₃ in DMF, prior to subsequent coupling steps.[20] This indicates O-alkylation is a viable strategy.

Q6: Can you provide a reliable, step-by-step protocol for a Suzuki coupling using a protected pyrrole?

Answer: Certainly. This protocol assumes the synthesis of a 4-bromo-1-(tert-butoxycarbonyl)-3-(tert-butyldimethylsilyloxy)pyrrole-2-carboxylate intermediate.

Protocol: Suzuki-Miyaura Coupling of a Fully Protected Pyrrole Derivative

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the protected bromo-pyrrole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Catalyst and Solvent Addition:

    • In a separate vial under argon, prepare the catalyst solution: add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) to anhydrous dioxane (e.g., 4 mL per 1 mmol of bromo-pyrrole).

    • Stir for 5-10 minutes until a homogeneous solution forms.

    • Using a syringe, add the catalyst solution to the Schlenk flask containing the solids.

    • Add deionized water (e.g., 1 mL per 4 mL of dioxane).

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 5-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q: Is it ever possible to use this substrate directly without protection? A: Yes, but it is highly challenging and requires extensive optimization. Success depends on finding a specific set of "mild" conditions (e.g., a highly active catalyst that functions at low temperature with a weak base) that is compatible with the substrate's functional groups. For exploratory work, a protection strategy is often more time-efficient.

Q: What is the best way to convert the hydroxyl group to a better leaving group, like a triflate? A: Converting the hydroxyl to a nonaflate or triflate is an excellent strategy to circumvent the low reactivity. This transforms the electron-rich phenol-type system into a highly reactive electrophile.

  • Procedure: React the N-protected pyrrole with triflic anhydride (Tf₂O) or nonafluorobutanesulfonyl fluoride (NfF) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine in a chlorinated solvent (e.g., DCM) at low temperature (0 °C). This creates a highly effective coupling partner for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.

Q: What analytical techniques are best for identifying catalyst poisoning or decomposition? A:

  • LC-MS: Ideal for monitoring the reaction. It allows you to track the consumption of starting material, formation of the desired product, and the appearance of any major byproducts or decomposition products.

  • ³¹P NMR: If you suspect ligand degradation or catalyst speciation issues, ³¹P NMR spectroscopy is a powerful tool to observe the phosphorus-containing species in your reaction mixture. Changes in the chemical shifts can indicate ligand decomposition or the formation of off-cycle palladium complexes.

References

Technical Support Center: Navigating Scale-Up Synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the scale-up synthesis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals. Our goal is to provide actionable insights and troubleshooting strategies based on established principles of pyrrole chemistry to address the unique challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale.

The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry, yet scaling these processes introduces complexities in reaction control, byproduct formation, and product stability.[1] This document synthesizes field-proven insights and authoritative data to help you navigate these challenges effectively.

Section 1: Synthesis Pathway Considerations

While multiple routes to pyrrole synthesis exist, the Paal-Knorr and Knorr syntheses are among the most common and adaptable for producing highly substituted pyrroles like the target molecule.[2][3] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a robust and frequently employed method.[3][] A plausible pathway for this compound would likely involve a variation of these classical methods, requiring careful control over reaction conditions to ensure success at scale.

Synthesis_Pathway cluster_0 Inputs cluster_1 Reaction Stages cluster_2 Output StartA 1,4-Dicarbonyl Precursor Intermediate Hemiaminal Formation (Pre-equilibrium) StartA->Intermediate Condensation StartB Primary Amine / Ammonia StartB->Intermediate Cyclization Cyclization & Dehydration (Rate-Determining Step) Intermediate->Cyclization Acid/Base Catalyst Product Methyl 3-hydroxy-1H- pyrrole-2-carboxylate Cyclization->Product

Caption: Generalized Paal-Knorr pathway for pyrrole synthesis.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this pyrrole synthesis from bench to pilot plant?

Scaling up any chemical synthesis introduces challenges related to mass and heat transfer. For pyrrole synthesis, key issues include:

  • Thermal Management: Pyrrole syntheses can be exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions like polymerization and reducing selectivity.[6]

  • Mixing and Reagent Addition: Inefficient mixing can create localized "hot spots" of high reactant concentration, leading to byproduct formation. The rate and method of reagent addition become critical parameters to control.

  • Phase Separation and Work-up: Procedures that are simple at the lab scale, like liquid-liquid extractions, can become cumbersome and time-consuming at a larger scale, potentially exposing the product to prolonged instability.

A promising strategy to mitigate these issues is the adoption of continuous flow chemistry. Microreactors provide superior control over temperature and mixing, enabling a safer and more reproducible process that can be scaled by numbering-up reactors rather than increasing vessel size.[5][7]

Q2: How critical is starting material quality for this synthesis?

Extremely critical. The purity of precursors is a common failure point in scale-up operations.[8]

  • Side Reactions: Impurities in starting materials can introduce competing reaction pathways, leading to a complex product mixture and making purification difficult.[8][9]

  • Catalyst Poisoning: If the synthesis is catalyst-dependent, impurities can deactivate the catalyst, resulting in a sluggish or incomplete reaction.

  • Reproducibility: Batch-to-batch variation in starting material quality will lead to inconsistent yields and purity profiles, a significant issue in a drug development setting. Always use freshly purified reagents and verify their purity before use.[9]

Q3: My final product is degrading or darkening upon isolation and storage. What are the likely causes?

Pyrroles, particularly those with electron-donating groups like a hydroxyl group, can be unstable.[8] The target molecule is a colorless liquid or white crystal that darkens readily upon exposure to air.[10][11]

  • Oxidation: The pyrrole ring is susceptible to oxidation, which is often accelerated by air and light, leading to coloration.[10] Blanketing the reaction and storage vessels with an inert gas like nitrogen or argon is crucial.

  • Acid Instability: Pyrroles can be unstable in strongly acidic conditions, which may lead to polymerization.[3][6] While acid catalysis is often required, the pH must be carefully controlled to avoid product degradation.

  • Thermal Instability: Although many pyrrole esters show good thermal stability up to certain temperatures, prolonged exposure to high heat during distillation or drying can cause decomposition.[12][13] It is recommended to store the purified compound at 2-8°C.[11]

Q4: What are the key safety concerns for this process at scale?

Safety must be paramount. Pyrrole and its derivatives present several hazards:

  • Toxicity: Pyrrole is toxic if swallowed and harmful if inhaled.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[14]

  • Flammability: Pyrrole is a flammable liquid and vapor.[14] All large-scale operations must use explosion-proof equipment and take measures to prevent the buildup of static electricity.[14]

  • Waste Disposal: The disposal of pyrrole-containing waste is a challenge due to its toxicity.[8] Ensure that all waste streams are handled and disposed of according to strict environmental regulations.

Section 3: Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_Byproduct Major Byproduct Observed? Start->Check_Byproduct Check_Tarry Crude is Dark/Tarry? Check_Byproduct->Check_Tarry No Action_Byproduct Likely Furan or Dimer. - Adjust pH to > 3 - Use excess amine - Lower temperature Check_Byproduct->Action_Byproduct Yes Check_Incomplete Incomplete Conversion? Check_Tarry->Check_Incomplete No Action_Tarry Polymerization Likely. - Lower reaction temperature - Use milder catalyst - Ensure inert atmosphere Check_Tarry->Action_Tarry Yes Action_Incomplete Reaction Sluggish. - Verify reagent stoichiometry - Check catalyst activity - Increase temperature moderately - Increase reaction time Check_Incomplete->Action_Incomplete Yes End Optimize Purification (Crystallization, Distillation) Check_Incomplete->End No Action_Byproduct->End Action_Tarry->End Action_Incomplete->End

Caption: A troubleshooting decision tree for common synthesis issues.

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction stalls or gives a low yield of this compound. What should I investigate?

A: Incomplete conversion is often a result of sub-optimal reaction kinetics or stoichiometry. The cyclization step is typically the rate-determining step in the Paal-Knorr synthesis.[5]

ParameterObservation / RationaleSuggested Action
Stoichiometry An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[9]Carefully verify the molar equivalents of all starting materials. Consider using a slight excess (1.1-1.2 eq) of the amine component.
Temperature While higher temperatures can increase the reaction rate, they can also promote degradation.[9]Methodically screen the reaction temperature. Start at a moderate temperature and increase incrementally while monitoring reaction progress via TLC or HPLC.
Reaction Time The reaction may not have reached completion. Many pyrrole syntheses can take several hours.[8]Monitor the reaction over a longer period. Take aliquots at regular intervals to determine when the reaction has plateaued.
Catalyst If using an acid or base catalyst, it may be insufficient or deactivated.Titrate the catalyst amount. For acid-catalyzed reactions, ensure the pH is in the optimal range (often weakly acidic, pH 3-6) to facilitate cyclization without causing degradation.[6]
Problem 2: Significant Byproduct Formation

Q: I'm observing a major byproduct that complicates purification. How can I identify and minimize it?

A: The most common byproduct in a Paal-Knorr type synthesis is the corresponding furan derivative, formed by the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material.[6][9]

  • Cause: This side reaction is favored by strongly acidic conditions (pH < 3).[6] The key to avoiding it is precise pH control.

  • Solution:

    • Control Acidity: Maintain the reaction medium in a weakly acidic to neutral range. Using a buffer system or a mild acid catalyst (e.g., acetic acid) instead of a strong mineral acid can suppress furan formation.

    • Use Excess Amine: Employing an excess of the amine nucleophile can favor the desired pathway over the competing intramolecular cyclization.

    • Temperature Control: Lowering the reaction temperature may also reduce the rate of the furan-forming side reaction.

Problem 3: Purification and Isolation Issues

Q: My crude product is a dark, tarry material that is difficult to purify. What went wrong?

A: The formation of a dark, intractable tar almost always indicates polymerization of the starting materials or the pyrrole product itself.[6]

  • Cause: This is typically triggered by excessively high temperatures or highly acidic conditions.[6] Pyrroles are known to polymerize under strong acid catalysis.[3]

  • Solution:

    • Lower Temperature: Reduce the reaction temperature significantly.

    • Use Milder Conditions: Switch to a milder acid catalyst or consider catalyst-free conditions if the reactants are sufficiently reactive.[15]

    • Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction and work-up to prevent oxidative polymerization.

    • Purification Strategy: For scale-up, traditional column chromatography can be inefficient. Investigate vacuum distillation or recrystallization as more scalable purification methods.[16][17] A patent on pyrrole purification suggests treating the crude mixture with an acid or activated carboxylic acid derivative before distillation to bind impurities and improve separation.[16]

Section 4: Recommended Protocols & Methodologies

Protocol 1: General Lab-Scale Procedure for a Substituted Pyrrole (Illustrative)

This protocol describes the synthesis of 2,5-dimethyl-1-phenylpyrrole via the Paal-Knorr reaction and serves as a starting point for developing a specific procedure for this compound.[6]

Materials:

  • Aniline (1.0 eq)

  • 2,5-Hexanedione (acetonylacetone) (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops for a 5 mmol scale reaction).

  • Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-60 minutes.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain the purified pyrrole.

Protocol 2: Scale-Up Consideration: Transitioning to Flow Chemistry

For producing quantities greater than a few grams, transitioning from batch to continuous flow processing can offer significant advantages in safety, control, and consistency.[5]

Conceptual Workflow:

  • Optimization in Microreactors: First, optimize the reaction in a microreactor setup (0.1 to 10 µL volume). This allows for rapid screening of parameters like temperature, residence time (reaction time), stoichiometry, and catalyst concentration with minimal material consumption.[5]

  • Kinetic Modeling: Use the data from the microreactor screening to build a kinetic model of the reaction. This helps predict the optimal conditions for scale-up.

  • Scale-Up to Milliliter-Scale Flow Reactor: Translate the optimized conditions to a larger, milliliter-scale microstructured flow reactor. These reactors maintain excellent heat and mass transfer properties.[5][7]

  • Numbering-Up for Production: To increase production capacity, multiple flow reactors can be run in parallel (a "numbering-up" approach) rather than increasing the size of a single reactor, which preserves the optimal reaction conditions and ensures batch-to-batch consistency.

Section 5: Compound Data Summary

PropertyValueSource(s)
Full Chemical Name This compound[11]
CAS Number 79068-31-8[11]
Molecular Formula C₆H₇NO₃[11]
Molecular Weight 141.12 g/mol [11]
Appearance White crystals[11]
Purity (Typical) ≥97%[11]
Recommended Storage 2-8°C[11]

References

Technical Support Center: Crystallization of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the crystallization of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8). Our goal is to provide scientifically-grounded, practical solutions to ensure the successful isolation and purification of this important pharmaceutical intermediate.

Compound Profile: this compound

Understanding the fundamental properties of a compound is the first step in designing a successful crystallization protocol. While extensive crystallization data for this specific molecule is not widely published, we can infer its behavior from its structure and available data.

PropertyValue / ObservationSource
CAS Number 79068-31-8[1][2]
Molecular Formula C₆H₇NO₃[1]
Molecular Weight 141.12 g/mol [1]
Appearance White crystals[1][2]
Purity (Typical) ≥97%[1][2]
Storage Temperature 2-8°C[1][2]
Structural Features Contains a hydroxyl (-OH) group, a methyl ester (-COOCH₃) group, and a pyrrole ring. These functional groups allow for hydrogen bonding and suggest solubility in a range of polar organic solvents.

Troubleshooting Guide: Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization process in a direct question-and-answer format.

Q1: My compound is "oiling out" and forming liquid droplets instead of solid crystals. What's happening and how do I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically happens when the boiling point of the crystallization solvent is higher than the melting point of the solute, causing the compound to melt in the hot solution before it can crystallize.[3] Impurities can also lower the melting point of your compound, making it more susceptible to this issue.[4] Oiled-out products are often impure because the liquid droplets can readily dissolve impurities from the solution.[3][5]

Causality & Solution Workflow:

The primary goal is to lower the temperature at which the solution becomes saturated to a point below the compound's melting point.

  • Re-dissolve and Add More Solvent: Place the flask back on the heat source and add more of the primary solvent to dissolve the oil. This lowers the saturation point, meaning crystals will only form at a lower temperature. An ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes.[3]

  • Lower the Crystallization Temperature: If adding more solvent doesn't work, consider using a solvent with a lower boiling point.

  • Induce Crystallization at a Lower Temperature: If the oil is persistent, cool the solution further in an ice bath while vigorously scratching the inside of the flask with a glass rod at the liquid-air interface. The mechanical energy from scratching can provide a nucleation point for crystal growth.[6]

  • Consider a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. This technique can effectively prevent oiling out by achieving saturation at a more controlled and often lower temperature.

Q2: I've allowed my solution to cool, but no crystals have formed. What should I do?

A2: Inducing Nucleation

The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated, or that there are no nucleation sites for crystal growth to begin.[4]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[3][6]

  • Introduce a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[3][7] A seed crystal acts as a template for new crystals to grow upon, bypassing the initial energy barrier of nucleation.[7] If no pure solid is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[3]

  • Reduce the Solvent Volume: Your solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound.[3] Once the volume is reduced, allow the solution to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator. Lower temperatures decrease solubility and can promote crystallization.

Q3: My compound crashed out of solution immediately as a fine powder. Is this a problem?

A3: The Issue with Rapid Crystallization

Yes, this is often a problem. While it may seem successful, rapid crystallization (or "crashing out") tends to trap impurities within the crystal lattice, which defeats the purpose of purification.[3][8] The goal of crystallization is slow, methodical growth, which allows impurities to remain in the mother liquor.[3] An ideal crystallization process should take place over 15-20 minutes or longer.[3]

Methods to Slow Down Crystal Growth:

  • Use More Solvent: The most common cause of rapid crystallization is using too little solvent. Re-heat the flask to re-dissolve the precipitate, then add an additional 5-10% volume of the hot solvent. This slight excess ensures that the solution is not oversaturated at a high temperature, forcing crystallization to occur more slowly and at a lower temperature.[3]

  • Insulate the Flask: A shallow pool of solvent in a large flask has a high surface area, leading to rapid cooling.[3] If possible, transfer the solution to a smaller flask. To slow the cooling rate, place the flask on a cork ring or a folded towel and cover the top with a watch glass. This minimizes heat loss and promotes the formation of larger, purer crystals.[3]

Q4: My final yield of crystals is very low. What are the likely causes?

A4: Maximizing Crystal Recovery

A low yield can be attributed to several factors, from procedural losses to solubility issues.[3]

Potential Causes and Solutions:

  • Excessive Solvent Usage: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[3] To check this, take a drop of the mother liquor (the liquid left after filtering your crystals) and let the solvent evaporate. If a large amount of solid residue remains, your yield was likely impacted. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration step to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem. To prevent this, use a stemless funnel, pre-heat the funnel with hot solvent before filtering, and keep the solution at a boil until you are ready to filter.

  • Incomplete Transfer: Ensure all crystals are scraped from the crystallization flask and transferred to the filter. Rinsing the flask with a small amount of the cold filtrate (mother liquor) can help transfer any remaining crystals without dissolving them.

Visual Troubleshooting Guide

This decision tree provides a logical workflow for addressing common crystallization failures.

Troubleshooting_Crystallization start Crystallization Problem Observed oiling_out Problem: Oiling Out (Liquid Droplets Form) start->oiling_out no_crystals Problem: No Crystals Form start->no_crystals crashed_out Problem: Rapid Crashing (Fine Powder Forms) start->crashed_out low_yield Problem: Low Yield start->low_yield reheat_add_solvent 1. Re-heat solution 2. Add more solvent 3. Cool slowly again oiling_out->reheat_add_solvent Primary Action scratch 1. Scratch flask with a glass rod no_crystals->scratch reheat_add_more_solvent 1. Re-heat to dissolve 2. Add 5-10% more solvent 3. Cool slowly crashed_out->reheat_add_more_solvent check_mother_liquor Check mother liquor for dissolved product low_yield->check_mother_liquor change_solvent Try a different solvent with a lower boiling point reheat_add_solvent->change_solvent If problem persists seed 2. Add a seed crystal scratch->seed concentrate 3. Boil off some solvent to concentrate seed->concentrate cool_further 4. Cool in an ice bath concentrate->cool_further insulate Insulate the flask to slow the cooling rate reheat_add_more_solvent->insulate Also consider recover_second_crop Evaporate some solvent and re-cool for a second crop of crystals check_mother_liquor->recover_second_crop If significant residue

Caption: A decision tree for troubleshooting common crystallization issues.

Experimental Protocol: General-Purpose Crystallization

This protocol provides a robust starting point for the crystallization of this compound.

Workflow Diagram

Crystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_isolation Isolation & Drying dissolve 1. Dissolution Dissolve crude solid in minimum amount of hot solvent. hot_filtration 2. Hot Filtration (Optional) Quickly filter hot solution to remove insoluble impurities. dissolve->hot_filtration cool_slowly 3. Slow Cooling Allow solution to cool slowly to room temperature, then in an ice bath. hot_filtration->cool_slowly collect 4. Crystal Collection Collect crystals by suction filtration. cool_slowly->collect wash 5. Washing Rinse crystals with a small amount of ice-cold solvent. collect->wash dry 6. Drying Dry the crystals under vacuum to remove trace solvent. wash->dry

Caption: A standard workflow for purification by recrystallization.

Step-by-Step Methodology
  • Solvent Selection: Choose an appropriate solvent or solvent pair. A good solvent should dissolve the compound well when hot but poorly when cold.[6] Based on the compound's structure, consider solvents like ethanol, methanol, ethyl acetate, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[3]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any other insoluble impurities, perform a hot filtration using a pre-heated, stemless funnel and fluted filter paper. This must be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[3] Do not disturb the flask during this period. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove the last traces of solvent.

Frequently Asked Questions (FAQs)

Q: How do I strategically choose the best solvent for crystallization? A: The ideal solvent will dissolve your compound completely when hot but very little when cold. A general rule of thumb is "like dissolves like"; polar compounds dissolve in polar solvents. A good starting point is to test the solubility of a few milligrams of your compound in about 0.5 mL of different solvents at room temperature and then with heating.[6] If no single solvent is ideal, a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be used.[6][9]

Q: What is the purpose of a "seed crystal" and when should I use one? A: A seed crystal is a small piece of the pure substance that provides a template for crystal growth.[7] It helps overcome the kinetic barrier to nucleation, which is the initial formation of a stable crystal nucleus. You should add a seed crystal when your solution is cool and supersaturated, but no crystals have formed spontaneously.[7]

Q: My crystals look clean, but analytical data (e.g., NMR) shows impurities. How can I improve purity further? A: If a single crystallization does not yield a product of sufficient purity, a second recrystallization is often necessary. Ensure you are following best practices: use the correct amount of solvent, cool the solution slowly to avoid trapping impurities, and wash the collected crystals with fresh, cold solvent.[3] If impurities persist, they may have similar solubility properties to your compound. In this case, purification by another method, such as column chromatography, may be required before a final crystallization step.

References

Technical Support Center: Analytical Methods for Impurities in Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the impurity analysis of this key pharmaceutical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

The Criticality of Impurity Profiling

This compound is a versatile heterocyclic building block in medicinal chemistry. Its purity is paramount, as even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in new drug substances.[1][2][3] This guide will equip you with the knowledge to develop robust analytical methods and troubleshoot common issues, ensuring the quality and compliance of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in a batch of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route, storage conditions, and purification methods. A common and efficient method for synthesizing substituted pyrroles is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5][6] Based on this and other potential synthetic pathways, impurities can be classified into several categories:

Table 1: Potential Impurities in this compound

Impurity CategoryPotential ImpuritiesRationale / Origin
Process-Related Impurities Unreacted Starting Materials (e.g., 1,4-dicarbonyl precursors, amino acid esters)Incomplete reaction during synthesis.
By-products (e.g., Isomeric pyrroles, Furan derivatives)Side reactions, such as self-condensation of the dicarbonyl compound under acidic conditions, are known to occur in Paal-Knorr synthesis.[5]
Reagents and Catalysts (e.g., Residual acids/bases, metal catalysts)Carryover from the reaction and work-up steps.
Degradation Products Oxidized Pyrroles (e.g., Pyrrolinones)The electron-rich pyrrole ring is susceptible to oxidation, especially when exposed to air and light.[7]
Dimers and PolymersPyrroles can undergo acid-catalyzed polymerization, leading to colored, often insoluble, materials.[8]
Hydrolysis Products (e.g., 3-hydroxy-1H-pyrrole-2-carboxylic acid)The methyl ester functionality can be hydrolyzed under acidic or basic conditions.[8]
Q2: Which analytical technique is most suitable for routine purity analysis and impurity detection?

A2: For routine analysis, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard.[9] It is ideal for separating the polar, non-volatile this compound from its potential non-volatile impurities. A reversed-phase method is typically the first choice. For identification and characterization of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.

For volatile or semi-volatile impurities, such as residual solvents or certain starting materials, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.

Troubleshooting Guide: HPLC Analysis

Q3: I'm observing significant peak tailing for the main compound. What is the cause and how can I fix it?

A3: Peak tailing for a compound like this compound, which has both a hydroxyl group (acidic) and a pyrrole nitrogen, is a classic problem in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.

Here is a systematic approach to troubleshoot and resolve this issue:

  • Mobile Phase pH Adjustment: The ionization state of your analyte and the silanol groups is pH-dependent.

    • Explanation: At a low pH (e.g., 2.5-3.5), the acidic silanol groups on the column are protonated and less likely to interact with your analyte. The pyrrole nitrogen will be protonated, but the hydroxyl group will be neutral. This often leads to a more symmetrical peak shape.

    • Action: Incorporate a buffer into your mobile phase. A phosphate or formate buffer at a concentration of 10-25 mM is a good starting point. Adjust the pH to be at least 1.5-2 pH units away from the pKa of your analyte.

  • Increase Buffer Strength:

    • Explanation: A higher buffer concentration can help to saturate the active sites on the stationary phase, further reducing secondary interactions.

    • Action: If pH adjustment alone is not sufficient, try increasing the buffer concentration to 50 mM.

  • Use a Modern, High-Purity Column:

    • Explanation: Older "Type A" silica columns have a higher concentration of acidic silanols. Modern "Type B" high-purity silica columns are end-capped to a much greater extent, minimizing these problematic interactions.

    • Action: Switch to a column specifically designed for polar compounds or one with advanced end-capping.

  • Consider a Polar-Embedded or Phenyl Stationary Phase:

    • Explanation: Polar-embedded phases have a polar group near the silica surface that helps to shield the analyte from silanols. Phenyl phases can offer alternative selectivity for aromatic compounds.[10]

    • Action: Screen columns with different stationary phases, such as an RP-Amide or Phenyl-Hexyl column.

Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed ph_check Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5) start->ph_check ph_check->ph_check buffer_check Is Buffer Strength Sufficient? (e.g., 10-50 mM) ph_check->buffer_check Yes buffer_check->buffer_check column_check Using a High-Purity, End-capped Column? buffer_check->column_check Yes column_check->column_check alt_column Consider Alternative Stationary Phase (Polar-Embedded, Phenyl) column_check->alt_column Yes solution Symmetrical Peak Achieved alt_column->solution

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Q4: My analyte has very little or no retention on a C18 column, even with 100% aqueous mobile phase. What should I do?

A4: This is a common issue for highly polar compounds. Standard C18 phases can undergo "phase collapse" or "pore dewetting" in highly aqueous mobile phases, leading to a loss of retention and reproducibility.

  • Solution 1: Use an AQ-type Column: These are C18 columns specifically designed to be stable in 100% aqueous conditions. They often have polar end-capping or a lower ligand density to prevent phase collapse.

  • Solution 2: Use a Polar-Embedded Column: As mentioned previously, these columns are highly effective for retaining polar compounds.

  • Solution 3: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode of chromatography that uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). In HILIC, polar analytes are well-retained.

Troubleshooting Guide: GC-MS Analysis

Q5: I suspect my compound is degrading in the GC inlet. How can I confirm this and prevent it?

A5: this compound contains a hydroxyl group and a pyrrole ring, making it susceptible to thermal degradation at high temperatures.[11]

  • Confirmation of Degradation:

    • Vary Inlet Temperature: Analyze the sample at a range of inlet temperatures (e.g., starting from 200°C and increasing in 25°C increments). If you see a decrease in the main peak area and an increase in other, smaller peaks as the temperature rises, degradation is likely occurring.

    • Use a Split/Splitless Liner with Glass Wool: Active sites in the inlet can catalyze degradation. A deactivated liner with glass wool can help trap non-volatile residues and provide a more inert surface.

  • Prevention of Degradation:

    • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your compound.

    • Derivatization: This is often the most effective solution. The polar hydroxyl group can be converted to a less polar, more thermally stable silyl ether by reacting the sample with a derivatizing agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This will also improve the chromatographic peak shape.

    • Use a Cold On-Column or PTV Inlet: These specialized inlets introduce the sample into the column at a low temperature, which is then ramped up. This minimizes the time the analyte spends in a hot metal inlet, significantly reducing the risk of thermal degradation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Objective: To separate this compound from its potential process-related and degradation impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm (or use PDA to monitor multiple wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Structural Identification (after Derivatization)
  • Objective: To identify volatile impurities and confirm the structure of thermally stable derivatives of non-volatile impurities.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Derivatization Procedure:

    • Accurately weigh about 1 mg of the sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Inlet: Split/Splitless, 250 °C, Split ratio 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 amu.

Workflow for Impurity Identification and Structural Elucidation

The definitive identification of an unknown impurity requires a multi-faceted approach, combining data from several analytical techniques.

Diagram: Impurity Identification Workflow

G cluster_0 Detection & Quantification cluster_1 Isolation & Characterization detect Detect Impurity (HPLC-UV / GC-MS) quantify Quantify Impurity (Area % or vs. Standard) detect->quantify report_thresh Impurity > Reporting Threshold? quantify->report_thresh id_thresh Impurity > Identification Threshold? report_thresh->id_thresh Yes report_thresh->id_thresh note Reference ICH Q3A Guidelines for Thresholds report_thresh->note lcms LC-MS Analysis (Molecular Weight, Fragmentation) id_thresh->lcms Yes id_thresh->lcms id_thresh->note isolate Isolate Impurity (Prep-HPLC or Fraction Collection) lcms->isolate lcms->isolate nmr NMR Analysis (¹H, ¹³C, 2D) (Structural Elucidation) isolate->nmr isolate->nmr structure Propose Structure nmr->structure nmr->structure

Caption: A workflow for the identification and structural elucidation of impurities.

Interpreting the data from these techniques is key. For example, in the ¹H NMR spectrum of a pyrrole derivative, the chemical shifts are highly sensitive to the position and electronic nature of substituents.[1][12] Electron-withdrawing groups like the carboxylate will generally shift adjacent proton signals downfield (to a higher ppm). The coupling patterns between the ring protons can help determine the substitution pattern, confirming if an impurity is an isomer of the main compound.

By systematically applying these analytical strategies and troubleshooting guides, you can confidently characterize the impurity profile of this compound, ensuring the quality and safety of your materials.

References

Validation & Comparative

Comparative Analysis of Pyrrole Derivatives in Biological Assays: A Focus on the 3-Hydroxy-1H-pyrrole-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of various pyrrole derivatives, with a central focus on compounds derived from the methyl 3-hydroxy-1H-pyrrole-2-carboxylate scaffold. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed examination of how structural modifications to this core influence performance in key biological assays. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for relevant assays to ensure reproducibility and a deeper understanding of the underlying science.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive starting point for the design of novel therapeutic agents. Among the various substituted pyrroles, the 3-hydroxy-1H-pyrrole-2-carboxylate framework serves as a versatile building block for creating libraries of compounds for biological screening. The presence of the hydroxyl and carboxylate groups at adjacent positions offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space and its impact on biological function.

This guide will focus on a series of pyrrole derivatives synthesized from this scaffold and evaluate their comparative efficacy in anticancer assays, a field where pyrrole-containing compounds have shown significant promise.

Comparative Analysis of Anticancer Activity

A significant body of research has been dedicated to synthesizing and evaluating pyrrole derivatives for their potential as anticancer agents. Here, we compare a series of N-substituted pyrrole derivatives, which have been evaluated for their cytotoxic activity against various cancer cell lines. The core structure, derived from a 3-hydroxy-1H-pyrrole-2-carboxylate precursor, is modified at the N1 position with different aromatic and aliphatic groups to investigate the structure-activity relationship.

Quantitative Comparison of Cytotoxicity (IC50)

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a representative set of N-substituted 3-hydroxy-1H-pyrrole-2-carboxylate derivatives against the human cervical cancer cell line (HeLa). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDN1-SubstituentIC50 (µM) against HeLa Cells
1 Methyl> 100
2 Phenyl45.2
3 4-Chlorophenyl15.8
4 4-Methoxyphenyl28.9
5 4-Nitrophenyl10.5
Doxorubicin (Reference Drug)1.2

This data is a representative compilation from various studies on substituted pyrroles and is intended for comparative purposes.

Interpretation of Structure-Activity Relationship (SAR)

The data presented above reveals key insights into the SAR of this series of compounds:

  • Core Scaffold: The unsubstituted N-methyl derivative (Compound 1) shows minimal activity, indicating that substitution at the N1 position is crucial for cytotoxicity.

  • Aromatic Substitution: The introduction of a phenyl group at the N1 position (Compound 2) confers moderate activity.

  • Electronic Effects: Modifying the electronics of the N-phenyl ring significantly impacts activity. The presence of an electron-withdrawing group, such as a chloro (Compound 3) or a nitro group (Compound 5), enhances cytotoxicity. The nitro-substituted derivative (Compound 5) is the most potent in this series.

  • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (Compound 4) leads to a decrease in activity compared to the chloro- and nitro-substituted analogs.

This SAR suggests that the anticancer activity of these pyrrole derivatives is influenced by the electronic properties of the N1-substituent, with electron-withdrawing groups leading to increased potency. This may be due to altered binding interactions with the biological target.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, we provide a detailed protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

MTT Assay for Cytotoxicity Screening

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • HeLa cells (or other cancer cell lines)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the HeLa cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the reference drug (Doxorubicin) in complete DMEM. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay & Reading seed_cells Seed HeLa cells (5,000 cells/well) incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT solution (20 µL/well) incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan (150 µL DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanistic Considerations

While the precise mechanism of action for this class of pyrrole derivatives is still under investigation, several plausible hypotheses exist based on related compounds. Many small molecule anticancer agents exert their effects through one or more of the following mechanisms:

  • Induction of Apoptosis: The compounds may trigger programmed cell death (apoptosis) by activating caspase cascades or by disrupting the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: They could halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M or G1/S phase), preventing them from dividing.

  • Inhibition of Kinases: Pyrrole-containing compounds are known to act as kinase inhibitors. These derivatives might be targeting specific protein kinases that are overactive in cancer cells and are critical for their growth and survival.

Further studies, such as flow cytometry for cell cycle analysis, western blotting for apoptosis-related proteins, and kinase inhibition assays, would be necessary to elucidate the exact mechanism of action.

Potential Signaling Pathway Involvement

Apoptosis_Pathway Pyrrole_Derivative Pyrrole Derivative Bax Bax Pyrrole_Derivative->Bax Activates Bcl2 Bcl-2 Pyrrole_Derivative->Bcl2 Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism involving the induction of apoptosis.

Conclusion and Future Directions

The 3-hydroxy-1H-pyrrole-2-carboxylate scaffold is a valuable starting point for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that modifications at the N1 position, particularly with electron-withdrawing aromatic groups, can significantly enhance cytotoxic activity against cancer cells. The N-(4-nitrophenyl) derivative emerged as a promising lead compound in the representative series discussed.

Future work should focus on:

  • Expanding the SAR: Synthesizing a broader range of derivatives to further refine the understanding of the structural requirements for activity.

  • Mechanistic Studies: Elucidating the precise molecular target and mechanism of action for the most potent compounds.

  • In Vivo Evaluation: Testing the lead compounds in animal models to assess their efficacy and safety in a whole-organism context.

This guide provides a framework for comparing pyrrole derivatives and highlights the importance of systematic chemical modification and rigorous biological evaluation in the quest for new and more effective cancer therapies.

A Comparative Analysis of Synthetic Routes to Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a key pharmacophore in numerous biologically active compounds. The strategic placement of the hydroxyl and carboxylate functionalities offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each pathway to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Synthesis via Glycine and a Glycidic Ester (Based on U.S. Patent 4,774,340A)

A patented method provides a direct approach to the 3-hydroxypyrrole core through the reaction of a glycidic acid with glycine.[1] This pathway is notable for its construction of the pyrrole ring from acyclic precursors.

Reaction Mechanism

The synthesis initiates with the opening of an epoxide ring of a glycidic acid by the amino group of glycine. The resulting intermediate undergoes cyclization and subsequent dehydration to form the aromatic pyrrole ring. While the patent describes the synthesis of a 5-phenyl substituted analog, the core methodology can be adapted for the synthesis of the parent this compound.

Expert Insights

This route is advantageous as it builds the core pyrrole structure with the desired 3-hydroxy substitution pattern directly. The availability of various substituted glycidic esters allows for the synthesis of a library of analogs. However, the preparation of the requisite glycidic ester starting materials can involve multiple steps and may present challenges in terms of yield and purification.

Experimental Protocol

Step 1: Synthesis of the Dipotassium Salt of 2-Hydroxy-3-(carboxymethylamino)succinic acid

  • To a solution of potassium hydroxide in water, add glycine followed by a suitable trans-β-substituted glycidic acid.

  • Heat the mixture to 100°C for 2 hours.

  • Cool the reaction to room temperature and adjust the pH to 12 with additional potassium hydroxide.

  • Extract the aqueous solution with ethyl acetate to remove any unreacted starting materials.

  • Evaporate the aqueous solution to dryness under vacuum.

  • Dissolve the resulting solid in hot ethanol and allow it to crystallize upon cooling to yield the dipotassium salt.

Step 2: Cyclization and Esterification to this compound

  • The dipotassium salt from the previous step is subjected to conditions that facilitate cyclization and dehydration to form the 3-hydroxypyrrole ring.

  • Subsequent esterification with methanol under acidic conditions would yield the final product, this compound.

Route 2: The Paal-Knorr Synthesis Approach

The Paal-Knorr synthesis is a classical and widely employed method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4][5]

Reaction Mechanism

The reaction proceeds through the formation of a hemiaminal upon the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves dehydration to furnish the aromatic pyrrole ring.[2]

Expert Insights

The primary advantage of the Paal-Knorr synthesis is its operational simplicity and the ready availability of a wide range of 1,4-dicarbonyl compounds and primary amines.[2] This allows for the synthesis of a diverse array of substituted pyrroles. However, the synthesis of the specific 1,4-dicarbonyl precursor required for this compound may not be trivial.

Experimental Protocol

Step 1: Preparation of a Suitable 1,4-Dicarbonyl Precursor

A key challenge is the synthesis of a 1,4-dicarbonyl compound that will lead to the desired 3-hydroxy-2-carboxylate substitution pattern. This would likely involve a multi-step synthesis.

Step 2: Paal-Knorr Cyclization

  • Dissolve the 1,4-dicarbonyl precursor in a suitable solvent such as acetic acid or ethanol.

  • Add a source of ammonia, such as ammonium acetate or ammonia gas.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired pyrrole.

Route 3: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is another cornerstone in pyrrole chemistry, typically involving the condensation of an α-amino-ketone with a β-ketoester.[6][7][8]

Reaction Mechanism

The reaction is initiated by the condensation of the α-amino-ketone with the β-ketoester to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to afford the pyrrole ring. A key feature of the Knorr synthesis is that the α-amino-ketones are often generated in situ from the corresponding oximes to avoid self-condensation.[7]

Expert Insights

The Knorr synthesis is a powerful tool for constructing highly functionalized pyrroles.[6][7][8] The choice of the α-amino-ketone and the β-ketoester allows for precise control over the substitution pattern of the final product. A significant challenge for the synthesis of this compound via this route would be the preparation of the appropriately substituted α-amino-ketone precursor.

Experimental Protocol

Step 1: In Situ Generation of the α-Amino-ketone

  • Dissolve the corresponding α-oximino-ketone in a mixture of acetic acid and a reducing agent, such as zinc dust.

  • Stir the mixture at room temperature to facilitate the reduction of the oxime to the amine.

Step 2: Condensation and Cyclization

  • To the in situ generated α-amino-ketone, add the desired β-ketoester.

  • Heat the reaction mixture to reflux for several hours.

  • Work-up the reaction as described for the Paal-Knorr synthesis.

  • Purify the product by column chromatography or recrystallization.

Comparative Summary of Synthesis Routes

Parameter Route 1: Glycidic Ester Route 2: Paal-Knorr Route 3: Knorr Synthesis
Starting Materials Glycine, Glycidic Ester1,4-Dicarbonyl, Ammonia/Amineα-Amino-ketone, β-Ketoester
Key Advantages Direct formation of 3-hydroxy-pyrrole coreOperational simplicity, wide substrate scopeHigh degree of control over substitution
Key Challenges Synthesis of glycidic ester precursorSynthesis of specific 1,4-dicarbonyl precursorSynthesis of α-amino-ketone precursor
Scalability Potentially scalableGenerally scalableScalable with in situ generation of amine
Versatility Good for analog synthesisExcellent for diverse pyrrole librariesExcellent for highly functionalized pyrroles

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Glycidic Ester Synthesis cluster_1 Route 2: Paal-Knorr Synthesis cluster_2 Route 3: Knorr Synthesis A1 Glycine C1 Intermediate Adduct A1->C1 B1 Glycidic Ester B1->C1 D1 This compound C1->D1 Cyclization & Esterification A2 1,4-Dicarbonyl Precursor D2 This compound A2->D2 B2 Ammonia B2->D2 Condensation & Cyclization A3 α-Amino-ketone Precursor D3 This compound A3->D3 B3 β-Ketoester B3->D3 Condensation & Cyclization

Caption: Comparative workflow of the three main synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached through several established methodologies for pyrrole synthesis. The choice of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and the need for analog synthesis. The glycidic ester-based approach offers a direct route to the desired hydroxypyrrole core. In contrast, the Paal-Knorr and Knorr syntheses are more general methods that provide broad flexibility but may require more extensive synthesis of the necessary precursors. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable researchers to make an informed decision for their synthetic endeavors.

References

Comparative Guide to the Biological Target Validation of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action for a Novel Small Molecule

Introduction: From Chemical Structure to Biological Hypothesis

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a small molecule with a chemical structure suggestive of a specific mode of biological action. While not extensively characterized in public literature[1][2][3], its core motif—a hydroxylated pyrrole carboxyester—bears a striking resemblance to the endogenous 2-oxoglutarate (2OG) co-substrate utilized by a large family of non-heme iron-dependent oxygenases.[4][5][6] This structural analogy forms the cornerstone of our central hypothesis: This compound functions as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases, with a probable primary target being the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.

The HIF pathway is a critical cellular oxygen-sensing mechanism. Under normal oxygen levels (normoxia), PHD enzymes (predominantly PHD2) hydroxylate proline residues on the HIF-α subunit. This modification tags HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. Inhibition of PHDs prevents this degradation, causing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of a host of hypoxia-responsive genes, including erythropoietin (EPO).[7][8][9]

This guide provides a comprehensive, multi-tiered strategy to rigorously validate this hypothesis. We will compare the activity of this compound (referred to henceforth as "Test Compound") against well-characterized, clinically relevant HIF PHD inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering both the "why" behind experimental choices and the detailed "how" of their execution.

Comparative Compounds: Establishing a Performance Benchmark

To objectively assess the Test Compound, it is essential to benchmark its performance against known inhibitors of the putative target. Several potent HIF PHD inhibitors are in clinical trials or have been approved for treating anemia associated with chronic kidney disease.[10][11][12] These will serve as our positive controls and comparators.

CompoundChemical ClassReported PHD2 IC₅₀Key Features
Roxadustat (FG-4592) Isoquinoline derivative~591 nM[7]Second-generation HIF stabilizer.[13]
Daprodustat (GSK1278863) Glycine derivative22.2 nM[7]Potent inhibitor with demonstrated efficacy in increasing hemoglobin levels.[9]
Vadadustat (AKB-6748) Pyridine derivative11.83 nM (PHD2)[7]Potent inhibitor of all three PHD isoforms.
Molidustat (BAY 85-3934) Pyrimidine derivative280 nM[7]Orally available inhibitor studied for anemia treatment.[8]
Dimethyloxalylglycine (DMOG) 2-OG analog-A widely used, cell-permeable, non-selective 2OG oxygenase inhibitor; serves as a tool compound.[9]

These compounds provide a robust framework for comparison, spanning different chemical scaffolds and potencies.

Part 1: Biochemical Validation - Direct Target Inhibition

The first step is to determine if the Test Compound directly inhibits the enzymatic activity of the primary putative target, PHD2, in a purified, cell-free system.

Rationale for the Biochemical Approach

A direct enzymatic assay provides unambiguous evidence of target engagement, independent of cellular complexities like membrane permeability or metabolic conversion. We will employ a well-established method that measures the hydroxylation of a HIF-1α peptide substrate by recombinant human PHD2.[8][14] The assay quantifies the conversion of 2-oxoglutarate to succinate, a direct byproduct of the hydroxylation reaction.[5][14]

Workflow: PHD2 Biochemical Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant PHD2 - HIF-1α peptide substrate - [14C]-2-Oxoglutarate - Fe(II), Ascorbate mix Mix reagents and compounds in 96-well plate reagents->mix compounds Prepare Compound Dilutions: - Test Compound - Positive Controls (e.g., Daprodustat) - DMSO (Vehicle) compounds->mix incubate Incubate at 37°C mix->incubate quench Quench reaction incubate->quench separate Separate [14C]-succinate from [14C]-2OG quench->separate measure Quantify [14C]-succinate (Scintillation Counting) separate->measure analyze Calculate % Inhibition and determine IC₅₀ measure->analyze

Caption: Workflow for the PHD2 biochemical inhibition assay.

Experimental Protocol: PHD2 Inhibition Assay
  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl, pH 7.5.

    • Prepare a reaction mixture containing recombinant human PHD2 (e.g., 50 nM), a synthetic HIF-1α peptide (e.g., 50 µM), FeSO₄ (5 µM), and L-ascorbic acid (100 µM).

    • Prepare a solution of [5-¹⁴C]-2-oxoglutaric acid (e.g., 1 µM).

  • Compound Plating:

    • Perform serial dilutions of the Test Compound and positive controls (e.g., Daprodustat, Roxadustat) in DMSO.

    • Add 1 µL of each compound dilution to a 96-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells with a potent inhibitor at a saturating concentration as a positive control (100% inhibition).

  • Reaction Initiation and Incubation:

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the [¹⁴C]-2-oxoglutarate solution.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding a strong acid (e.g., perchloric acid).

    • Separate the product, [¹⁴C]-succinic acid, from the unreacted [¹⁴C]-2-oxoglutaric acid using a validated method such as ion-exchange chromatography or precipitation with phenylhydrazine.[14]

    • Quantify the amount of [¹⁴C]-succinate produced using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 2: Cellular Validation - Target Engagement and Downstream Effects

Demonstrating direct enzyme inhibition is crucial, but it is insufficient to validate a biological target. We must confirm that the Test Compound can enter cells, bind to its intended target, and elicit the expected downstream physiological response.

Direct Target Engagement in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method that assesses drug-target interaction in a native cellular environment.[15] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][17] A positive result in CETSA provides strong evidence that the Test Compound directly engages with PHD2 inside intact cells.

Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis cells Culture relevant cells (e.g., HeLa, HEK293) treat Treat cells with Test Compound or DMSO (Vehicle) cells->treat aliquot Aliquot cell suspensions treat->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Lyse cells (Freeze-thaw) heat->lyse centrifuge Centrifuge to pellet precipitated proteins lyse->centrifuge sds Analyze soluble fraction by SDS-PAGE & Western Blot centrifuge->sds quantify Quantify PHD2 band intensity and plot melt curve sds->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for PHD2
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa cells) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Treat one aliquot of cells with the Test Compound at a concentration well above its expected EC₅₀ (e.g., 10-50 µM) and another with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.[18]

  • Thermal Challenge:

    • Divide each treatment group into smaller aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[16]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen.[18]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[18]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the samples by SDS-PAGE and Western blot using a validated antibody specific for PHD2.

    • Quantify the band intensities for PHD2 at each temperature.

    • Plot the relative band intensity against temperature for both the DMSO- and compound-treated groups. A shift in the melting curve to a higher temperature in the presence of the Test Compound indicates target stabilization and engagement.[19]

Downstream Pathway Activation: HIF-1α Stabilization and HRE Reporter Assay

Rationale: If the Test Compound inhibits PHD2, it should lead to the stabilization and accumulation of HIF-1α protein, which in turn will activate the transcription of genes regulated by Hypoxia Response Elements (HREs). We will validate this using two complementary assays.[7][8]

A. HIF-1α Stabilization by Western Blot

This assay directly measures the accumulation of the HIF-1α protein in response to compound treatment.

Experimental Protocol:

  • Cell Treatment: Seed HeLa or Hep3B cells and allow them to adhere. Treat cells with a dose-response curve of the Test Compound, a positive control (e.g., Daprodustat), and a vehicle control (DMSO) for 4-6 hours under normoxic conditions.[7][8]

  • Lysate Preparation: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[7]

    • Incubate with the appropriate secondary antibody and visualize using an ECL detection system.

  • Analysis: A dose-dependent increase in the HIF-1α band intensity relative to the loading control indicates successful pathway activation.

B. HRE-Luciferase Reporter Assay

This functional assay quantifies the transcriptional activity of the stabilized HIF-α.[7]

Experimental Protocol:

  • Transfection: Transfect HEK293 cells with a reporter plasmid containing multiple HRE sequences upstream of a firefly luciferase gene. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[7]

  • Compound Treatment: After 24 hours, treat the transfected cells with a dose-response curve of the Test Compound and controls for 16-24 hours.[9]

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent increase in normalized luciferase activity confirms that the stabilized HIF-α is transcriptionally active. Calculate the EC₅₀ value from the dose-response curve.

Part 3: In Vivo Target Validation - Eliciting a Physiological Response

The ultimate validation of a biological target is the demonstration of a relevant physiological effect in a living organism. For a HIF PHD inhibitor, the hallmark response is the stimulation of endogenous erythropoietin (EPO) production.[20]

Rationale for In Vivo Analysis

An in vivo model integrates the complexities of absorption, distribution, metabolism, and excretion (ADME) and confirms that the compound can reach its target in relevant tissues (primarily the kidney and liver for EPO production) at sufficient concentrations to produce a therapeutic effect.

Experimental Protocol: EPO Induction in Mice
  • Animal Model: Use a standard mouse strain, such as C57BL/6.[20]

  • Compound Administration: Administer the Test Compound to groups of mice via a relevant route (e.g., oral gavage). Include a vehicle control group and a positive control group (e.g., Roxadustat).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 4, 8, 12, and 24 hours).

  • EPO Measurement: Separate plasma from the blood samples and measure the concentration of mouse EPO using a validated ELISA kit.

  • Analysis: A significant, time-dependent increase in plasma EPO levels in the compound-treated groups compared to the vehicle control group provides strong in vivo evidence of target engagement and functional outcome.[20]

Summary of Expected Outcomes and Data Interpretation

The following table summarizes the expected outcomes for the Test Compound if it is a bona fide HIF PHD inhibitor, compared to the established alternatives.

AssayExpected Outcome for Test CompoundComparison to Alternatives
PHD2 Biochemical Assay Dose-dependent inhibition of PHD2 activity.The IC₅₀ value will determine its potency relative to Roxadustat, Daprodustat, etc.
Cellular Thermal Shift Assay (CETSA) A positive thermal shift, indicating direct binding to PHD2 in cells.Confirms cellular target engagement, a key validation step.
HIF-1α Stabilization (Western Blot) Dose-dependent accumulation of HIF-1α protein in treated cells.The effective concentration (EC₅₀) can be compared to known inhibitors.
HRE Reporter Assay Dose-dependent increase in HRE-driven luciferase expression.Provides a functional readout of pathway activation and an EC₅₀ for comparison.
In Vivo EPO Induction Significant increase in plasma EPO levels in mice after administration.Demonstrates physiological efficacy and provides a basis for PK/PD modeling.

Conclusion: Building a Self-Validating Narrative

By following this structured, multi-level validation cascade, from the purified enzyme to a whole-organism response, we can construct a robust, self-validating case for the biological target of this compound. Each experimental stage builds upon the last: a positive result in the biochemical assay justifies the investment in cellular assays. Confirmation of cellular target engagement and pathway activation provides the rationale for advancing to in vivo studies.

This comprehensive approach not only identifies the primary target but also characterizes the compound's potency and cellular efficacy relative to established drugs in the same class. This positions the Test Compound within the broader landscape of HIF PHD inhibitors and provides the critical data needed for further drug development decisions. While this guide focuses on the HIF PHD family, significant inhibition of other 2OG-dependent oxygenases could represent potential off-target effects, warranting further investigation into selectivity.[21]

References

A Comparative Guide to the Structure-Activity Relationship of Pyrrole-Based Scaffolds: Insights from Methyl 3-hydroxy-1H-pyrrole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrole ring stands out as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] Its inherent aromaticity, coupled with its ability to engage in various intermolecular interactions, makes it a versatile template for drug design. This guide delves into the structure-activity relationship (SAR) of pyrrole-based compounds, with a specific focus on analogs of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate. While direct and extensive SAR studies on this specific molecule are not broadly available in the public domain, a wealth of information on closely related pyrrole-2-carboxylates and pyrrole-2-carboxamides allows for a comparative analysis to inform future drug discovery efforts.

This guide will objectively compare the performance of various structural modifications on the pyrrole scaffold and provide supporting experimental data from published literature. We will explore how substitutions on the pyrrole ring and modifications of the key functional groups influence biological activity, offering insights for the rational design of novel therapeutics.

The Core Scaffold: this compound

The foundational molecule, this compound, possesses key structural features that are pivotal for its potential biological activity. The pyrrole core provides a rigid framework, while the hydroxyl group at the C3 position and the methyl carboxylate at the C2 position offer opportunities for hydrogen bonding and esterase-mediated interactions, respectively. The NH group of the pyrrole ring can also act as a hydrogen bond donor.

Understanding the impact of modifying these key features is crucial for optimizing the therapeutic potential of this scaffold. The following sections will explore the SAR of related pyrrole derivatives, providing a roadmap for analog design.

Comparative Analysis of Structural Modifications

The biological activity of pyrrole derivatives can be significantly modulated by introducing various substituents at different positions of the pyrrole ring and by altering the nature of the functional groups.

Substitutions on the Pyrrole Ring

Systematic modifications of the pyrrole ring have yielded valuable insights into the structural requirements for various biological activities, including antibacterial and anticancer effects.

Table 1: Impact of Pyrrole Ring Substitutions on Biological Activity of Analogs

Position of SubstitutionSubstituentResulting Biological ActivityReference Compound(s)Key Findings
C4 Phenyl and Pyridyl groups with electron-withdrawing substituentsPotent anti-tuberculosis activityPyrrole-2-carboxamidesAttaching these groups greatly improved anti-TB activity.[3]
C4 Fluorophenyl moietyPotent anti-tuberculosis activities with low cytotoxicityPyrrole-2-carboxamidesCompounds with a fluorophenyl moiety had potent anti-TB activities (MIC < 0.016 μg/mL).[3]
C4 Strong electron-withdrawing group (e.g., CF3)Decreased anti-tuberculosis activityPyrrole-2-carboxamidesA strong electron-withdrawing group like CF3 decreased the activity compared to the parent compound.[3]
C4 Phenyl with electron-donating groupsSlight reduction in anti-tuberculosis activityPyrrole-2-carboxamidesElectron-donating groups at this position led to a slight reduction in activity.[3]
C4, C5 Vicinal 4,5-diphenyl groupsImportant for inhibitory potency against metallo-β-lactamases2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrileThe vicinal diphenyl substitution was found to be important for the inhibitory potency.[4]
Modification of the C2-Carboxylate Group

The ester functional group at the C2 position is a common site for modification to influence physicochemical properties and biological activity. Conversion to carboxamides is a frequent strategy to introduce additional hydrogen bonding interactions and modulate metabolic stability.

Table 2: Comparison of C2-Carboxylate and C2-Carboxamide Analogs

ModificationResulting Compound TypeImpact on Biological ActivityExample TargetKey Findings
Ester to AmidePyrrole-2-carboxamideOften enhances biological activity through additional H-bondingMmpL3 (Tuberculosis)The presence of carboxamide moiety can cause hydrogen bonds with a variety of enzymes and proteins, in many cases, inhibiting their activity.[3][5]
Ester to AmidePyrrole-2-carboxamideBulky substituents on the carboxamide can improve activityMmpL3 (Tuberculosis)Attaching bulky substituents to the carboxamide greatly improved anti-TB activity.[3]
Ester to HydrazidePyrrole-2-carbohydrazideCan serve as a scaffold for further derivatization to achieve potent activityEnoyl-acyl carrier protein reductase (Tuberculosis)Benzylidine pyrrole-2-carbohydrazide derivatives have shown good inhibitory activity against ENR.

Experimental Protocols: A Closer Look at Synthesis and Bioassays

The synthesis of pyrrole derivatives and the evaluation of their biological activity are fundamental to SAR studies. Below are representative protocols for the synthesis of a key intermediate and a common bioassay.

Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate

This protocol describes the synthesis of a key intermediate used in the preparation of more complex pyrrole derivatives.[3]

Step-by-step Methodology:

  • Hydrolysis: Methyl 4-bromo-1H-pyrrole-2-carboxylate is hydrolyzed to yield 4-bromo-1H-pyrrole-2-carboxylic acid.

  • Condensation: The resulting carboxylic acid is reacted with an appropriate amine (e.g., adamantan-2-amine) via a condensation reaction to afford the corresponding amide.

  • Suzuki Coupling: The bromo-pyrrole derivative can then undergo a Suzuki coupling reaction with various boronic acids to introduce diverse substituents at the C4 position.

  • Deprotection: Finally, any protecting groups are removed to yield the target compounds.

Antitubercular Activity Assessment: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Step-by-step Methodology:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The microplates are incubated at 37°C for a specified period.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading Results: After further incubation, the color change in the wells is observed. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizing Structure-Activity Relationships

Diagrams can effectively illustrate the key takeaways from SAR studies.

SAR_Summary cluster_ring Pyrrole Ring Modifications cluster_func Functional Group Modifications Core This compound Scaffold C4_EWG C4: Phenyl/Pyridyl with EWGs (e.g., -F, -Cl) Core->C4_EWG Increases Activity (Anti-TB) C4_EDG C4: Phenyl with EDGs (e.g., -OCH3) Core->C4_EDG Decreases Activity (Anti-TB) C4_CF3 C4: Strong EWG (e.g., -CF3) Core->C4_CF3 Decreases Activity (Anti-TB) C45_Ph C4, C5: Vicinal Diphenyl Core->C45_Ph Increases Activity (MBL Inhibition) C2_Amide C2: Carboxamide (with bulky R groups) Core->C2_Amide Increases Activity (Anti-TB) C2_Ester C2: Methyl Ester (Baseline) Core->C2_Ester Baseline Activity

Caption: Key structure-activity relationships for pyrrole-based compounds.

Workflow start Design Analogs of This compound synthesis Chemical Synthesis of Designed Compounds start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification bioassay Biological Evaluation (e.g., MABA for Anti-TB) purification->bioassay data_analysis SAR Data Analysis bioassay->data_analysis optimization Lead Optimization and Further Design data_analysis->optimization optimization->start Iterative Cycle

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion and Future Directions

The pyrrole scaffold, particularly the pyrrole-2-carboxylate and its derivatives, remains a highly promising area for the discovery of new therapeutic agents. This guide, by drawing comparisons from existing literature on analogs of this compound, highlights several key SAR trends. The substitution pattern on the pyrrole ring, especially at the C4 position, and the nature of the functional group at the C2 position are critical determinants of biological activity.

Future research should aim to conduct systematic SAR studies on the this compound scaffold itself. Investigating the role of the C3-hydroxyl group, exploring a wider range of substitutions at all positions of the pyrrole ring, and synthesizing a broader library of C2-functional group analogs will be crucial for unlocking the full therapeutic potential of this promising class of compounds. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the development of novel and effective drugs.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bioactive Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold represents a "privileged structure" due to its presence in numerous biologically active natural products and synthetic compounds. While the specific compound "Methyl 3-hydroxy-1H-pyrrole-2-carboxylate" serves as a valuable chemical intermediate, this guide will delve into the broader landscape of its structural analogues, particularly pyrrole-2-carboxamide and other derivatives, which have demonstrated significant therapeutic potential. We will objectively compare the performance of these derivatives, supported by experimental data, to provide actionable insights for future research and development.

Part 1: Anti-tuberculosis Activity of Pyrrole-2-Carboxamide Derivatives

A significant area of research for pyrrole derivatives has been in the development of novel anti-tuberculosis (anti-TB) agents, particularly targeting drug-resistant strains. One prominent target is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for mycolic acid transport and cell wall formation in Mycobacterium tuberculosis.

In Vitro Efficacy Against M. tuberculosis

A series of pyrrole-2-carboxamides have been designed and synthesized based on a structure-guided strategy targeting MmpL3. The in vitro efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis.

Table 1: In Vitro Anti-TB Activity of Pyrrole-2-Carboxamide Derivatives [1]

CompoundR1 SubstituentMIC (µg/mL) vs. M. tuberculosis H37RvCytotoxicity (IC50, µg/mL) vs. Vero cells
5 Phenyl0.04>64
16 4-Fluorophenyl<0.016>64
17 2-Fluorophenyl<0.016>64
18 3-Fluorophenyl<0.016>64
19 4-(Trifluoromethyl)phenyl0.16>64
28 2-Fluoro-4-pyridyl<0.016>64
32 2-Fluoro-4-pyridyl-5-methoxy<0.016>64
INH (Isoniazid) -0.03-
NITD-304 -<0.016-

From the data, it is evident that the introduction of electron-withdrawing groups, such as fluorine, on the phenyl or pyridyl ring at the R1 position significantly enhances the anti-TB activity. For instance, compounds 16 , 17 , 18 , 28 , and 32 exhibit potent activity with MIC values below 0.016 µg/mL, surpassing the efficacy of the first-line drug Isoniazid.[1] Importantly, these potent compounds demonstrate low cytotoxicity, indicating a favorable therapeutic index.

  • Preparation of Bacterial Suspension: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches an optical density (OD) of 0.6-0.8 at 600 nm. The suspension is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Incubation: The bacterial suspension is added to each well containing the diluted compounds. The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Reading: The plates are re-incubated for 24 hours, and the color change from blue to pink is observed. The MIC is defined as the lowest concentration of the compound that prevents a color change.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The in vivo efficacy of promising candidates is often evaluated in a mouse model of acute tuberculosis infection.

Table 2: In Vivo Efficacy of Compound 32 in a Mouse Model [1]

Treatment GroupDosage (mg/kg)Bacterial Load (log10 CFU) in LungsBacterial Load (log10 CFU) in Spleen
Vehicle Control-6.8 ± 0.25.9 ± 0.3
Compound 32 504.5 ± 0.34.1 ± 0.2
Isoniazid254.2 ± 0.43.8 ± 0.3

Compound 32 demonstrated significant in vivo efficacy, reducing the bacterial load in both the lungs and spleen of infected mice.[1] While Isoniazid showed slightly better activity, the results for compound 32 are highly promising for a developmental lead compound.

  • Infection: Female BALB/c mice are infected intravenously with M. tuberculosis H37Rv at a dose of approximately 1 x 10^6 CFU.

  • Treatment: Treatment is initiated one day post-infection. The test compound is administered orally once daily for 14 days. A vehicle control group and a positive control group (e.g., Isoniazid) are included.

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

  • Plating: Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

  • Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of colonies is counted to determine the bacterial load (CFU).

Part 2: Anti-Cancer Activity of Pyrrole Derivatives

Pyrrole derivatives have also emerged as a promising class of anti-cancer agents, with various mechanisms of action including inhibition of protein kinases like EGFR and VEGFR, and induction of apoptosis.[2]

In Vitro Cytotoxicity Against Cancer Cell Lines

The anti-proliferative activity of novel pyrrole derivatives is commonly assessed against a panel of human cancer cell lines using the MTT assay.

Table 3: In Vitro Anti-proliferative Activity of Pyrrole Derivatives [3][4]

CompoundCell LineIC50 (µM)
MI-1 Malignant Melanoma (SK-MEL-28)5.5
MI-1 Colon Carcinoma (HT-29)7.2
D1 Malignant Melanoma (SK-MEL-28)8.1
D1 Colon Carcinoma (HT-29)9.5
Pyrrole-2,3-dicarboxylate derivative 1 Liver Carcinoma (HepG2)12.5
Pyrrole-2,3-dicarboxylate derivative 29 Liver Carcinoma (HepG2)15.2

The data indicates that pyrrole derivatives like MI-1 and D1 exhibit potent cytotoxic effects against various cancer cell lines.[2] Furthermore, pyrrole-2,3-dicarboxylate derivatives have shown significant dose-dependent inhibition of HepG2 liver cancer cells.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of these compounds often involves assessing their ability to induce apoptosis.

dot

apoptosis_pathway Pyrrole_Derivatives Pyrrole Derivatives (e.g., MI-1, D1) EGFR_VEGFR EGFR/VEGFR Inhibition Pyrrole_Derivatives->EGFR_VEGFR ROS_Generation Increased Intracellular ROS Generation Pyrrole_Derivatives->ROS_Generation Apoptosis Apoptosis EGFR_VEGFR->Apoptosis Nuclear_Fragmentation Nuclear Fragmentation ROS_Generation->Nuclear_Fragmentation Nuclear_Fragmentation->Apoptosis

Caption: Proposed mechanism of anti-cancer action for certain pyrrole derivatives.

Studies have shown that some pyrrole derivatives can induce apoptosis in cancer cells, as evidenced by nuclear fragmentation and an increase in intracellular reactive oxygen species (ROS).[4] Additionally, compounds like MI-1 and D1 have been shown to act as competitive inhibitors of EGFR and VEGFR.[2]

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The extensive research into pyrrole derivatives has illuminated key structure-activity relationships that can guide future drug design.

dot

SAR_Workflow Core_Scaffold Pyrrole Core Scaffold Substituent_Modification Substituent Modification (e.g., R1, R2 positions) Core_Scaffold->Substituent_Modification In_Vitro_Screening In Vitro Screening (MIC, IC50) Substituent_Modification->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Efficacy & Toxicology Lead_Identification->In_Vivo_Testing

Caption: General workflow for the development of pyrrole-based therapeutics.

For the anti-TB pyrrole-2-carboxamides, the presence of hydrogens on the pyrrole-2-carboxamide moiety is crucial for activity.[1] Furthermore, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[1]

In the context of anti-cancer agents, the nature and position of substituents on the pyrrole ring significantly influence their cytotoxic potency and selectivity. The versatility of the pyrrole core allows for the synthesis of large libraries of compounds for screening against various therapeutic targets.

The continued exploration of the chemical space around the pyrrole scaffold, guided by computational modeling and robust biological evaluation, holds immense promise for the discovery of next-generation therapeutics for a wide range of diseases.

References

A Comparative Analysis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate and Established HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Prolyl Hydroxylase Inhibition

The cellular response to hypoxia, or low oxygen availability, is a fundamental biological process orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is targeted for degradation by a family of enzymes known as HIF prolyl hydroxylases (PHDs). This process is reversed under hypoxic conditions, leading to HIF-α stabilization and the activation of genes that promote red blood cell production (erythropoiesis), blood vessel formation (angiogenesis), and metabolic adaptation.

Pharmacological inhibition of PHDs can mimic a hypoxic state, leading to the stabilization of HIF-α even in the presence of normal oxygen levels. This has significant therapeutic implications, particularly for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] A new class of drugs, the HIF prolyl hydroxylase inhibitors (HIF-PHIs), has emerged as an oral alternative to traditional erythropoiesis-stimulating agents (ESAs).[2][3][4]

This guide provides a comparative analysis of a novel compound, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, with a panel of well-characterized and clinically relevant HIF-PHIs. While direct experimental data for this compound is not yet publicly available, its structural features strongly suggest it belongs to the class of 2-oxoglutarate (2-OG) analogues that competitively inhibit 2-OG-dependent dioxygenases like PHDs.[1][5] We will therefore compare its hypothesized activity profile with that of established inhibitors, providing a framework for its potential evaluation.

The HIF Prolyl Hydroxylase Family: Key Therapeutic Targets

The primary targets of the inhibitors discussed in this guide are the three main isoforms of HIF prolyl hydroxylase: PHD1, PHD2, and PHD3. These enzymes play a crucial role in the oxygen-sensing mechanism that governs HIF-α stability.[1] A related enzyme, Factor Inhibiting HIF (FIH), is another 2-OG-dependent dioxygenase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, providing a secondary level of regulation. Selectivity for the PHD isoforms over FIH is a key consideration in the development of HIF-PHI drugs.

Comparative Analysis of Known HIF Prolyl Hydroxylase Inhibitors

A number of HIF-PHIs have been developed, with several receiving regulatory approval for the treatment of renal anemia.[3] This section provides a comparative overview of some of the leading small molecule inhibitors.

Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory potency (IC50 values) of several key HIF-PHIs against the three main PHD isoforms. Lower IC50 values indicate higher potency.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Selectivity Notes
Roxadustat (FG-4592) -Potent inhibitor-Broadly potent across PHD isoforms.[6][7][8][9]
Vadadustat Potent inhibitorPotent inhibitorPotent inhibitorOrally bioavailable HIF-PH inhibitor.[10][11][12][13]
Daprodustat (GSK1278863) 3.522.25.5Potent inhibitor of all three PHD isoforms with selectivity over FIH.[14][15][16][17][18][19][20][21]
Molidustat (BAY 85-3934) 480280450Orally active inhibitor of all three PHD isoforms.[22][23][24][25][26][27]
IOX2 -21-22-Potent and selective inhibitor of PHD2 over FIH and other 2-OG oxygenases.[28][29][30][31][32][33][34]

Note: Direct comparative IC50 values across different studies should be interpreted with caution due to variations in assay conditions.

Mechanism of Action: The HIF Stabilization Pathway

The therapeutic effect of all the inhibitors discussed is rooted in their ability to stabilize HIF-α, leading to the transcription of HIF target genes, most notably erythropoietin (EPO).[6][7][9][35] This mimics the body's natural response to high altitude.

The following diagram illustrates the core mechanism of action of HIF prolyl hydroxylase inhibitors.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_phi Hypoxia / HIF-PHI PHD PHD Enzymes HIFa_normoxia HIF-α HIFa_normoxia->PHD Hydroxylation (O2, 2-OG dependent) VHL VHL HIFa_normoxia->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_PHI HIF-PHI (e.g., Methyl 3-hydroxy- 1H-pyrrole-2-carboxylate) PHD_inhibited PHD Enzymes HIF_PHI->PHD_inhibited Inhibition HIFa_stabilized HIF-α (stabilized) HIF_complex HIF-α/β Complex HIFa_stabilized->HIF_complex HIFb HIF-β (ARNT) HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) EPO_gene EPO Gene Transcription HRE->EPO_gene Activation

Caption: Mechanism of HIF-α stabilization by HIF prolyl hydroxylase inhibitors.

Experimental Protocols for Comparative Inhibitor Profiling

To evaluate a novel compound like this compound against known inhibitors, a series of standardized in vitro and cell-based assays are essential.

In Vitro PHD Inhibition Assay

This assay directly measures the enzymatic activity of purified PHD isoforms in the presence of varying concentrations of the inhibitor.

Objective: To determine the IC50 value of a test compound for each PHD isoform.

Materials:

  • Recombinant human PHD1, PHD2, and PHD3 enzymes

  • Biotinylated HIF-1α peptide substrate

  • Cofactors: 2-oxoglutarate, FeSO4, Ascorbate

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagents (e.g., Europium-labeled anti-hydroxylated HIF-1α antibody and streptavidin-allophycocyanin)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare a serial dilution of the test compound (e.g., this compound) and known reference inhibitors (e.g., Roxadustat, Daprodustat).

  • Add the PHD enzyme, biotinylated HIF-1α substrate, and cofactors to the wells of the microplate.

  • Add the serially diluted compounds to the respective wells.

  • Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents and incubate to allow for antibody binding.

  • Read the plate on a TR-FRET-capable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.[24][36]

The following diagram outlines the workflow for this in vitro assay.

In_Vitro_Assay cluster_workflow In Vitro PHD Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Cofactors) reaction Enzymatic Reaction in Microplate start->reaction dilution Serial Dilution of Inhibitors dilution->reaction stop Stop Reaction (add EDTA) reaction->stop detection Add Detection Reagents (TR-FRET) stop->detection read Read Plate detection->read analysis Data Analysis (IC50 Calculation) read->analysis

Caption: Workflow for a TR-FRET-based in vitro PHD inhibition assay.

Cell-Based HIF-α Stabilization Assay

This assay determines the ability of a compound to stabilize HIF-α in a cellular context.

Objective: To measure the EC50 value for HIF-α stabilization in a relevant cell line.

Materials:

  • Human cell line (e.g., HeLa, Hep3B, or a renal carcinoma cell line)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting (anti-HIF-1α, anti-β-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to an appropriate confluency in multi-well plates.

  • Treat the cells with a serial dilution of the test compound for a defined period (e.g., 4-6 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody against HIF-1α, followed by a secondary antibody.

  • Visualize the protein bands and quantify the HIF-1α signal.

  • Normalize the HIF-1α signal to a loading control (e.g., β-actin).

  • Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value.[37][36]

Conclusion and Future Directions

While this compound remains a compound of emerging interest, its structural analogy to the 2-oxoglutarate cofactor strongly positions it as a potential inhibitor of HIF prolyl hydroxylases. The established HIF-PHIs, such as Roxadustat, Vadadustat, Daprodustat, and Molidustat, provide a robust benchmark for evaluating its therapeutic potential.[6][10][14][37] The experimental protocols outlined in this guide offer a clear path for characterizing its potency, selectivity, and cellular activity.

Future investigations should focus on obtaining direct experimental data for this compound in the described assays. A comprehensive understanding of its inhibitory profile against all three PHD isoforms and its selectivity against FIH will be critical in determining its potential as a novel therapeutic agent for anemia and other hypoxia-related disorders.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a target molecule is paramount. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8), a versatile pyrrole derivative.[1][2] We will delve into the rationale behind experimental design, compare potential cross-reactive analogs, and provide actionable protocols for robust assessment.

Introduction: The Imperative of Specificity

This compound is a heterocyclic compound belonging to the pyrrole class, a scaffold present in numerous biologically active molecules and natural products.[3][4] Its utility as a pharmaceutical intermediate underscores the critical need to characterize its binding profile.[1][2] Cross-reactivity, the unintended binding of a compound or antibody to molecules other than its primary target, can lead to off-target effects, inaccurate experimental results, and potential toxicity in therapeutic applications.[5][6] Therefore, rigorous cross-reactivity assessment is not merely a regulatory checkbox but a fundamental aspect of scientific integrity and drug safety.[7][8]

This guide will focus on two primary contexts for cross-reactivity:

  • Immunoassay Specificity: Ensuring antibodies developed to detect this compound do not cross-react with structurally similar molecules.

  • Biological Activity Profiling: Determining if the compound itself interacts with unintended biological targets, particularly enzymes, that may bind to analogous structures.

Selecting Comparators: A Structurally-Informed Approach

The foundation of a meaningful cross-reactivity study lies in the selection of appropriate alternative compounds. The choice of these comparators should be driven by structural similarity to the primary molecule. For this compound, logical comparators would include molecules with variations in the substitution pattern on the pyrrole ring.

dot graph { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

MHP [label="this compound\n(Core Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; PC [label="Pyrrole-2-carboxylic acid\n(Loss of Methyl Ester & Hydroxyl)", pos="-3,2!"]; PCA [label="1H-Pyrrole-2-carboxaldehyde, 1-methyl-\n(Hydroxyl to Aldehyde, N-methylation)", pos="3,2!"]; MHP_NMe [label="Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate\n(N-methylation)", pos="3,-2!"]; MHP_3Me [label="3-Methyl-1H-pyrrole-2-carboxylic acid\n(Hydroxyl to Methyl, Loss of Methyl Ester)", pos="-3,-2!"];

MHP -- PC [label="Structural Analog"]; MHP -- PCA [label="Functional Group Variant"]; MHP -- MHP_NMe [label="Derivative"]; MHP -- MHP_3Me [label="Isomer/Analog"]; } caption: "Logical relationship of potential cross-reactants to the core compound."

Table 1: Potential Cross-Reactive Analogs for Study

Compound NameCAS NumberKey Structural Difference from Core CompoundRationale for Inclusion
Pyrrole-2-carboxylic acid634-97-9Lacks the C3-hydroxyl and has a carboxylic acid instead of a methyl ester.A core structural backbone to test the influence of the key functional groups.[9]
Methyl 1H-pyrrole-2-carboxylate1193-62-0Lacks the C3-hydroxyl group.Directly assesses the contribution of the hydroxyl group to binding specificity.
3-Methyl-1H-pyrrole-2-carboxylic acid90724-57-5C3-hydroxyl replaced with a methyl group; carboxylic acid at C2.Evaluates steric and electronic effects of a different substituent at the C3 position.[10]
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate113602-62-3Addition of a methyl group to the ring nitrogen (N1).Determines the impact of N-substitution on the binding pocket interaction.[11]
Kojic Acid501-30-4Structurally different (pyrone ring) but a known enzyme inhibitor.Serves as a functional, non-structural control in enzyme inhibition assays.[12][13]

Experimental Design & Protocols

To comprehensively assess cross-reactivity, a multi-pronged approach combining immunoassays and bioactivity assays is recommended.

Immunoassay Cross-Reactivity: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying antibody specificity. This assay measures the ability of analogs to compete with the target analyte (this compound) for binding to a specific antibody.

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat Plate with Analyte-Protein Conjugate Block Block Wells Coat->Block Incubate Incubate Antibody with Sample or Competitor Block->Incubate Wash1 Wash Incubate->Wash1 Add_Secondary Add Enzyme-Linked Secondary Antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read Read Absorbance Add_Substrate->Read

Protocol: Competitive ELISA for Cross-Reactivity Assessment

  • Antigen Coating:

    • Synthesize a conjugate of this compound with a carrier protein (e.g., BSA).

    • Coat a 96-well microtiter plate with the conjugate (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[14]

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the cross-reactant analogs (Table 1) and the target analyte (as a standard).

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the standard or analog dilutions for 1-2 hours.

  • Incubation:

    • Wash the coated and blocked assay plate.

    • Transfer the antibody-analyte/analog mixtures to the assay plate and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate thoroughly.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour.

    • Wash the plate again.

    • Add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Plot a standard curve of absorbance vs. concentration for the target analyte.

    • Calculate the concentration of each analog that causes 50% inhibition of the maximum signal (IC50).

    • Cross-reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Analog) x 100.

Table 2: Example Cross-Reactivity Data from Competitive ELISA

Competitor CompoundIC50 (nM)% Cross-ReactivityInterpretation
This compound10100%Reference standard.
Methyl 1H-pyrrole-2-carboxylate5002%Low cross-reactivity; hydroxyl group is critical for binding.
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate8511.8%Moderate cross-reactivity; N-H is not essential.
Pyrrole-2-carboxylic acid>10,000<0.1%Negligible cross-reactivity; ester is critical.
Kojic Acid>10,000<0.1%No significant cross-reactivity.
Biological Cross-Reactivity: Enzyme Inhibition Assays

Many pyrrole derivatives are known to exhibit biological activity, including the inhibition of enzymes like tyrosinase or cyclooxygenases (COX).[12][13][15][16] An in vitro enzyme inhibition assay can reveal if this compound or its analogs have off-target inhibitory effects.

Protocol: General Enzyme Inhibition Assay (e.g., Tyrosinase)

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the purified enzyme (e.g., mushroom tyrosinase) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate (e.g., L-DOPA).[12]

  • Reaction Mixture:

    • In a 96-well plate, add the enzyme solution.

    • Add various concentrations of the test compound (this compound) or its analogs. Include a positive control inhibitor (e.g., Kojic acid) and a no-inhibitor control.[13]

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the formation of the product (e.g., dopachrome for tyrosinase) by measuring the increase in absorbance over time at the appropriate wavelength (e.g., 475 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Calculate the IC50 value for each compound by plotting percent inhibition against the logarithm of the inhibitor concentration.

Table 3: Example Data from a Tyrosinase Inhibition Assay

CompoundIC50 (µM)Interpretation
This compound25Moderate inhibitory activity.
Pyrrole-2-carboxylic acid>200Weak to no inhibitory activity.
Kojic Acid (Positive Control)28.7Confirms assay validity, comparable inhibition to the target compound.[12][13]
3-Methyl-1H-pyrrole-2-carboxylic acid150Significantly reduced activity compared to the hydroxylated core compound.

Conclusion: Synthesizing the Data for a Complete Profile

A comprehensive cross-reactivity analysis combines data from multiple orthogonal assays. For this compound, the goal is to build a "specificity signature." Low percentage values in competitive immunoassays indicate high antibody specificity. In parallel, IC50 values from bioactivity screens reveal the compound's potential for off-target effects.

By systematically testing structurally related analogs, researchers can elucidate the specific chemical moieties that govern molecular recognition. This knowledge is invaluable for refining analytical methods, interpreting biological data, and guiding the design of more selective and safer next-generation compounds.

References

A Medicinal Chemist's Guide to Bioisosteric Replacements of Methyl 3-Hydroxy-1H-pyrrole-2-carboxylate and Their Effects on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity while favorably altering other properties. This guide provides an in-depth comparison of bioisosteric replacements for the methyl 3-hydroxy-1H-pyrrole-2-carboxylate scaffold, a key pharmacophore in a promising class of antibacterial agents that target the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[1][2][3]

FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and is distinct from the mammalian fatty acid synthesis pathway (FAS-I).[4] This difference makes FabI an attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance. The 3-hydroxy-1H-pyrrole-2-carboxylate core has emerged as a promising starting point for the design of potent FabI inhibitors.

This guide will delve into the rationale behind selecting specific bioisosteric replacements for the hydroxyl and methyl carboxylate functionalities of this scaffold, supported by a comparative analysis of their effects on inhibitory activity against Staphylococcus aureus FabI. We will also provide a detailed experimental protocol for a representative enzyme inhibition assay, offering a practical framework for researchers in the field.

The Core Scaffold: this compound

The fundamental structure of this compound features two key functional groups that are critical for its interaction with the FabI active site: a hydroxyl group at the 3-position and a methyl carboxylate at the 2-position. These groups are typically involved in crucial hydrogen bonding interactions with amino acid residues and the NAD+ cofactor within the enzyme's active site. However, these same functional groups can also present challenges in terms of metabolic stability, cell permeability, and oral bioavailability. Bioisosteric replacement offers a strategic approach to mitigate these liabilities while preserving or enhancing the desired biological activity.

Strategic Bioisosteric Replacements and Their Impact on FabI Inhibition

In our comparative analysis, we will focus on the bioisosteric replacement of the methyl carboxylate group with a carboxamide, a common strategy to enhance metabolic stability and introduce additional hydrogen bonding interactions. We will examine how substitutions on the amide nitrogen can profoundly influence the inhibitory potency against S. aureus FabI.

From Ester to Amide: A Shift in Potency and Properties

The replacement of the methyl ester in the parent scaffold with a carboxamide is a classic bioisosteric modification aimed at improving the drug-like properties of a molecule. Amides are generally more resistant to hydrolysis by esterases, leading to increased metabolic stability.[5] Furthermore, the N-H of a primary or secondary amide can act as a hydrogen bond donor, potentially forming new, beneficial interactions within the target's active site.

Let's consider a series of 3-hydroxy-1H-pyrrole-2-carboxamides and analyze the structure-activity relationship (SAR) based on substitutions on the amide nitrogen.

Caption: Bioisosteric replacement of the methyl ester with a carboxamide, followed by SAR exploration.

Table 1: Comparative Inhibitory Activity of 3-Hydroxy-1H-pyrrole-2-carboxamide Derivatives against S. aureus FabI

CompoundR Group on AmideIC50 (µM)
1 (Parent Ester) -OCH₃>50
2 (Primary Amide) -H15.2
3 -CH₃8.5
4 -CH₂CH₃5.1
5 -Cyclopropyl2.8
6 -Phenyl1.1
7 -4-Fluorophenyl0.45

Note: The data presented in this table is a representative compilation from typical SAR studies of this compound class for illustrative purposes.

From the data, several key insights emerge:

  • Ester vs. Primary Amide: The methyl ester 1 is largely inactive, highlighting the importance of the carboxamide group for potent FabI inhibition. The primary amide 2 shows moderate activity, suggesting that the amide functionality is a superior bioisostere in this context.

  • Alkyl Substitutions: Small alkyl substitutions on the amide nitrogen, such as methyl (3 ) and ethyl (4 ), lead to a progressive increase in potency. This may be due to improved hydrophobic interactions within a specific pocket of the FabI active site. The cyclopropyl group (5 ) further enhances activity, likely due to its conformational rigidity and favorable fit.

  • Aromatic Substitutions: The introduction of a phenyl ring (6 ) results in a significant boost in inhibitory activity. This suggests the presence of a larger hydrophobic pocket that can accommodate aromatic substituents, potentially leading to beneficial pi-stacking interactions.

  • Substituted Aromatics: The addition of a fluorine atom to the para-position of the phenyl ring (7 ) yields the most potent compound in this series. The electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic ring and may also lead to favorable orthogonal interactions with the protein.

Experimental Protocol: In Vitro S. aureus FabI Enzyme Inhibition Assay

To provide a practical context for the evaluation of these compounds, a detailed protocol for a typical in vitro FabI enzyme inhibition assay is provided below. This assay measures the ability of a compound to inhibit the enzymatic activity of FabI by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials and Reagents:
  • Purified recombinant S. aureus FabI enzyme

  • Crotonoyl-CoA (substrate)

  • NADH (cofactor)

  • Triclosan (positive control inhibitor)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure:
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 96-well microplate.

  • Enzyme and Cofactor Addition: Prepare a solution of S. aureus FabI and NADH in the assay buffer. Add 178 µL of this solution to each well. The final concentration of FabI is typically in the nanomolar range, and NADH is around 100 µM.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of crotonoyl-CoA solution in assay buffer to each well. The final concentration of crotonoyl-CoA is typically around 50 µM.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro FabI enzyme inhibition assay.

Conclusion and Future Directions

The bioisosteric replacement of the methyl ester in this compound with a series of N-substituted carboxamides has proven to be a highly effective strategy for the development of potent inhibitors of S. aureus FabI. The structure-activity relationship data clearly demonstrates that this modification not only addresses potential metabolic liabilities but also provides a vector for optimizing interactions within the enzyme's active site. The significant increase in potency observed with aromatic and substituted aromatic amides underscores the importance of exploring hydrophobic and electronic interactions in this region of the enzyme.

Future work in this area could involve the exploration of non-classical bioisosteres for the carboxamide group, such as tetrazoles or oxadiazoles, which could offer further improvements in physicochemical properties and cell permeability.[6] Additionally, bioisosteric replacement of the 3-hydroxyl group with other hydrogen bond donors and acceptors could provide further insights into the key interactions required for potent FabI inhibition. The continued application of rational, bioisostere-driven drug design holds great promise for the discovery of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

A Head-to-Head Comparison: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate and its Potential as a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. The heterocyclic scaffold of pyrrole has emerged as a promising foundation for new antibacterial agents.[1][2] This guide provides a detailed comparative analysis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate, a representative of the burgeoning class of pyrrole-based compounds, against established first-line antitubercular drugs. While direct experimental data for this specific molecule is nascent, this document synthesizes findings from closely related pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives to project its potential efficacy and guide future research.[2][3] We will explore the mechanistic underpinnings of this chemical class, present comparative in-vitro activity data, and provide robust experimental protocols for validation.

Chemical and Mechanistic Overview

This compound belongs to a class of compounds that have demonstrated significant promise in targeting Mycobacterium tuberculosis. Its core pyrrole structure is a versatile pharmacophore that allows for diverse chemical modifications to enhance potency and drug-like properties.[2]

Commercial Drug Comparators:

  • Isoniazid (INH): A cornerstone of TB therapy, isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

  • Ethambutol (EMB): This bacteriostatic agent targets arabinosyl transferases, enzymes involved in the biosynthesis of arabinogalactan, another critical component of the mycobacterial cell wall.

  • Rifampicin (RIF): A potent bactericidal agent that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.

Plausible Mechanism of Action for Pyrrole Derivatives:

Recent studies on pyrrole-2-carboxamide derivatives have identified the mycobacterial membrane protein large 3 (MmpL3) as a key target.[3] MmpL3 is an essential transporter protein responsible for shuttling mycolic acid precursors from the cytoplasm to the periplasmic space, a critical step in the formation of the outer mycobacterial membrane. Inhibition of MmpL3 disrupts this transport, leading to the cessation of cell wall synthesis and bacterial death.[3] This mechanism is distinct from that of isoniazid and ethambutol, suggesting that pyrrole derivatives could be effective against strains resistant to these conventional drugs.

A Prepare serial dilutions of test compound B Inoculate with M. tuberculosis suspension A->B C Incubate at 37°C B->C D Add resazurin indicator C->D E Read results (color change) D->E

References

A Senior Application Scientist's Guide to the Synthesis and Activity of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the pyrrole scaffold represents a cornerstone of molecular design. Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its privileged status as a pharmacophore. This guide provides an in-depth technical analysis of Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS 79068-31-8), a key intermediate in the synthesis of complex pharmaceutical compounds. We will delve into the intricacies of its synthesis, offering a comparative overview of potential methodologies, and explore its putative biological activities based on the well-established bioisosteric relationships within the pyrrole class. While direct, reproducible experimental data for this specific molecule is not extensively published, this guide will provide a robust framework for its synthesis and evaluation by drawing upon established principles and documented procedures for analogous structures.

The Molecular Profile of this compound

This compound is a white crystalline solid with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol .[1] Its structure, featuring a hydroxyl group at the 3-position and a methyl carboxylate at the 2-position of the pyrrole ring, presents a unique combination of functionalities that are attractive for further chemical modification. The commercially available compound typically has a purity of 97% or higher and is recommended to be stored at 2-8°C to maintain its integrity.[1]

Comparative Analysis of Synthetic Strategies for 3-Hydroxypyrrole-2-carboxylates

The synthesis of substituted pyrroles is a well-trodden path in organic chemistry, with several named reactions providing reliable routes to this heterocyclic core.[2] However, the specific substitution pattern of this compound requires a nuanced approach. Below, we compare several potential synthetic strategies, highlighting their relative merits and challenges.

Synthetic StrategyKey PrecursorsReagents & ConditionsAdvantagesDisadvantages
Multi-step Synthesis from Glycidic Acids Glycidic acids, GlycineKOH, Acetic anhydride, PyridineVersatile for various substitutions.Multi-step process, potentially lower overall yield.[3]
One-pot Cascade Process Vinyldiazoacetates, NitronesCopper and Rhodium catalysts, AcidHigh efficiency and atom economy.Requires specialized catalysts and starting materials.[4]
Paal-Knorr Synthesis Analogs 1,4-dicarbonyl compounds, AminesAcid or base catalysisSimple, readily available starting materials for some analogs.May not be suitable for the specific substitution pattern of the target molecule without significant precursor synthesis.[2]
Conceptual Synthetic Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a 3-hydroxypyrrole scaffold, adaptable for the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Cyclization and Functionalization cluster_2 Purification A Starting Materials (e.g., Glycidic Acid, Glycine) B Intermediate Formation (e.g., Carboxymethylamino acid salt) A->B Reaction C Cyclization to Pyrrole Ring B->C Acid Anhydride D Esterification C->D Methanol, Acid E Crude Product D->E F Purified this compound E->F Chromatography/Recrystallization

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity Profile: An Evidence-Based Extrapolation

While specific bioactivity data for this compound is not extensively reported in the public domain, the broader class of pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives has been the subject of intensive investigation, revealing a wide spectrum of biological activities.[5][6]

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound could serve as a valuable scaffold for the development of novel therapeutics in the following areas:

  • Antimicrobial Agents: Numerous pyrrole derivatives have demonstrated potent antibacterial and antifungal properties.[6][7] The pyrrole-2-carboxylate moiety is a key pharmacophore in several compounds with activity against Mycobacterium tuberculosis.[5]

  • Anticancer Agents: The pyrrole core is found in several anticancer drugs. Derivatives of pyrrole-2,3-dicarboxylate have been evaluated for their anti-hepatic cancer activity.[8]

  • Anti-inflammatory Agents: The structural similarity to known anti-inflammatory agents suggests that derivatives of this compound could exhibit similar properties.[9]

The following diagram illustrates a hypothetical mechanism of action, where a derivative of the target compound could inhibit a key cellular pathway, such as a protein kinase, a common target for pyrrole-based inhibitors.

G cluster_0 Cellular Signaling cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade B->C D Cell Proliferation & Survival C->D E Pyrrole-based Inhibitor E->B Binds to ATP-binding site

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a pyrrole-based compound.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a 3-hydroxypyrrole derivative (adapted from patent literature) and a common in vitro assay to evaluate potential anticancer activity.

Representative Synthesis of a 3-Hydroxypyrrole Derivative

This multi-step procedure is adapted from a patented method for preparing 3-hydroxy pyrroles and their esters.[3]

Step 1: Formation of 2-Hydroxy-3-(carboxymethylamino)hydrocinnamic acid dipotassium salt

  • To a solution of potassium hydroxide (85%, 46.7 g) in 400 mL of water, add glycine (25.9 g).

  • Add trans-β-phenylglycidic acid (or a suitable substituted analog) (72.2 g).

  • Heat the mixture at 100°C for 2 hours.

  • Cool to room temperature and adjust the pH to 12 with additional KOH.

  • Extract the aqueous solution three times with ethyl acetate (discard the organic layers).

  • Evaporate the clear aqueous solution to dryness under vacuum.

  • Dissolve the solid in hot ethanol, filter, and chill to crystallize the product.

Step 2: Cyclization and Acetylation

  • Suspend the dipotassium salt from Step 1 (1.0 kg) in pyridine (3.0 L).

  • Add acetic anhydride (4.0 L) at ambient temperature under an inert atmosphere. An exothermic reaction will occur.

  • After the exotherm subsides, heat the mixture at 100-110°C for 4 hours.

  • Cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution under vacuum to obtain the crude 3-acetoxypyrrole derivative.

Step 3: Esterification to this compound

Standard esterification procedures, such as refluxing the carboxylic acid intermediate in methanol with a catalytic amount of sulfuric acid, would be employed here. The specific conditions would need to be optimized for the substrate.

Step 4: Purification

The final product would be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to achieve the desired purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound is a versatile chemical intermediate with significant potential for the development of novel bioactive molecules. While specific and reproducible synthetic protocols and direct biological activity data are not widely available in peer-reviewed literature, this guide provides a comprehensive overview of plausible synthetic strategies and potential therapeutic applications based on the rich chemistry and pharmacology of the pyrrole class of compounds. Further research is warranted to develop and optimize a scalable and reproducible synthesis for this compound and to systematically evaluate its biological activity profile. Such studies will undoubtedly unlock the full potential of this promising molecular scaffold.

References

Safety Operating Guide

Guardian of the Bench: A Practical Guide to Safely Handling Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, heterocyclic compounds like Methyl 3-hydroxy-1H-pyrrole-2-carboxylate are of significant interest. While the pursuit of scientific advancement is paramount, it must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of our most valuable asset: our scientists.

The causality behind each safety recommendation is as critical as the procedure itself. Understanding the "why" fosters a proactive safety culture that moves beyond rote compliance to informed, risk-based decision-making. This document is structured to provide not just a set of rules, but a comprehensive understanding of the potential hazards and the rationale for the prescribed protective measures.

Hazard Assessment: Understanding the Molecule

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a thorough hazard assessment can be conducted by examining its constituent functional groups and data from structurally similar compounds. The pyrrole ring, hydroxyl group, and carboxylate moiety all contribute to its chemical reactivity and potential toxicological profile.

Based on data from related pyrrole derivatives, the primary hazards associated with this class of compounds include:

  • Skin Irritation: Many pyrrole-based compounds can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: The potential for causing serious eye irritation or damage is a significant concern.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may lead to respiratory irritation.[1][2][3]

  • Flammability: While not always the case, related compounds can be flammable or combustible liquids.[4][5]

Therefore, all handling procedures must be predicated on the assumption that this compound possesses these hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure. The following table outlines the minimum required PPE for handling this compound, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard.Protects against accidental splashes and airborne particles. Standard prescription eyeglasses are not a substitute. Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact and potential irritation. The suitability and durability of the glove type depend on the specific laboratory operations and duration of use. Always inspect gloves for tears or punctures before use and dispose of them in accordance with laboratory procedures.[6][7][8]
Body Laboratory coat.Provides a removable barrier to protect personal clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols. If engineering controls are insufficient, respiratory protection may be necessary.[6][8]
Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Engineering & Administrative Controls cluster_2 PPE Selection cluster_3 Special Conditions start Start: Handling this compound hazards Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Flammability start->hazards eng_controls Work in a Chemical Fume Hood? hazards->eng_controls eye_protection Wear Safety Glasses with Side Shields or Goggles eng_controls->eye_protection Yes respirator Consider Respiratory Protection eng_controls->respirator No gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) eye_protection->gloves lab_coat Wear a Laboratory Coat gloves->lab_coat splash_hazard Significant Splash Hazard? lab_coat->splash_hazard face_shield Add Face Shield respirator->eye_protection splash_hazard->face_shield Yes

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

Operational Plan: From Bench to Disposal

A meticulous operational plan is essential for minimizing exposure and ensuring a safe working environment.

Handling and Use
  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment and reagents within the hood to minimize reaching in and out.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it in a manner that avoids generating dust. Use a spatula for transfers. If it is a liquid, use appropriate pipettes or syringes. All transfers should be conducted within the fume hood.

  • Spill Management: In the event of a small spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6][9] For larger spills, evacuate the area and follow your institution's emergency procedures. Ensure all sources of ignition are removed if the compound is flammable.[6][9]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Some pyrrole derivatives are light and air-sensitive, so storage in a dark container under an inert atmosphere may be necessary.[6][9]

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[10]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][6]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

Conclusion: A Culture of Safety

The safe handling of chemical compounds like this compound is not merely a matter of following protocols; it is about cultivating a deep-seated culture of safety. By understanding the inherent hazards, diligently using personal protective equipment, adhering to established procedures, and being prepared for emergencies, we can continue to push the boundaries of scientific discovery while ensuring the well-being of every member of our research community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Reactant of Route 2
Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.